2,5-Dichlorothiophene-3-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFSMANOSKQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380366 | |
| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57248-14-3 | |
| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,5-Dichlorothiophene-3-carbonyl chloride
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates requiring a highly functionalized thiophene core.[1][2][3][4] With a molecular weight of 215.48 g/mol , it serves as a critical electrophile for introducing the 2,5-dichlorothiophene moiety into complex scaffolds via nucleophilic acyl substitution.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, reactivity profile, and handling protocols, designed for researchers in medicinal and process chemistry.
Part 1: Chemical Identity & Physicochemical Properties
The precise molecular weight and isotopic distribution are essential for mass spectrometry (MS) validation during reaction monitoring.
Molecular Data
| Property | Value |
| Chemical Name | 2,5-Dichlorothiophene-3-carbonyl chloride |
| CAS Number | 57248-14-3 |
| Molecular Formula | |
| Molecular Weight (Average) | 215.48 g/mol |
| Monoisotopic Mass | 213.8814 g/mol |
| Physical Form | Liquid (at room temperature) |
| Boiling Point | ~105–110 °C (at reduced pressure, est.)[3][5] |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Isotopic Pattern for MS Validation
Due to the presence of three chlorine atoms (two on the ring, one in the acyl chloride), the mass spectrum exhibits a characteristic isotopic cluster.
-
M+ (214): 100% (Base peak)
-
M+2 (216): ~96% (High intensity due to
) -
M+4 (218): ~30%[5]
-
M+6 (220): ~3%[6]
Expert Insight: When monitoring reactions via LC-MS, convert the acid chloride to the methyl ester (using MeOH) immediately before injection. The acid chloride itself is too unstable for direct reverse-phase LC-MS analysis.
Part 2: Synthesis & Manufacturing Logic[6]
The synthesis of 2,5-dichlorothiophene-3-carbonyl chloride is a study in regioselective electrophilic aromatic substitution (
Synthetic Route
The most robust route begins with 3-thiophenecarboxylic acid . Direct chlorination blocks the reactive C2 and C5 positions, followed by conversion of the carboxylic acid to the acid chloride.
Step 1: Regioselective Chlorination
Reagents: Sulfuryl chloride (
Step 2: Acyl Chloride Formation
Reagents: Thionyl chloride (
Process Workflow (DOT Visualization)
Figure 1: Step-wise synthesis pathway ensuring regioselective chlorination prior to acid chloride formation.
Part 3: Reactivity Profile & Applications
Reactivity Matrix
As an acyl chloride, this molecule acts as a "hard" electrophile. However, the thiophene ring introduces specific electronic nuances.
-
Electron Withdrawal: The two chlorine atoms on the ring exert an inductive effect (-I), making the carbonyl carbon more electrophilic than in unsubstituted thiophene-3-carbonyl chloride.
-
Steric Hindrance: The chlorine at the C2 position provides steric bulk, potentially slowing down nucleophilic attack compared to the C4-unsubstituted analogs.
Key Transformations
-
Amidation: Reaction with primary/secondary amines to form amide bonds.
-
Application: Scaffold generation for kinase inhibitors.
-
-
Friedel-Crafts Acylation: Reaction with arenes (
catalyst) to form aryl ketones.-
Selectivity: The chlorine atoms deactivate the thiophene ring, preventing self-polymerization.
-
-
Heterocyclization: Condensation with hydrazines to form pyrazoles or oxazoles.
Comparative Analysis: Drug Discovery
It is crucial to distinguish this compound from its isomer, 5-chlorothiophene-2-carbonyl chloride , which is the key intermediate for the anticoagulant Rivaroxaban .
| Feature | 2,5-Dichloro-3-carbonyl chloride | 5-Chloro-2-carbonyl chloride |
| Substitution Pattern | 2,3,5-substituted | 2,5-substituted |
| Primary Use | Agrochemicals, Niche Pharma | Rivaroxaban (Blockbuster) |
| Reactivity | Higher steric hindrance at carbonyl | Lower steric hindrance |
Part 4: Handling & Safety Protocol (MSDS Summary)
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[7]
Storage & Stability
-
Moisture Sensitivity: Extremely high. Hydrolyzes rapidly to release HCl gas and the parent acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Container: Teflon-lined caps or glass ampoules. Do not use metal spatulas (corrosive).
Emergency Protocol
-
Skin Contact: Immediate wash with Polyethylene Glycol (PEG 400) or copious water. The lipophilic nature allows it to penetrate skin before hydrolyzing.
-
Spill: Neutralize with sodium bicarbonate (
) powder before cleanup. Do not use water directly on a large spill (exothermic HCl release).
References
-
PubChem. 2,5-Dichlorothiophene-3-carbonyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. vsnchem.com [vsnchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
2,5-Dichlorothiophene-3-carbonyl chloride safety data sheet (SDS)
Technical Safety & Handling Guide: 2,5-Dichlorothiophene-3-carbonyl chloride
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) is a high-value heterocyclic building block used primarily in the synthesis of bioactive thiophene derivatives, including antifungal and antitubercular agents. As an acid chloride, it presents dual hazards: high corrosivity to biological tissue and violent reactivity with moisture.[1] This guide synthesizes physicochemical data with field-proven handling protocols to ensure operator safety and compound integrity during drug development workflows.
Chemical Identity & Physicochemical Profile
Understanding the physical state and volatility of this compound is critical for selecting appropriate engineering controls.
| Property | Data | Source |
| IUPAC Name | 2,5-Dichlorothiophene-3-carbonyl chloride | [1] |
| CAS Number | 57248-14-3 | [1][2] |
| Molecular Formula | C₅HCl₃OS | [2] |
| Molecular Weight | 215.48 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 118–120 °C @ 25 mmHg | [2] |
| Density | ~1.7 g/cm³ (Predicted) | [3] |
| Solubility | Reacts violently with water; soluble in DCM, THF, Toluene | [2] |
Hazard Identification & Toxicology
The primary danger arises from the hydrolysis of the acyl chloride moiety. Upon contact with mucosal membranes or lung tissue, the compound converts to hydrochloric acid (HCl) and the parent carboxylic acid, causing immediate, irreversible protein denaturation.
Mechanism of Toxicity
The lipophilic nature of the thiophene ring allows the compound to penetrate the stratum corneum rapidly. Once in the aqueous physiological environment of the dermis or eyes, hydrolysis occurs:
Figure 1: Hydrolysis pathway leading to tissue damage. The exothermic nature of HCl generation accelerates the burn.
GHS Classifications:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1.[1]
-
Corrosive to Metals: Category 1.
Safe Handling & Storage Protocols
Core Directive: Do not rely solely on a fume hood. Moisture exclusion is vital not just for safety, but to prevent the degradation of the reagent into the unreactive carboxylic acid.
Storage Requirements
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass with Teflon-lined caps. Inspect caps for corrosion frequently, as HCl fumes can degrade standard liners.
Protocol 1: Inert Gas Transfer (Schlenk Technique)
Rationale: Pouring acid chlorides introduces atmospheric moisture, generating HCl fumes and degrading the reagent. Syringe transfer is safer and maintains purity.
-
Preparation: Flame-dry all glassware and flush with nitrogen.
-
Pressure Equalization: Insert a nitrogen line needle into the septum of the reagent bottle to prevent vacuum lock.
-
Transfer: Use a glass syringe with a long stainless steel needle.
-
Note: Avoid plastic syringes if possible; if used, perform the transfer quickly to prevent plunger swelling.
-
-
Injection: Inject the reagent directly into the reaction solvent (e.g., dry DCM) through a septum.
Figure 2: Safe transfer workflow using Schlenk techniques to minimize exposure.
Application Context: Amide Coupling
In drug discovery, this acid chloride is frequently reacted with amines to form amides (e.g., in the synthesis of antifungal chalcone derivatives [4]).
Protocol 2: Standard Amide Coupling
Safety Note: The reaction generates stoichiometric HCl. An acid scavenger (base) is required.[2]
-
Setup: 3-neck round bottom flask, nitrogen inlet, addition funnel.
-
Reagents:
-
Amine (1.0 equiv)
-
Triethylamine or DIPEA (1.2–1.5 equiv) - Acts as HCl scavenger.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
-
Procedure:
-
Dissolve amine and base in solvent; cool to 0 °C.[2]
-
Dissolve 2,5-dichlorothiophene-3-carbonyl chloride in a small volume of solvent.
-
Add dropwise over 15–30 minutes. Control exotherm to <5 °C.
-
Warm to room temperature and stir for 2–4 hours.
-
-
Workup: Quench with saturated NaHCO₃ to neutralize residual acid.
Emergency Response & Waste Disposal
First Aid
-
Skin Contact: Immediate flushing with water for 15 minutes.[1][3][4] Do not apply neutralizing agents (bases) to the skin, as the heat of neutralization can worsen the burn.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][3][4] Seek immediate ophthalmological attention.
Protocol 3: Safe Quenching & Disposal
Rationale: Direct addition of water to the neat acid chloride can cause a violent "volcano" effect due to rapid HCl gas evolution.
-
Setup: Place a large beaker in an ice bath inside a fume hood.
-
Quench Mixture: Prepare a 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution.
-
Dilution: Dilute the waste acid chloride with an inert solvent (e.g., Toluene or Hexane) if it is not already in solution.
-
Addition: Slowly add the diluted acid chloride to the basic solution (or ice water) with vigorous stirring.
-
Wait for gas evolution to cease between additions.
-
-
Disposal: Check pH is neutral (6–8). Dispose of the organic layer as halogenated solvent waste and the aqueous layer per local regulations.
References
-
PubChem. (n.d.). Compound Summary for CID 21913702. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Lokesh, B. V., et al. (2017).[5] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved October 26, 2023, from [Link]
Sources
2,5-Dichlorothiophene-3-carbonyl chloride structure
Technical Whitepaper: 2,5-Dichlorothiophene-3-carbonyl Chloride Subtitle: Structural Dynamics, Synthetic Protocols, and Utility in Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
The Scaffold Strategy: Why This Molecule Matters In the landscape of heterocyclic building blocks, 2,5-dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3) represents a highly specialized scaffold designed for specific medicinal chemistry objectives. Unlike its mono-chlorinated congeners (e.g., the Rivaroxaban intermediate 5-chlorothiophene-2-carbonyl chloride), this 2,5-dichloro analog offers a unique "metabolic blockade."
By chlorinating both the C2 and C5 positions (the
Structural Dynamics: The "Ring Flip" Phenomenon A critical, often overlooked feature of thiophene-3-carbonyl derivatives is their crystallographic disorder. As noted in recent structural studies (Aitken et al., 2021), these molecules often exhibit "ring flip disorder" where the sulfur atom and the C4-H (or C4-substituent) occupy alternate positions in the crystal lattice due to the similar steric volume of the lone pair on sulfur and the C-H bond. In the 2,5-dichloro derivative, this effect is electronically modulated by the electron-withdrawing chlorine atoms, which reduce the electron density of the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon compared to the unsubstituted parent.
Part 2: Physicochemical Profile
Table 1: Key Chemical Properties
| Property | Data | Significance |
| CAS Number | 57248-14-3 | Unique Identifier |
| Molecular Formula | C₅HCl₃OS | Halogen-rich lipophilic core |
| Molecular Weight | 215.48 g/mol | Fragment-compatible (<300 Da) |
| Physical State | Low-melting solid / Oil | Requires careful temperature control during handling |
| Boiling Point | ~230–240°C (Predicted) | High boiling point allows for high-temp derivatization |
| Reactivity | High (Acid Chloride) | Moisture sensitive; hydrolyzes to acid + HCl |
| Electronic Effect | Cl atoms deactivate ring; activate carbonyl for nucleophilic attack |
Part 3: Synthesis & Manufacturing Protocol
The "Self-Validating" Synthetic Route To ensure high purity and avoid isomer contamination (a common issue with direct chlorination of thiophene-3-carboxylic acid), the Friedel-Crafts Acylation / Haloform Oxidation route is the industry standard for reliability.
Step 1: Friedel-Crafts Acylation
-
Precursor: 2,5-Dichlorothiophene (Commercial or synthesized via chlorination of thiophene).[1][2]
-
Reagent: Acetyl Chloride / AlCl₃ (Lewis Acid).
-
Solvent: CS₂ or Nitrobenzene (DCM is viable but requires temp control).
Step 2: Haloform Oxidation
-
Reagent: Sodium Hypochlorite (NaOCl).
-
Mechanism: Conversion of methyl ketone to carboxylic acid.
Step 3: Acid Chloride Activation (The Critical Step)
-
Precursor: 2,5-Dichlorothiophene-3-carboxylic acid (CAS: 36157-41-2).[5]
Detailed Protocol for Step 3 (Acid Activation):
-
Setup: Equip a 250mL 3-neck RBF with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂/Ar). Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.
-
Charging: Charge the flask with 10.0 g (50.7 mmol) of 2,5-dichlorothiophene-3-carboxylic acid.
-
Solvent: Add 50 mL of anhydrous Toluene. (Note: Toluene is preferred over neat SOCl₂ for thermal control, though neat is possible).
-
Addition: Add 1.5 equivalents (5.5 mL) of Thionyl Chloride dropwise via syringe.
-
Catalysis: Add 2-3 drops of DMF (Dimethylformamide). Mechanism: DMF forms the Vilsmeier-Haack chloroiminium intermediate, drastically accelerating the reaction.
-
Reaction: Heat to reflux (80-90°C) for 3 hours.
-
Self-Validation Check: Monitor the gas bubbler. The reaction is complete when gas evolution (HCl/SO₂) ceases entirely.
-
-
Workup: Distill off excess SOCl₂ and Toluene under reduced pressure. The product is usually used crude for the next step or vacuum distilled for isolation.
Part 4: Visualizing the Workflow
Figure 1: Synthesis pathway emphasizing the DMF-catalyzed activation step and critical QC checkpoints.
Part 5: Reactivity & Applications
Derivatization Logic The 2,5-dichlorothiophene core is electron-deficient. This has two consequences:
-
Reduced Nucleophilicity of the Ring: The ring itself is resistant to further electrophilic aromatic substitution (EAS).
-
Enhanced Electrophilicity of the Carbonyl: The acid chloride is highly reactive toward weak nucleophiles (anilines, hindered alcohols).
Figure 2: Divergent synthesis map showing primary application vectors in medicinal chemistry.
Case Study: Kinase Inhibitor Design In the design of ATP-competitive kinase inhibitors, the thiophene ring often mimics the ribose or purine base. The 2,5-dichloro substitution pattern is specifically employed to:
-
Fill Hydrophobic Pockets: The Cl atoms occupy small lipophilic pockets (e.g., the gatekeeper region) in the enzyme active site.
-
Modulate Solubility: While adding lipophilicity, the polarity of the amide bond formed from the acid chloride balances the overall logP.
Part 6: Safety & Handling (SDS Summary)
-
Corrosivity: Causes severe skin burns and eye damage (H314). The compound hydrolyzes on contact with moisture to release HCl gas.
-
Lachrymator: Potent tear-inducing agent. Handle only in a functioning fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Degradation is indicated by the formation of white crystals (acid) on the container rim.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021).[9] Thiophene-3-carbonyl Chloride.[9][10][11] Molbank, 2021(3), M1254.
-
Significance: Definitive X-ray structural analysis confirming ring-flip disorder in thiophene-3-carbonyl derivatives.[9]
-
-
Bayer AG. (2011).[3] Process for the preparation of 5-chlorothiophene-2-carbonyl chloride. Patent WO20110034465.
- Significance: While focusing on the isomer, this patent outlines the industrial standards for handling chlorothiophene acid chlorides.
-
Al-Refai, M., et al. (2016).[1] Synthesis and Crystal Structure of 3-Acetyl-2,5-dichlorothiophene. Journal of Chemical Crystallography, 46, 331–340.[1]
- Significance: details the Friedel-Crafts synthesis of the key ketone precursor.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
- Significance: Mechanistic grounding for the acid activ
Sources
- 1. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2,5-DICHLOROTHIOPHENE-3-CARBOXYLIC ACID CAS#: 36157-41-2 [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-DICHLOROTHIOPHENE-3-CARBONYL CHLORIDE | CAS:57248-14-3 | Atomaxchem [en.atomaxchem.com]
- 11. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride
Foreword: The Strategic Importance of a Versatile Heterocyclic Intermediate
2,5-Dichlorothiophene-3-carbonyl chloride stands as a critical building block in the landscape of modern organic synthesis. Its unique trifunctional nature—a thiophene core flanked by two chlorine atoms and an acyl chloride group—offers a versatile scaffold for constructing complex molecules. The electron-withdrawing properties of the chlorine atoms enhance the reactivity of the thiophene ring, while the acyl chloride provides a reactive handle for a multitude of transformations.[1] Consequently, this intermediate is of significant interest to researchers and drug development professionals, finding utility in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides a comprehensive overview of the primary synthesis pathway for 2,5-Dichlorothiophene-3-carbonyl chloride, grounded in established chemical principles and field-proven methodologies. We will delve into the synthesis of its immediate precursor, 2,5-Dichlorothiophene-3-carboxylic acid, and then detail the conversion to the target acyl chloride, emphasizing the causality behind experimental choices to ensure both safety and success.
Part 1: Synthesis of the Precursor, 2,5-Dichlorothiophene-3-carboxylic acid
The most common and regioselective route to the precursor acid begins with commercially available 2,5-dichlorothiophene. The synthesis involves a two-step process: Friedel-Crafts acylation followed by a haloform reaction.
Step 1.1: Friedel-Crafts Acylation of 2,5-Dichlorothiophene
The initial step involves introducing an acetyl group at the 3-position of the thiophene ring. This is a classic electrophilic aromatic substitution reaction.
-
Causality and Rationale: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[3] The sulfur atom activates the C2 and C5 positions; however, since these are blocked by chlorine atoms, the reaction is directed to the C3 or C4 positions. A Lewis acid catalyst, such as aluminum trichloride, is employed to generate a highly electrophilic acylium ion from acetyl chloride, which then attacks the thiophene ring.
A known method involves using 2,5-dichlorothiophene as the raw material to synthesize the intermediate 2,5-dichloro-3-acetylthiophene with high yield.[4]
Step 1.2: Haloform Reaction to Yield the Carboxylic Acid
The acetyl group of 2,5-dichloro-3-acetylthiophene is then oxidized to a carboxylic acid using the haloform reaction, typically with sodium hypochlorite (bleach).
-
Causality and Rationale: The presence of alpha-protons on the methyl ketone allows for enolate formation under basic conditions. The enolate then reacts with the hypochlorite, leading to the formation of a trichloromethyl ketone intermediate. This intermediate is subsequently cleaved by hydroxide to yield the sodium salt of 2,5-Dichlorothiophene-3-carboxylic acid and chloroform. Acidification of the salt in a subsequent workup step liberates the free carboxylic acid. This method is reported to produce the desired acid with a yield of 93%.[4]
The overall pathway to the precursor is illustrated below.
Caption: Synthesis pathway for the carboxylic acid precursor.
Part 2: Core Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high efficiency and the convenient nature of its byproducts.[5][6]
Reaction Principle and Mechanism
The reaction proceeds by converting the carboxylic acid's hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride and the decomposition of the intermediate into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]
-
Expertise & Causality: The formation of gaseous byproducts is a key thermodynamic driving force for this reaction.[6][7] As SO₂ and HCl evolve from the reaction mixture, Le Châtelier's principle dictates that the equilibrium shifts towards the products, ensuring a high conversion rate. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent acylating agent, which accelerates the reaction.[5]
The detailed mechanism is depicted below.
Caption: Reaction mechanism for thionyl chloride-mediated synthesis.
Experimental Protocol: A Self-Validating System
The following protocol is a robust method for the synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride.
Reagents and Equipment:
-
2,5-Dichlorothiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination. The reaction should be conducted in a well-ventilated fume hood.
-
Charging the Flask: To a round-bottom flask, add 2,5-Dichlorothiophene-3-carboxylic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 molar equivalents). This excess serves both as a reagent and as a solvent.[5]
-
Reaction: Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture. Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) with gentle stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.
-
Purification: The crude 2,5-Dichlorothiophene-3-carbonyl chloride is then purified by fractional distillation under reduced pressure.[9] This step is crucial to obtain a high-purity product, as acid chlorides can be sensitive to high temperatures.
Data Summary
The following table summarizes key physical properties of the compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 162 | Starting material for precursor.[1] |
| 2,5-Dichlorothiophene-3-carboxylic acid | C₅H₂Cl₂O₂S | 197.04 | - | Precursor solid. |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | Chlorinating agent. Reacts with water.[7] |
| 2,5-Dichlorothiophene-3-carbonyl chloride | C₅HCl₃OS | 215.48 | - | Final Product. [10] |
Part 3: Safety and Handling
Trustworthiness through Safety: Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage.[11] It reacts violently with water, releasing toxic gases (HCl and SO₂).[12] Inhalation can cause respiratory irritation.
-
Precautions: Always handle in a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), splash goggles, a face shield, and a lab coat.[14] Ensure an emergency shower and eyewash station are immediately accessible.[14]
-
Storage & Disposal: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[13] Dispose of as hazardous waste according to institutional and local regulations.
-
-
Acyl Chlorides:
-
Hazards: Corrosive and moisture-sensitive. They will hydrolyze to the corresponding carboxylic acid and HCl upon contact with water.
-
Precautions: Handle with the same level of PPE as thionyl chloride. All operations should be carried out in a fume hood.[15]
-
References
- Process for making 2,5-dichlorothiophene.
- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Method for purifying acid chlorides.
- Synthetic method of 2-chlorothiophene.
-
The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. Framar Chemicals. [Link]
-
2,5-Dichlorothiophene. KCIL Chemofarbe Group. [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
Thiophene-3-carbonyl Chloride. MDPI. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
General procedures for the purification of Acid chlorides. LookChem. [Link]
-
HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. [Link]
- Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
- A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
-
Acid Chloride/ chloroformate purification? ResearchGate. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
(PDF) Thiophene-3-carbonyl Chloride. ResearchGate. [Link]
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. University of South Carolina. [Link]
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]
Sources
- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 10. vsnchem.com [vsnchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. drexel.edu [drexel.edu]
- 14. nj.gov [nj.gov]
- 15. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
2,5-Dichlorothiophene-3-carbonyl chloride reactivity profile
Technical Guide: Reactivity & Handling of 2,5-Dichlorothiophene-3-carbonyl chloride
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride (DCTCC) is a high-value heterocyclic scaffold used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors, antithrombotics). Its utility stems from its dual-reactivity profile: it possesses a highly electrophilic acyl chloride moiety for immediate derivatization and two chemically distinct C–Cl bonds on the thiophene ring that serve as "handles" for downstream cross-coupling.
This guide provides a comprehensive analysis of its reactivity, focusing on regioselectivity, stability, and validated experimental protocols for its use in drug discovery workflows.
Chemical Identity & Physical Properties
Note on Identifiers: While the user provided CAS 39630-57-2, the commercially established CAS for this specific isomer is 57248-14-3 . Researchers should verify the Certificate of Analysis (CoA) for the specific isomer structure (2,5-dichloro-3-carbonyl vs. 5-chloro-2-carbonyl).
| Property | Specification |
| Chemical Name | 2,5-Dichlorothiophene-3-carbonyl chloride |
| Molecular Formula | C₅HCl₃OS |
| Molecular Weight | 215.48 g/mol |
| Appearance | Yellow to light brown liquid or low-melting solid |
| Boiling Point | ~105–110 °C at 10 mmHg (estimated) |
| Density | ~1.55 g/mL |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to acid); Stable under N₂ |
Reactivity Profile
The reactivity of DCTCC is defined by the interplay between the electron-withdrawing carbonyl group and the halogenated thiophene ring.
Primary Reactivity: Acyl Substitution (C-3)
The carbonyl chloride at position 3 is the most reactive site. It undergoes rapid nucleophilic acyl substitution with amines, alcohols, and thiols.
-
The "Ortho Effect": The chlorine atom at position 2 (adjacent to the carbonyl) exerts a steric and electronic influence.
-
Steric: It protects the carbonyl from nucleophilic attack by bulky nucleophiles, potentially requiring longer reaction times or stronger bases (e.g., DMAP catalysis) compared to unsubstituted thenoyl chlorides.
-
Electronic: The inductive electron-withdrawing nature of the 2-Cl enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward small, unhindered nucleophiles.
-
Secondary Reactivity: Regioselective Cross-Coupling
The thiophene ring contains two C–Cl bonds (C-2 and C-5). In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), these positions are not equivalent.
-
C-2 Position (Activated): The C-2 chlorine is ortho to the electron-withdrawing carbonyl group. This makes the C-2 position more electron-deficient and thus more susceptible to oxidative addition by Pd(0) catalysts.
-
C-5 Position (Deactivated relative to C-2): The C-5 chlorine is meta-like relative to the carbonyl and is less activated.
-
Strategic Implication: This electronic bias allows for regioselective functionalization . One can perform a cross-coupling at C-2 first, followed by a second coupling at C-5 under more forcing conditions, enabling the construction of complex trisubstituted thiophenes.
Reactivity Map
Figure 1: Reactivity hierarchy of 2,5-Dichlorothiophene-3-carbonyl chloride. The carbonyl group reacts first; ring functionalization requires catalysis.
Experimental Protocols
Protocol A: General Amidation Procedure (Drug Synthesis Context)
This protocol is optimized to minimize hydrolysis and handle the steric influence of the 2-chloro substituent.
Reagents:
-
DCTCC (1.0 equiv)
-
Amine (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Optional: DMAP (0.1 equiv) if the amine is unreactive.
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine and Base (TEA) in anhydrous DCM. Cool to 0 °C in an ice bath.
-
Addition: Dissolve DCTCC in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Rationale: Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to side reactions (e.g., bis-acylation).
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. If starting material persists after 4 hours, add 10 mol% DMAP and heat to reflux (40 °C).
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with 1M HCl (if product is not acid-sensitive) to remove unreacted amine, followed by brine. Dry over Na₂SO₄.[1]
Protocol B: Handling & Quenching (Safety)
DCTCC is a lachrymator and corrosive.[2]
-
Storage: Store under inert atmosphere at 2–8 °C. Moisture will generate HCl gas and the solid acid precipitate.
-
Quenching Spills: Do not add water directly. Absorb onto dry sand or vermiculite. Neutralize slowly with a dilute solution of Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).
Mechanistic Visualization
The following diagram illustrates the amidation pathway, highlighting the competing hydrolysis risk.
Figure 2: Step-wise mechanism of amidation vs. hydrolysis. Anhydrous conditions are critical to avoid the red pathway.
References
-
PubChem. 2,5-Dichlorothiophene-3-carbonyl chloride Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. (Structural insights into 3-carbonyl thiophenes). Available at: [Link]
-
Organic Syntheses. Visible-Light-Promoted C−S Cross-Coupling Reaction. (Reference for thiophene functionalization). Available at: [Link]
Sources
Technical Whitepaper: Hazard Profiling and Safe Handling of 2,5-Dichlorothiophene-3-carbonyl chloride
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the electrophilic carbonyl center, which facilitates acylation reactions, and the thiophene core, which serves as a bioisostere for phenyl rings in drug design.
However, the very reactivity that makes it valuable—its susceptibility to nucleophilic attack—renders it a severe chemical hazard. This compound is a corrosive lachrymator that reacts violently with moisture to release hydrochloric acid (HCl) gas. This guide synthesizes toxicological data with field-proven handling protocols to ensure researcher safety and data integrity.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the physical state and molecular weight is critical for calculating molar equivalents and selecting appropriate engineering controls (e.g., glove thickness).
| Property | Data |
| Chemical Name | 2,5-Dichlorothiophene-3-carbonyl chloride |
| CAS Number | 57248-14-3 |
| Molecular Formula | C₅HCl₃OS |
| Molecular Weight | 215.48 g/mol |
| Physical State | Liquid (often solidifies if stored < -20°C) |
| Solubility | Soluble in DCM, THF, Toluene; Decomposes in Water |
| Storage Requirement | Inert atmosphere (Ar/N₂), 2-8°C or -20°C |
Hazard Identification (GHS Classification)
The Global Harmonized System (GHS) classifies this compound primarily based on its reactivity with biological tissue.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3] The mechanism involves rapid acylation of tissue proteins and simultaneous acid hydrolysis on the skin surface.
-
Serious Eye Damage (Category 1): Irreversible damage to the cornea can occur within seconds of contact.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335). Inhalation of vapors or hydrolysis byproducts (HCl) damages the mucous membranes of the upper respiratory tract.
Reactivity & Stability: The Mechanism of Hazard
To handle this compound safely, one must understand why it is dangerous. The presence of two chlorine atoms on the thiophene ring exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. This makes the compound highly susceptible to hydrolysis.
Hydrolysis Pathway
Upon contact with atmospheric moisture or physiological fluids, the compound undergoes nucleophilic acyl substitution.
Figure 1: Mechanism of hydrolysis. Note that for every mole of compound hydrolyzed, one mole of corrosive HCl gas is released.
Operational Protocols: Safe Handling & Storage
Expert Insight: Standard nitrile gloves are often insufficient for prolonged contact with chlorinated acid chlorides. For direct handling, double-gloving (Nitrile inner / Laminate outer) is the "Gold Standard" to prevent permeation.
Storage and Transfer[6]
-
Atmosphere: Must be stored under Argon or Nitrogen. Oxygen is not the primary threat; humidity is.
-
Container: Use Teflon-lined caps. Corrosive vapors can degrade standard rubber septa, leading to leaks.
-
Transfer: Never pour from the bottle. Use the Cannula Transfer Method or a gas-tight syringe to maintain the inert atmosphere.
Reaction Setup
-
Glassware: Flame-dry all glassware under vacuum before use.
-
Solvent: Use anhydrous solvents (DCM, THF) stored over molecular sieves.
-
Scrubbing: If the reaction is run on a scale >1g, vent the reaction vessel through a base trap (e.g., NaOH solution) to neutralize evolved HCl.
Safe Handling Workflow
Figure 2: Decision matrix for safe handling and emergency response.
Emergency Response & First Aid
Critical Warning: In the event of skin contact, speed is the only variable you can control. The acid chloride reacts immediately with skin moisture.
-
Skin Contact:
-
Immediately step into the safety shower.
-
Remove contaminated clothing while under the water.[4]
-
Flush for a minimum of 15 minutes.
-
Note: Do not apply neutralizing agents (bases) to the skin, as the heat of neutralization can worsen the burn.
-
-
Eye Contact:
-
Flush with an eyewash station for 15 minutes, holding eyelids open.
-
Seek immediate ophthalmological attention.
-
-
Spill Cleanup:
-
Small Spills (<10 mL): Absorb with dry sand, vermiculite, or a specialized acid-neutralizing pad.
-
Large Spills: Evacuate the area. Do not attempt to clean up without Self-Contained Breathing Apparatus (SCBA) due to high HCl concentration.
-
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 2,5-Dichlorothiophene-3-carbonyl chloride. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-carbonyl chloride Product Detail. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2,5-Dichlorothiophene-3-carbonyl chloride.[6] National Library of Medicine. Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thiophene. (Used for analog structural hazards). Retrieved from
Sources
Strategic Utilization of 2,5-Dichlorothiophene-3-carbonyl Chloride in Drug Discovery & Agrochemicals
[1]
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) represents a "privileged scaffold" in modern heterocyclic chemistry.[1] Unlike simple thiophenes, this derivative offers a dual-reactivity profile : a highly electrophilic acid chloride moiety for immediate conjugation, and two deactivated chlorine substituents at the 2- and 5-positions that serve as latent handles for late-stage diversification via palladium-catalyzed cross-coupling.[1]
This guide outlines the molecule's utility in synthesizing lipophilic carboxamides (common in kinase inhibitors), its role in agrochemical "C-ring" assembly, and the specific protocols required to handle its reactivity without compromising the halogenated core.
Chemical Profile & Reactivity Analysis
Structural Significance
The thiophene ring is a bioisostere of benzene, often introduced to improve the lipophilicity and metabolic stability of a drug candidate. The 2,5-dichloro substitution pattern provides two critical advantages:
-
Metabolic Blocking: The chlorine atoms block the most reactive sites (alpha-positions) of the thiophene ring, preventing rapid oxidative metabolism (e.g., by Cytochrome P450).
-
Orthogonal Reactivity: The carbonyl chloride group (
) reacts with nucleophiles under mild conditions, while the aryl chlorides ( ) remain inert until activated by metal catalysts.[1]
The Divergent Synthesis Strategy
The power of this intermediate lies in the ability to sequence reactions. The standard workflow involves functionalizing the carbonyl first (amide/ester formation) followed by decorating the ring (Suzuki/Stille coupling).
Figure 1: The acid chloride serves as the "anchor" point. Once the amide or ketone is established, the chlorine atoms allow for further elaboration.
Key Applications
Pharmaceutical Development
A. Bioactive Carboxamides (Anticancer & Antiviral)
The reaction of 2,5-dichlorothiophene-3-carbonyl chloride with heterocyclic amines yields thiophene-3-carboxamides .[1][2] These structures are prominent in research for:
-
Anti-Norovirus Agents: Derivatives of di-halo thiophene carboxamides have shown efficacy in inhibiting viral replication by targeting the viral polymerase.[1] The lipophilic thiophene core aids in penetrating the viral capsid or host cell membrane.
-
Kinase Inhibition: The 2,5-dichloro motif is frequently used to "lock" the conformation of the inhibitor within the ATP-binding pocket of kinases, where the chlorines can fill hydrophobic sub-pockets.
B. Chalcone Derivatives (Antitubercular)
While the acid chloride is not a chalcone itself, it is the direct precursor to 2,5-dichloro-3-acetylthiophene .[1]
-
Pathway: Acid Chloride
Weinreb Amide Methyl Ketone Chalcone.[1] -
Activity: These chalcones have demonstrated significant in vitro activity against Mycobacterium tuberculosis (H37Rv strain) and fungal pathogens (Aspergillus niger), acting as Michael acceptors that alkylate essential microbial enzymes.
Agrochemicals (Crop Protection)
In the agrochemical sector, this molecule is a building block for 1,2,4-triazole insecticides .
-
Mechanism: The acid chloride is converted to a nitrile or amide, which is then cyclized to form the triazole ring.
-
Role: The 2,5-dichlorothiophene moiety acts as the "C-ring" (lipophilic tail) of the pesticide, ensuring the molecule adheres to the waxy cuticle of plant leaves and penetrates insect exoskeletons.
Experimental Protocol: Synthesis of a 2,5-Dichlorothiophene-3-carboxamide
Objective: To synthesize a stable amide derivative without hydrolyzing the acid chloride or displacing the ring chlorines.
Materials
-
2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq)[1]
-
Primary Amine (e.g., 4-aminopyridine or aniline derivative) (1.1 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere[3]
Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add the Primary Amine (10 mmol) and DCM (20 mL).
-
Base Addition: Add TEA (15 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions involving the ring chlorines.
-
Acylation: Dissolve 2,5-Dichlorothiophene-3-carbonyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Observation: White fumes (HCl salt formation) may be visible; the solution will likely turn cloudy.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).[1] The acid chloride spot (high Rf) should disappear, replaced by a more polar amide spot.
-
Workup: Quench with water (20 mL). Extract the organic layer and wash sequentially with:
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.[1]
Data Validation (Self-Check)
-
IR Spectrum: Look for the disappearance of the acid chloride C=O stretch (~1770 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).
-
¹H NMR: The thiophene ring proton (H-4) typically appears as a singlet around 7.0–7.5 ppm.[1] If the chlorines were displaced, this splitting pattern would change or shift significantly.
Safety & Handling
-
Hazards: This compound is a Lachrymator and causes severe skin burns and eye damage (Skin Corr. 1B). It reacts violently with water to release HCl gas.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitivity requires tightly sealed containers; hydrolysis yields the corresponding carboxylic acid, which is a solid and less reactive.
References
-
Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 2017.[1][2][4] Link
-
Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry, 2009. Link
-
Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Journal of Medicinal Chemistry (via ResearchGate), 2025. Link
-
2,5-Dichlorothiophene-3-carbonyl chloride Product Specifications. Sigma-Aldrich. Link[1]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link
Sources
- 1. 5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide | C22H19ClF2N4O3S | CID 42628063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Procurement & Handling Guide: 2,5-Dichlorothiophene-3-carbonyl chloride
An in-depth technical guide on the procurement, validation, and handling of 2,5-Dichlorothiophene-3-carbonyl chloride .
Executive Summary & Critical Identifier Correction
2,5-Dichlorothiophene-3-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., antitubercular and antifungal agents). It serves as a critical electrophile for introducing the 2,5-dichlorothiophene moiety via amide coupling or Friedel-Crafts acylation.
⚠️ Critical Note on CAS Registry
The CAS number provided in the initial query (76575-80-7) is likely erroneous or refers to a non-standard entry.
-
Correct Commercial CAS: 57248-14-3
-
Chemical Formula: C₅HCl₃OS
-
Molecular Weight: 215.48 g/mol
Directive: When sourcing this material, strictly validate against CAS 57248-14-3 and the chemical structure. Relying solely on the erroneous CAS 76575-80-7 may lead to the procurement of unrelated phosphate salts or incorrect isomers.
Commercial Landscape: Suppliers & Grades[2]
The supply chain for this acid chloride is bifurcated into Catalog Suppliers (for mg to kg scale R&D) and Bulk Manufacturers (for process scale).
Table 1: Tiered Supplier Analysis
| Supplier Tier | Representative Vendors | Typical Scale | Purity Grade | Primary Use Case |
| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , Thermo Fisher , Enamine | 1g – 100g | >95% (HPLC/Titration) | Drug discovery, hit-to-lead optimization. High reliability, usually in stock. |
| Tier 2: Specialized Aggregators | Ambeed , BLD Pharm , Combi-Blocks | 10g – 1kg | >95-97% | Scale-up synthesis. Good balance of cost vs. documentation. |
| Tier 3: Bulk Manufacturers | KCIL (India), Capot Chemical , Changzhou | >10kg | Technical (>90-95%) | Process chemistry. Requires internal QC validation before use. |
Procurement Strategy: For initial medicinal chemistry campaigns, prioritize Tier 1 suppliers who provide comprehensive Certificates of Analysis (CoA) including ¹H-NMR and hydrolytic stability data. For scale-up, move to Tier 2/3 but implement the Mandatory QC Protocol described in Section 4.
Technical Validation: Synthesis & Impurity Profiling
To validate the quality of purchased material, one must understand its synthetic origin. The dominant industrial route involves the acetylation of 2,5-dichlorothiophene followed by haloform oxidation and chlorination.
Impurity Origins
Understanding the synthesis allows you to predict specific impurities that may interfere with downstream biology or chemistry:
-
3-Acetyl-2,5-dichlorothiophene: Unreacted intermediate from step 1.
-
2,5-Dichlorothiophene-3-carboxylic acid: Hydrolysis product (indicates poor storage).
-
Des-chloro analogs: Result from incomplete chlorination of the starting material.
Diagram 1: Synthetic Route & Impurity Logic
This pathway illustrates where critical impurities originate, guiding your analytical focus.
Caption: Industrial synthesis pathway highlighting the origin of ketone impurities (Impurity A) and hydrolytic degradation (Impurity B).
Handling & Quality Assurance Protocol
Acid chlorides are moisture-sensitive electrophiles. A "self-validating" workflow is required to ensure the reagent has not degraded into the unreactive carboxylic acid before you commit valuable substrates to a reaction.
Receiving & Storage
-
Physical State: Colorless to pale yellow liquid/low-melting solid. Dark brown color indicates significant decomposition.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C .
-
Container: Teflon-lined caps are mandatory. Corrosive HCl gas can degrade standard cap liners.
The "Derivatization Check" (Self-Validating Protocol)
Direct LC-MS analysis of acid chlorides is unreliable due to on-column hydrolysis. Use this methanolysis protocol for accurate purity assessment.
Protocol:
-
Take a 10 µL aliquot of the commercial material under nitrogen.
-
Quench immediately into 500 µL of anhydrous Methanol containing 10 µL of Triethylamine.
-
Sonicate for 1 minute.
-
Analyze via LC-MS or GC-MS .
-
Target Peak: Methyl 2,5-dichlorothiophene-3-carboxylate.
-
Impurity Peak: 2,5-Dichlorothiophene-3-carboxylic acid (if present before quenching, it will appear as the acid peak, distinct from the ester).
-
Diagram 2: Quality Control Decision Tree
Follow this logic flow upon receipt of any new batch.
Caption: QC workflow emphasizing the methanolysis assay to distinguish active acid chloride from hydrolyzed acid impurities.
References
-
Guidechem. (2025).[1] Preparation and applications of 2,5-Dichlorothiophene-3-carboxylic acid derivatives.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3).[3] Retrieved from
-
Shaik, A. B., et al. (2017). "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 51(4S). Retrieved from
-
PubChem. (n.d.). Compound Summary: 2,5-Dichlorothiophene-3-carbonyl chloride.[3][4] National Library of Medicine. Retrieved from
Sources
Methodological & Application
Application Note: Friedel-Crafts Acylation using 2,5-Dichlorothiophene-3-carbonyl chloride
Executive Summary
This application note details the optimized protocol for utilizing 2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) as an electrophilic acylating agent in Friedel-Crafts reactions. The 2,5-dichlorothiophene moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for phenyl rings. This guide addresses the specific challenges of handling electron-deficient heteroaromatic acid chlorides and provides a robust, self-validating methodology for coupling this scaffold to various aromatic nucleophiles.
Introduction & Strategic Value
The Thiophene Scaffold in Drug Design
Thiophene rings are classical bioisosteres for benzene in drug development. However, unsubstituted thiophenes are metabolically liable, primarily undergoing oxidation at the
Why 2,5-Dichlorothiophene-3-carbonyl chloride?
-
Metabolic Blocking: The chlorine substituents at C2 and C5 physically and electronically block the most reactive metabolic sites, significantly extending the half-life of the resulting drug candidate.
-
Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorines lowers the electron density of the thiophene ring. This prevents the thiophene ring itself from competing as a nucleophile, thereby suppressing self-acylation side reactions.
-
Vector Orientation: The C3-carbonyl linkage provides a unique geometric vector compared to the more common C2-linkage, allowing for novel exploration of binding pockets.
Chemical Identity
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: ~105-110 °C (at reduced pressure)
-
Reactivity: Moisture sensitive; hydrolyzes to the corresponding carboxylic acid.
Mechanistic Insight
The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism. However, the stability of the acylium ion is influenced by the thiophene core.
Pathway Analysis
-
Activation: The Lewis acid (
) abstracts the chloride from the acyl chloride.[4] -
Acylium Formation: A resonance-stabilized acylium ion is generated.[5] Note: The electron-withdrawing chlorines destabilize this cation slightly compared to alkyl-thiophenes, requiring strictly anhydrous conditions.
-
Nucleophilic Attack: The target arene (Ar-H) attacks the acylium ion.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the ketone.
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation involving the 2,5-dichlorothiophene scaffold.
Experimental Protocol
Critical Parameters & Optimization
The choice of Lewis acid and solvent is pivotal for thiophene derivatives.
| Parameter | Recommendation | Rationale |
| Lewis Acid | Standard for moderate nucleophiles. Ensure fresh, anhydrous quality. | |
| Alternative LA | Use for highly electron-rich arenes (e.g., anisole) to prevent polymerization. | |
| Solvent | Dichloromethane (DCM) | Good solubility, low boiling point allows easy removal. |
| Alternative Solvent | 1,2-Dichloroethane (DCE) | Allows for higher reaction temperatures (reflux) if the reaction is sluggish. |
| Temperature | Stepwise heating prevents decomposition of the thiophene ring. |
Standard Operating Procedure (SOP)
Scale: 10 mmol (based on Acid Chloride)
Reagents:
-
2,5-Dichlorothiophene-3-carbonyl chloride: 10 mmol (2.15 g)
-
Arene (Nucleophile): 10-11 mmol (1.0 - 1.1 eq)
-
Aluminum Chloride (
): 12 mmol (1.60 g, 1.2 eq) -
Dichloromethane (anhydrous): 50 mL
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Lewis Acid Suspension: Under
atmosphere, charge the flask with and 30 mL of DCM. Cool to in an ice bath. -
Electrophile Addition: Dissolve the 2,5-Dichlorothiophene-3-carbonyl chloride in 10 mL DCM. Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The mixture may turn yellow/orange, indicating acylium ion formation. Stir for 15 minutes at
.
-
-
Nucleophile Addition: Dissolve the Arene (10.5 mmol) in 10 mL DCM. Add dropwise to the reaction mixture at
. -
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Checkpoint: Monitor by TLC (or HPLC). If starting material persists, heat to reflux (40°C) for 2-4 hours.
-
-
Quench (Critical): Cool the mixture back to
. Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL concentrated HCl.-
Why HCl? To break the strong Aluminum-Product complex and solubilize aluminum salts.
-
-
Workup:
-
Separate the organic layer.[6]
-
Extract the aqueous layer with DCM (
). -
Combine organics, wash with saturated
(to remove traces of acid), then Brine. -
Dry over
, filter, and concentrate in vacuo.
-
Figure 2: Operational workflow for the acylation process.
Quality Control & Troubleshooting
Self-Validating Analytical Markers
-
IR Spectroscopy:
-
Starting Material: Strong C=O stretch at ~1780
(Acid Chloride). -
Product: Shift to ~1650-1670
(Diaryl Ketone).
-
-
1H NMR:
-
The 2,5-dichlorothiophene ring has only one proton (at C4). This appears as a distinct singlet around
7.0 - 7.5 ppm (depending on the solvent and shielding). -
Disappearance of the nucleophile's specific proton signal at the site of attachment confirms regioselectivity.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Check Acid Chloride quality (it degrades to acid over time). |
| No Reaction | Deactivated Nucleophile | If Arene has EWGs (e.g., |
| Tarry/Black Mixture | Polymerization | Reaction temp too high or addition too fast. Keep at |
| Incomplete Separation | Aluminum Emulsion | Use more HCl during quench or add Potassium Sodium Tartrate (Rochelle's Salt) to chelate Aluminum. |
Safety Information
-
2,5-Dichlorothiophene-3-carbonyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Aluminum Chloride: Highly hygroscopic and corrosive. Releases HCl upon contact with moisture.
-
Waste Disposal: Quenched mixtures contain acidic aluminum salts. Neutralize before disposal according to local environmental regulations.
References
-
Friedel-Crafts Acylation Principles
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
Source:
-
Thiophene Bioisosteres in Medicinal Chemistry
- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008. (Discusses thiophene as a phenyl bioisostere).
-
Source:
-
Chemical Properties & Safety (2,5-Dichlorothiophene-3-carbonyl chloride)
- Sigma-Aldrich (Merck)
-
Source: (Note: Search by CAS 57248-14-3 if direct link redirects).
-
Acylation of Thiophenes (General Protocols)
-
Campaigne, E., & Monroe, P. A. "3-Thenoic Acid". Organic Syntheses, Coll.[5] Vol. 4, p.919 (1963 ). (Provides foundational techniques for handling thiophene-3-carbonyl derivatives).
-
Source:
-
Sources
- 1. 2,5-DICHLOROTHIOPHENE-3-CARBONYL CHLORIDE | CAS:57248-14-3 | Atomaxchem [en.atomaxchem.com]
- 2. vsnchem.com [vsnchem.com]
- 3. 57248-14-3|2,5-Dichlorothiophene-3-carbonylchloride|BLD Pharm [bldpharm.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
Experimental setup for reactions involving 2,5-Dichlorothiophene-3-carbonyl chloride
An In-Depth Guide to the Experimental Setup and Application of 2,5-Dichlorothiophene-3-carbonyl Chloride in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Synthesis
2,5-Dichlorothiophene-3-carbonyl chloride is a highly reactive acyl chloride built upon a thiophene scaffold. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it an excellent precursor for creating a diverse range of derivatives, including amides, esters, and ketones. The presence of two chlorine atoms on the thiophene ring provides additional sites for subsequent functionalization, further enhancing its value as a versatile intermediate. This compound and its analogs are particularly significant in the fields of medicinal chemistry and materials science. For instance, related thiophene-carbonyl chlorides are key intermediates in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban, highlighting the importance of this chemical class in drug development.[1][2] This guide provides a comprehensive overview of the experimental setups, core reactions, and safety protocols necessary for effectively utilizing 2,5-Dichlorothiophene-3-carbonyl chloride in a research setting.
Physicochemical Properties and Critical Safety Protocols
Handling 2,5-Dichlorothiophene-3-carbonyl chloride demands strict adherence to safety protocols due to its corrosive and moisture-sensitive nature. As an acyl chloride, it readily hydrolyzes upon contact with water or moist air, releasing corrosive hydrogen chloride (HCl) gas.[3]
| Property | Value |
| CAS Number | 57248-14-3 |
| Molecular Formula | C₅H₁Cl₃OS |
| Molecular Weight | 215.52 g/mol |
| Appearance | Liquid |
| Primary Hazards | Corrosive, Lachrymator, Moisture Sensitive |
Hazard Analysis and Mitigation
-
Corrosivity : The compound causes severe skin burns and eye damage upon contact.[3] Ingestion can lead to severe damage to the gastrointestinal tract.[3]
-
Inhalation Toxicity : Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe irritation and damage to the respiratory tract.[3]
-
Reactivity : It reacts exothermically with water, alcohols, and amines. Exposure to moist air or water is incompatible with safe storage and handling.[3]
Mandatory Safety and Handling Procedures
-
Ventilation : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Body Protection : A flame-retardant lab coat and appropriate closed-toe footwear are required.
-
-
Inert Atmosphere : Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. All glassware must be thoroughly dried (oven or flame-dried) before use.
-
Spill & Waste Management :
-
Spills : Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water.
-
Waste : Unused reagent should be quenched slowly by adding it to a stirred, cooled solution of a base (e.g., sodium bicarbonate or an amine like triethylamine) in an appropriate solvent. Dispose of all waste in properly labeled containers according to institutional guidelines.
-
Core Reactions and Mechanistic Rationale
The reactivity of 2,5-Dichlorothiophene-3-carbonyl chloride is dominated by nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.
Amide Bond Formation (Acylation of Amines)
This is one of the most common applications, forming a stable amide bond. This reaction is fundamental in the synthesis of numerous biologically active molecules.[4]
Mechanism : The reaction proceeds via a nucleophilic addition-elimination mechanism.[5] A lone pair of electrons on the nitrogen atom of an amine attacks the carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to form the amide.
Causality of Experimental Choices :
-
Solvent : Anhydrous, non-protic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the acyl chloride.
-
Base : A non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine - DIPEA) is typically added in at least one equivalent. Its purpose is to neutralize the HCl generated during the reaction.[6] This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon adding the acyl chloride, and then allowed to warm to room temperature to ensure completion.[6]
Friedel-Crafts Acylation
This reaction attaches the dichlorothiophene acyl group to an aromatic ring, forming a ketone. It is a powerful C-C bond-forming reaction.[7]
Mechanism : The reaction is a classic electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and abstracts the chloride atom, generating a highly electrophilic, resonance-stabilized acylium ion.[8][9] The aromatic ring then acts as a nucleophile, attacking the acylium ion.
Causality of Experimental Choices :
-
Catalyst : A stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) is required. Unlike Friedel-Crafts alkylation, the reaction is not truly catalytic because the product ketone is a Lewis base that forms a stable complex with the AlCl₃, deactivating it.[10][11]
-
Solvent : Anhydrous, non-coordinating solvents like DCM or carbon disulfide (CS₂) are necessary. Solvents with Lewis basic sites (like ethers) would compete with the acyl chloride for coordination to the Lewis acid catalyst.
-
Substrate Limitation : The reaction does not work on strongly deactivated aromatic rings (e.g., nitrobenzene).[8]
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for reactions involving 2,5-Dichlorothiophene-3-carbonyl chloride.
Caption: General experimental workflow for reactions using 2,5-Dichlorothiophene-3-carbonyl chloride.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes the acylation of a primary or secondary amine.
Equipment and Reagents
| Equipment | Reagents & Solvents |
| Round-bottom flask with stir bar | 2,5-Dichlorothiophene-3-carbonyl chloride |
| Addition funnel | Amine substrate |
| Septa and needles | Anhydrous Dichloromethane (DCM) |
| Inert gas line (N₂ or Ar) | Triethylamine (TEA) or DIPEA |
| Magnetic stir plate | Saturated aqueous NaHCO₃ solution |
| Ice bath | Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Methodology
-
Setup : Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under an inert atmosphere.
-
Reagent Preparation : In the flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling : Cool the stirred solution to 0 °C using an ice bath.
-
Acyl Chloride Addition : Prepare a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup :
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Characterization : Confirm the structure of the purified amide using NMR, MS, and IR spectroscopy.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol describes the acylation of an electron-rich aromatic compound like anisole.
Equipment and Reagents
| Equipment | Reagents & Solvents |
| Three-neck round-bottom flask | 2,5-Dichlorothiophene-3-carbonyl chloride |
| Stir bar, condenser, addition funnel | Aromatic substrate (e.g., Anisole) |
| Septa and needles | Anhydrous Aluminum Chloride (AlCl₃) |
| Inert gas line (N₂ or Ar) | Anhydrous Dichloromethane (DCM) |
| Magnetic stir plate with cooling | Hydrochloric Acid (1M HCl) |
| Ice bath | Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology
-
Setup : Assemble a dry, three-neck round-bottom flask with a stir bar, condenser, and addition funnel under an inert atmosphere.
-
Catalyst Suspension : To the flask, add anhydrous DCM and the aromatic substrate (1.0 eq.). Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.2 eq.) portion-wise. Caution: This may be exothermic.
-
Acyl Chloride Addition : Add a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq.) in anhydrous DCM to the addition funnel. Add the solution dropwise to the stirred, cooled suspension over 30-60 minutes.
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction may require gentle heating to proceed to completion. Monitor by TLC or GC-MS.
-
Workup :
-
Cool the reaction mixture back to 0 °C and very slowly quench it by adding it to a beaker of crushed ice and 1M HCl. Caution: Vigorous gas evolution (HCl) will occur.
-
Stir until all solids have dissolved. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification : Filter and concentrate the organic solution. Purify the resulting crude ketone by flash column chromatography or recrystallization.
-
Characterization : Confirm the product's structure and purity using appropriate analytical methods (NMR, MS, IR).
References
- Google Patents. (2015). WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
European Patent Office. (2017). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE. Retrieved from [Link]
-
GHC. (2024). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking * SECTION 2. Retrieved from [Link]
-
Semantic Scholar. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Retrieved from [Link]
-
YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]
- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. fishersci.ca [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
2,5-Dichlorothiophene-3-carbonyl chloride as a building block in medicinal chemistry
[1][2]
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3) is a specialized heterocyclic building block used to introduce the lipophilic and metabolically stable 2,5-dichlorothiophene moiety into drug candidates.[1] Unlike its unsubstituted analogs, the 2,5-dichloro substitution pattern effectively blocks the metabolically labile
Key Chemical Data
| Property | Specification |
| CAS Number | 57248-14-3 |
| Molecular Formula | C |
| Molecular Weight | 215.48 g/mol |
| Appearance | Colorless to pale yellow fuming liquid |
| Boiling Point | ~215 °C (predicted); often distilled under vacuum |
| Reactivity Class | Acid Chloride (Moisture Sensitive, Corrosive) |
| Storage | 2–8 °C, under inert atmosphere (Ar/N |
Strategic Value in Drug Design
In medicinal chemistry, the transition from a phenyl ring to a thiophene ring (bioisosteric replacement) is a standard tactic to alter electronic properties and ring geometry.[2] The 2,5-dichlorothiophene-3-carbonyl scaffold offers distinct advantages:
-
Metabolic Blockade: The C2 and C5 positions of thiophene are electron-rich and prone to rapid oxidative metabolism (sulfoxidation or hydroxylation) by Cytochrome P450 enzymes.[2] Chlorination at these sites sterically and electronically blocks these metabolic "hot spots."[2]
-
Lipophilicity Modulation: The addition of two chlorine atoms increases the partition coefficient (LogP), enhancing membrane permeability for CNS or intracellular targets.[2]
-
Electronic Tuning: The electron-withdrawing nature of the chlorine atoms deactivates the thiophene ring towards electrophilic aromatic substitution but activates the carbonyl chloride for nucleophilic attack (e.g., by amines or alcohols).[2]
Synthetic Pathways & Reactivity
The primary utility of this building block is as an electrophile.[2] The following diagram illustrates its central role in divergent synthesis.
Experimental Protocols
Protocol A: In Situ Generation and Amide Coupling
Rationale: Acid chlorides are hydrolytically unstable.[2] For maximum reproducibility, it is often best to generate the acid chloride in situ from the stable carboxylic acid precursor (2,5-dichlorothiophene-3-carboxylic acid, CAS 36157-41-2) immediately prior to coupling.[1]
Reagents:
-
2,5-Dichlorothiophene-3-carboxylic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl
) (3.0 equiv) or Oxalyl Chloride (1.2 equiv)[2] -
Catalytic DMF (2-3 drops)[1]
-
Dichloromethane (DCM) or Toluene (anhydrous)[2]
-
Amine coupling partner (1.1 equiv)[2]
-
Triethylamine (Et
N) or DIPEA (2.5 equiv)[2]
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
), dissolve the carboxylic acid in anhydrous DCM (0.5 M). -
Chlorination: Add catalytic DMF. Add SOCl
dropwise at 0 °C.[2] -
Reflux: Allow the mixture to warm to room temperature (RT), then heat to reflux (40 °C) for 2–3 hours. Gas evolution (SO
, HCl) should be observed.[1][2] -
Concentration: Remove solvent and excess SOCl
under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2x) to remove trace HCl.[2] The residue is the crude 2,5-Dichlorothiophene-3-carbonyl chloride .[1] -
Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M).
-
Addition: Cool the solution to 0 °C. Add the amine and Et
N simultaneously (or premixed). -
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2–12 hours.
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[2] Wash organics with 1M HCl (if product is not basic) and Brine.[2] Dry over Na SO .
Protocol B: Synthesis of Heterocyclic Chalcones
Context: Chalcones incorporating the 2,5-dichlorothiophene moiety have demonstrated significant antifungal and antitubercular activity [1].[1][2]
Procedure:
-
Acylation: React 2,5-dichlorothiophene-3-carbonyl chloride with an activated aromatic species (e.g., 1,3-dimethoxybenzene) using AlCl
(1.1 equiv) in nitromethane or DCM at 0 °C to form the ketone. -
Condensation: Subject the resulting ketone to Claisen-Schmidt condensation with an aromatic aldehyde in the presence of 40% KOH (aq) and Methanol at RT.
-
Purification: Precipitate the product by acidification with HCl and recrystallize from Ethanol/DMF.
Handling, Stability, and Safety (E-E-A-T)
Safety Profile:
-
Corrosive: Causes severe skin burns and eye damage (H314).[2][3][4]
-
Lachrymator: Vapors are irritating to the respiratory tract.[2]
-
Hydrolysis: Reacts violently with water to release HCl gas.[2]
Storage Protocol:
-
Store in a tightly sealed container under an inert atmosphere (Argon preferred).
-
Refrigerate (2–8 °C) to prevent slow decomposition.[2]
-
If the liquid turns dark brown or viscous, check purity via NMR; significant degradation may have occurred.[2]
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield in Amidation | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous solvents.[1] |
| Incomplete Reaction | Steric Hindrance | The 2,5-dichloro substituents create steric bulk.[1][2] Increase temperature to reflux or use a stronger base (NaH).[2] |
| Impurity Formation | Dimerization | Avoid high concentrations during the activation step.[2] |
References
-
Lokesh, B. V. S., et al. (2017).[1][2] "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 51(4S), S681–S688.[1][2]
-
Sigma-Aldrich. (n.d.).[2] Product Specification: 2,5-Dichlorothiophene-3-carbonyl chloride.[1][5][6][7]
-
PubChem. (2025).[2] Compound Summary: 3-Thenoyl chloride (Analogous reactivity data).[2]
-
GuideChem. (n.d.). 2,5-Dichlorothiophene-3-carboxylic acid Applications.
Sources
- 1. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 2. 3-Thenoyl chloride | C5H3ClOS | CID 2776377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ghc.de [ghc.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vsnchem.com [vsnchem.com]
- 6. 2,5-Dichlorothiophene-3-carbonylchloride | 57248-14-3 [sigmaaldrich.com]
- 7. 2,5-DICHLOROTHIOPHENE-3-CARBONYL CHLORIDE | CAS:57248-14-3 | Atomaxchem [en.atomaxchem.com]
Application Note: 2,5-Dichlorothiophene-3-carbonyl Chloride in Agrochemical Synthesis
[1]
Executive Summary
This technical guide details the handling, reactivity, and application of 2,5-Dichlorothiophene-3-carbonyl chloride (DCTCC) . While thiophene-based carboxamides (e.g., Isofetamid, Penthiopyrad) are established pillars of modern agrochemistry—specifically as Succinate Dehydrogenase Inhibitors (SDHIs)—the 2,5-dichloro-3-substituted motif represents a critical scaffold for next-generation resistance-breaking fungicides and antimicrobial thienopyrimidines.
This document provides a validated protocol for the regioselective amidation of DCTCC to generate lipophilic carboxamide pharmacophores, a key step in library synthesis for crop protection agents.
Chemical Profile & Mechanistic Insight[2]
The Reagent
-
IUPAC Name: 2,5-dichlorothiophene-3-carbonyl chloride[1][2][3]
-
CAS: 57248-14-3
-
Molecular Weight: 215.48 g/mol
-
Appearance: Colorless to pale yellow fuming liquid or low-melting solid.
-
Reactivity Class: Electrophilic Acyl Chloride.
Mechanistic Role in Agrochemical Synthesis
The thiophene ring is bioisosteric to phenyl rings but offers unique electronic properties (electron-rich, polarizable sulfur) that enhance binding affinity in enzyme pockets (e.g., Complex II ubiquinone binding site).
Why DCTCC?
-
Lipophilicity Modulation: The two chlorine atoms at positions 2 and 5 significantly increase the
of the final molecule, improving cuticular penetration in plant leaves and fungal membranes. -
Metabolic Stability: Blocking the reactive
-positions (2 and 5) of the thiophene ring prevents rapid oxidative metabolism (e.g., by cytochrome P450s), prolonging the half-life of the active ingredient in the field. -
Electronic Activation: The electron-withdrawing chlorine atoms activate the carbonyl carbon, making DCTCC highly reactive toward weak nucleophiles (e.g., electron-deficient anilines) often used in SDHI synthesis.
Application Workflow: Synthesis of Thiophene Carboxamide SDHI Analogues
The following workflow illustrates the conversion of the precursor acid to the active carboxamide scaffold. This pathway is foundational for creating libraries of potential fungicides.
Reaction Pathway Diagram
Figure 1: Synthetic pathway for generating SDHI pharmacophores using DCTCC as the electrophilic locking agent.
Validated Experimental Protocol
Objective: Synthesis of N-(2-biphenyl)-2,5-dichlorothiophene-3-carboxamide (Model SDHI Analogue). Scale: 10 mmol (Laboratory Optimization Scale).
Materials & Equipment
-
Reagent: 2,5-Dichlorothiophene-3-carbonyl chloride (2.16 g, 10 mmol). Note: If starting from acid, generate in situ using oxalyl chloride/DMF cat.
-
Nucleophile: 2-Aminobiphenyl (1.69 g, 10 mmol).
-
Base: Triethylamine (Et3N) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous, 50 mL).
-
Inert Gas: Nitrogen (
) or Argon atmosphere.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum.
-
Purge with
for 5 minutes. -
Add 2-Aminobiphenyl (1.69 g) and DCM (30 mL).
-
Add Triethylamine (1.7 mL, 12 mmol) via syringe.
-
Cool the mixture to 0°C using an ice/water bath. Rationale: Controlling the exotherm is critical to prevent bis-acylation or decomposition.
Step 2: Controlled Addition of DCTCC
-
Dissolve DCTCC (2.16 g) in DCM (10 mL) in a separate dry vial.
-
Transfer the DCTCC solution to a pressure-equalizing addition funnel or a syringe.
-
Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes at 0°C.
-
Observation: White precipitate (Et3N·HCl salts) will form immediately.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .
-
Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
Step 3: Work-up and Isolation[2]
-
Quench the reaction by adding 1M HCl (20 mL). Rationale: Neutralizes excess base and solubilizes amine salts.
-
Separate the organic layer.
-
Wash the organic phase sequentially with:
-
Saturated
(20 mL) – Removes unreacted acid. -
Brine (20 mL) – Dries the organic layer.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
Expected Results & Data Specifications
| Parameter | Specification / Result | Notes |
| Yield | 85% – 95% | High efficiency due to activated carbonyl. |
| Purity | >98% (HPLC) | Essential for biological screening. |
| Appearance | White to Off-White Solid | Coloration often indicates oxidation impurities. |
| 1H NMR (CDCl3) | Diagnostic singlet confirms 2,5-dichloro substitution. | |
| IR Spectrum | ~1650 cm | Strong amide band; absence of ~1780 cm |
Troubleshooting & Optimization
Moisture Sensitivity (Hydrolysis)
Issue: Formation of 2,5-dichlorothiophene-3-carboxylic acid (white solid precipitate that does not dissolve in DCM). Cause: Wet solvent or high humidity. DCTCC hydrolyzes rapidly. Solution:
-
Use freshly distilled DCM or solvents from a molecular sieve drying system.
-
If the acid chloride is purchased, check for white crusts (hydrolysis product). If present, reflux in
for 1 hour and distill before use.
Regioselectivity in Polyamines
Issue: If the nucleophile has multiple amino groups (e.g., a diamine scaffold), mixed acylation occurs. Solution:
-
Perform the reaction at -10°C .
-
Add the DCTCC as the limiting reagent (0.9 eq).
-
Protect secondary amines (e.g., Boc-protection) before reacting with DCTCC.
Safety & Regulatory (EHS)
-
Hazard Classification: Skin Corr.[5][6][7] 1B (Causes severe skin burns and eye damage).
-
Handling: All transfers must be done in a fume hood. DCTCC releases HCl gas upon contact with moisture.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Quench excess acid chloride by slowly adding to a stirred solution of dilute NaOH or
before disposal in organic waste. Do not put directly into aqueous waste drums.
References
-
Preparation of Thiophene-2-carbonyl chlorides
-
Agrochemical Utility of Thiophene Carboxamides
-
Synthesis of Thienopyrimidine Fungicides
-
Safety Data Sheet (DCTCC)
Sources
- 1. Sulfuryl chloride | 7791-25-5 [chemicalbook.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. Sulfuryl chloride | 7791-25-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ghc.de [ghc.de]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 9. Isofetamid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. fishersci.com [fishersci.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Solvent selection for 2,5-Dichlorothiophene-3-carbonyl chloride reactions
Application Note: Solvent Engineering for 2,5-Dichlorothiophene-3-carbonyl Chloride Transformations
Executive Summary
2,5-Dichlorothiophene-3-carbonyl chloride is a high-value electrophilic intermediate used extensively in the synthesis of agrochemicals (e.g., nematicides) and pharmaceutical scaffolds. Its reactivity is defined by the highly electrophilic carbonyl chloride moiety attached to an electron-deficient thiophene ring.
The selection of solvent for this compound is not merely a matter of solubility; it dictates the reaction kinetics, impurity profile, and safety of the process. Improper solvent choice frequently leads to hydrolysis (formation of the carboxylic acid), dimerization, or violent exotherms. This guide provides a scientifically grounded framework for solvent selection, focusing on Amidation and Friedel-Crafts Acylation workflows.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic compatibility with the acyl chloride group and the electron-deficient thiophene core.
| Solvent Class | Specific Solvent | Status | Technical Rationale |
| Halogenated | Dichloromethane (DCM) | Recommended | Excellent solubility; inert; low boiling point allows easy removal. Standard for small-scale R&D. |
| Aromatic | Toluene | Recommended | High boiling point allows thermal acceleration; forms azeotropes with water (drying); non-polar nature suppresses hydrolysis. |
| Ethers | THF, 2-MeTHF | Conditional | Must be anhydrous. Ethers can coordinate with Lewis acids (AlCl₃), inhibiting Friedel-Crafts reactions. Good for amidation. |
| Esters | Ethyl Acetate | Caution | Generally inert, but can undergo transacylation or hydrolysis if moisture/strong bases are present. |
| Polar Aprotic | DMF, DMSO | PROHIBITED | High Risk. DMF reacts with acid chlorides (Vilsmeier-Haack intermediate). DMSO causes oxidation/decomposition. |
| Protic | Water, Alcohols | PROHIBITED | Immediate hydrolysis to 2,5-dichlorothiophene-3-carboxylic acid and HCl gas. |
Detailed Protocols
Protocol A: High-Fidelity Amidation (Synthesis of Carboxamides)
Target: Reaction with primary/secondary amines to form stable amide bonds.
Mechanism & Solvent Logic: This reaction proceeds via a nucleophilic acyl substitution. The solvent must solubilize the amine and the acid chloride while managing the HCl byproduct.
-
DCM is chosen for its high solubility and lack of nucleophilicity.
-
2-MeTHF is the "Green" alternative, offering easier phase separation during workup.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 3-neck round-bottom flask under Nitrogen (
) flow. -
Solvent: Anhydrous DCM (water content
ppm). -
Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Ratio: 1.2 equivalents relative to acid chloride.
-
-
Dissolution:
-
Dissolve 1.0 eq of 2,5-Dichlorothiophene-3-carbonyl chloride in DCM (concentration ~0.2 M).
-
Cool to 0°C using an ice bath. Rationale: Controls the exotherm of the initial addition.
-
-
Addition:
-
Mix the target Amine (1.05 eq) and Base (1.2 eq) in a separate volume of DCM.
-
Add the Amine/Base solution dropwise to the acid chloride over 30 minutes.
-
Observation: White precipitate (Amine-HCl salt) will form immediately.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor by TLC (Solvent: 20% EtOAc/Hexane) or LC-MS. The acid chloride peak should disappear; hydrolysis product (acid) should be minimal.
-
-
Workup (Self-Validating Step):
-
Quench with 1M HCl (aq).
-
Why? This dissolves the amine salts and removes unreacted amine.
-
Wash organic layer with Sat.
(removes any hydrolyzed acid) and Brine. -
Dry over
, filter, and concentrate.
-
Protocol B: Friedel-Crafts Acylation
Target: Acylation of an aromatic substrate (Arene-H) to form a ketone.
Mechanism & Solvent Logic:
The reaction requires a Lewis Acid (e.g.,
-
DCM or 1,2-Dichloroethane (DCE) are standard.
-
Nitrobenzene is used if the complex is insoluble in chlorinated solvents, though it is toxic.
-
Note: Ethers (THF) are avoided because they complex with
, killing the catalyst.
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a dry flask under
, suspend (1.1 eq) in anhydrous DCM. -
Cool to 0°C.
-
-
Acylium Formation:
-
Add 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq) dropwise.
-
Stir for 15 mins. Observation: Solution color often deepens (yellow/orange) indicating acylium complex formation.
-
-
Substrate Addition:
-
Add the aromatic substrate (1.0–1.1 eq) slowly.
-
Caution: Significant HCl gas evolution. Vent through a scrubber (NaOH trap).
-
-
Thermal Cycle:
-
Stir at 0°C for 1 hour, then warm to RT.
-
If the substrate is deactivated, reflux (40°C for DCM) may be required.
-
-
Quench:
-
Pour the reaction mixture onto Ice/HCl . Do not add water to the reaction; add reaction to water. This breaks the Aluminum-product complex.
-
Visualization: Decision Pathways
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on reaction type and environmental constraints.
Figure 2: Amidation Workflow & Critical Control Points
Caption: Step-by-step process flow for Protocol A, highlighting impurity control points.
Green Chemistry & Safety Considerations
-
Green Substitution: For amidation reactions, 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative to DCM. It is derived from renewable resources, has a higher boiling point (80°C), and separates easily from water, reducing emulsion formation during workup.
-
HCl Management: Both protocols release HCl. On a scale >1g, the reaction vessel must be vented through a scrubber containing 10% NaOH solution to neutralize acidic fumes.
-
Stability: 2,5-Dichlorothiophene-3-carbonyl chloride is moisture sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid turns cloudy or deposits a white solid, it has hydrolyzed to the carboxylic acid.
References
-
American Chemical Society (ACS). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[2] (General solvent selection principles for acid chlorides). [Link]
-
Chemistry Steps. Reactions of Acid Chlorides with Nucleophiles: Mechanisms and Protocols. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Catalysts and Solvent Effects. [Link]
-
Common Organic Chemistry. Thionyl Chloride and Acid Chloride Synthesis/Reactivity. [Link]
Sources
Application Notes and Protocols for Work-Up of 2,5-Dichlorothiophene-3-carbonyl Chloride Reactions
For researchers, medicinal chemists, and professionals in drug development, the robust and reproducible execution of chemical reactions is paramount. 2,5-Dichlorothiophene-3-carbonyl chloride is a valuable heterocyclic building block, frequently employed in the synthesis of novel therapeutic agents and functional materials. Its high reactivity, characteristic of acyl chlorides, necessitates carefully designed work-up procedures to ensure the isolation of pure products in high yields. This guide provides a detailed examination of the principles and protocols for the effective work-up of reactions involving this versatile reagent, with a focus on the formation of amides and esters.
Understanding the Reactant: Properties of 2,5-Dichlorothiophene-3-carbonyl Chloride
2,5-Dichlorothiophene-3-carbonyl chloride is a solid with a molecular weight of 215.48 g/mol .[1] As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-heteroatom bonds. However, this reactivity also presents challenges, primarily its sensitivity to moisture.
Key Reactivity Considerations:
-
Hydrolysis: The primary competing reaction is hydrolysis, where the acyl chloride reacts with water to form the corresponding carboxylic acid (2,5-dichloro-3-thiophenecarboxylic acid). This underscores the importance of using anhydrous reaction conditions.
-
Exothermic Reactions: Reactions with nucleophiles, particularly water, alcohols, and amines, are often highly exothermic. This requires careful temperature control during both the reaction and the work-up phases.
-
Byproduct Formation: The primary byproduct of its reactions is hydrochloric acid (HCl), which is generated stoichiometrically. In reactions involving amines, this HCl will protonate any unreacted amine, forming an ammonium salt.
A thorough understanding of these properties is fundamental to designing a work-up procedure that effectively separates the desired product from unreacted starting materials, byproducts, and the parent carboxylic acid.
General Work-Up Strategy: A Multi-Step Approach
A well-designed work-up procedure for reactions of 2,5-Dichlorothiophene-3-carbonyl chloride is a systematic process of quenching, extraction, and purification. The specific details will vary depending on the nucleophile used (e.g., amine vs. alcohol) and the properties of the final product.
Caption: General workflow for the work-up of 2,5-Dichlorothiophene-3-carbonyl chloride reactions.
Protocol for Amide Synthesis Work-Up
The synthesis of N-substituted-2,5-dichlorothiophene-3-carboxamides is a common application of the title reagent. The work-up must address the removal of excess amine, hydrochloric acid, and any hydrolyzed starting material.
Causality Behind the Protocol
-
Quenching: The initial quench with water serves to hydrolyze any remaining 2,5-Dichlorothiophene-3-carbonyl chloride to its corresponding carboxylic acid and to dissolve the hydrochloride salt of the excess amine.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) is crucial for removing the excess amine base. The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[2]
-
Basic Wash: A subsequent wash with a mild base, such as saturated sodium bicarbonate solution, neutralizes any remaining acidic components. This includes the 2,5-dichloro-3-thiophenecarboxylic acid formed during quenching and any residual HCl. The carboxylate salt formed is water-soluble and is thus removed in the aqueous phase.[2]
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before the drying step, reducing the likelihood of product degradation upon concentration.
-
Purification: The crude amide can then be purified by recrystallization or column chromatography.
Step-by-Step Experimental Protocol
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture into a separatory funnel containing deionized water or crushed ice, with stirring. Caution: This may be exothermic.
-
Extraction: Allow the layers to separate. If the product is in an organic solvent less dense than water (e.g., ethyl acetate), the organic layer will be on top. If a denser solvent like DCM is used, the organic layer will be at the bottom. Separate the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combine the organic layers.
-
Acidic Wash: Wash the combined organic layers with 1M HCl. Shake the separatory funnel gently at first to release any pressure buildup, then more vigorously. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash: Wash the organic layer with saturated NaHCO₃ solution. Again, vent the separatory funnel frequently as carbon dioxide gas may be evolved. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[3]
Protocol for Ester Synthesis Work-Up
The work-up for ester synthesis is generally simpler than for amide synthesis as there is no excess basic amine to remove. The primary impurities to be removed are the HCl byproduct and any unreacted carboxylic acid from hydrolysis.
Rationale for the Procedure
-
Quenching: Similar to the amide work-up, the initial quench with water hydrolyzes any unreacted acyl chloride.
-
Basic Wash: A wash with a mild base like saturated sodium bicarbonate is the key step. It neutralizes the HCl byproduct and converts the 2,5-dichloro-3-thiophenecarboxylic acid impurity into its water-soluble sodium salt, which is then extracted into the aqueous phase.[4]
-
Brine Wash and Drying: These steps are identical in purpose to the amide work-up, ensuring the removal of water before concentration.
Detailed Experimental Protocol
Materials:
-
Reaction mixture in an organic solvent
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Slowly and carefully pour the reaction mixture into a separatory funnel containing deionized water or crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers.
-
Basic Wash: Wash the combined organic layers with saturated NaHCO₃ solution. Be sure to vent the separatory funnel to release any evolved CO₂. Repeat the wash if necessary until no more gas evolution is observed. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine and discard the aqueous phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter and concentrate the organic solution under reduced pressure to yield the crude ester.
-
Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography.[5]
Safety and Handling Precautions
2,5-Dichlorothiophene-3-carbonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[6] It is also highly sensitive to moisture. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Key Safety Data:
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage.[6] | Wear protective gloves, clothing, and eye/face protection.[6] |
| May cause respiratory irritation.[6] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] |
| Reacts with water. | Keep away from moisture. Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] |
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Troubleshooting Common Work-Up Issues
| Problem | Potential Cause | Solution |
| Low Yield of Amide/Ester | Incomplete reaction or hydrolysis of the acyl chloride. | Ensure anhydrous reaction conditions. Use freshly opened or purified solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Contaminated with Carboxylic Acid | Incomplete removal during the basic wash. | Perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after the final wash to ensure it is basic. |
| Product Contaminated with Amine | Insufficient acid wash. | Use a sufficient volume of dilute HCl and perform multiple washes. Check the pH of the aqueous layer to confirm it is acidic. |
| Emulsion Formation During Extraction | High concentration of salts or surfactants. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Oily Product That Fails to Solidify | Presence of impurities. | Purify the product using column chromatography. If the product is known to be a solid, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely perform work-up procedures for reactions involving 2,5-Dichlorothiophene-3-carbonyl chloride, leading to the successful isolation of their target molecules.
References
-
BuyersGuideChem. 2,5-Dichlorothiophene-3-carbonylchloride | 57248-14-3. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids. Available at: [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
-
MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]
Sources
- 1. 2,5-Dichlorothiophene-3-carbonylchloride | 57248-14-3 - BuyersGuideChem [buyersguidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. fishersci.ca [fishersci.ca]
Large-scale synthesis using 2,5-Dichlorothiophene-3-carbonyl chloride
An Application Note and Protocol for the Large-Scale Synthesis and Utilization of 2,5-Dichlorothiophene-3-carbonyl chloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, chemists, and process development professionals on the large-scale synthesis and practical application of 2,5-Dichlorothiophene-3-carbonyl chloride. This versatile chemical intermediate is of significant interest due to its role as a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. We will delve into optimized synthetic protocols, explore its utility in constructing complex molecular architectures, and address critical aspects of process safety, purification, and quality control. The methodologies presented herein are designed to be robust, scalable, and validated by established chemical principles, providing a trustworthy resource for industrial applications.
Introduction: The Strategic Importance of 2,5-Dichlorothiophene-3-carbonyl chloride
2,5-Dichlorothiophene-3-carbonyl chloride is a highly reactive and functionalized thiophene derivative. Its strategic importance lies in the trifecta of reactive sites it possesses: two chlorine atoms at the 2 and 5 positions and an acyl chloride group at the 3 position. This unique arrangement allows for selective and sequential functionalization, making it an invaluable precursor for a diverse range of chemical entities.[1]
The thiophene ring itself is a privileged scaffold in medicinal chemistry, and its chlorinated derivatives are pivotal in the synthesis of various therapeutic agents. Notably, derivatives of 2,5-Dichlorothiophene are precursors to important drugs such as the anti-inflammatory medication Lornoxicam and the anticoagulant Rivaroxaban.[2][3] Furthermore, the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine cores, which can be constructed using this intermediate, have shown significant potential as anticancer and anti-inflammatory agents.[4][5][6]
This guide will provide a detailed exploration of the synthesis of the title compound and its subsequent application in the large-scale production of key chemical building blocks.
Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride
The most common and industrially viable route to 2,5-Dichlorothiophene-3-carbonyl chloride begins with the readily available 2,5-Dichlorothiophene. The introduction of the carbonyl chloride group at the 3-position is typically achieved through a Friedel-Crafts acylation reaction.[7][8][9][10][11]
Underlying Chemistry: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation of 2,5-Dichlorothiophene is a classic example of an electrophilic aromatic substitution reaction.[8][9][10] The electron-withdrawing nature of the two chlorine atoms deactivates the thiophene ring towards electrophilic attack. However, the directing effect of the sulfur atom and the chlorine atoms favors substitution at the 3- and 4-positions. In this case, the reaction with an appropriate acylating agent in the presence of a Lewis acid catalyst leads to the desired 3-substituted product.
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride on a multi-kilogram scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2,5-Dichlorothiophene | 3172-52-9 | 153.03 g/mol | 1.0 |
| Oxalyl Chloride | 79-37-8 | 126.93 g/mol | 1.2 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 g/mol | 1.1 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
Protocol:
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a suitable glass-lined reactor with anhydrous dichloromethane. Ensure the reactor is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases (HCl and CO).
-
Catalyst Suspension: Cool the dichloromethane to 0-5 °C and slowly add anhydrous aluminum chloride while stirring to form a slurry.
-
Addition of Reactants: In a separate vessel, dissolve 2,5-Dichlorothiophene in anhydrous dichloromethane. Add this solution to the dropping funnel. To a different dropping funnel, add oxalyl chloride.
-
Reaction Execution: Slowly and simultaneously add the 2,5-Dichlorothiophene solution and oxalyl chloride to the stirred aluminum chloride slurry, maintaining the internal temperature between 0-5 °C. The rate of addition should be controlled to manage the evolution of HCl and CO gases.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0-5 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Phase Separation: Transfer the quenched mixture to a separation funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold dilute HCl, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure 2,5-Dichlorothiophene-3-carbonyl chloride as a colorless to pale yellow liquid.
Applications in Large-Scale Synthesis
Synthesis of Amide Derivatives
A primary application of 2,5-Dichlorothiophene-3-carbonyl chloride is in the synthesis of amides through reaction with primary or secondary amines.[12] This reaction is a cornerstone in the construction of many pharmaceutical intermediates.
Protocol for Amidation:
-
Reactor Setup: In a suitable reactor under a nitrogen atmosphere, dissolve the desired primary or secondary amine and a tertiary amine base (e.g., triethylamine, 1.5 equivalents) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution to 0-5 °C. Slowly add a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
| Amine | Product | Typical Yield |
| Aniline | N-phenyl-2,5-dichlorothiophene-3-carboxamide | >90% |
| Morpholine | (2,5-dichlorothiophen-3-yl)(morpholino)methanone | >95% |
| Benzylamine | N-benzyl-2,5-dichlorothiophene-3-carboxamide | >92% |
Purification and Quality Control
The purity of 2,5-Dichlorothiophene-3-carbonyl chloride is critical for its successful use in subsequent synthetic steps.
Purification Methods
-
Vacuum Distillation: This is the most effective method for purifying the final product on a large scale.[13] Care must be taken to avoid thermal decomposition.
-
Recrystallization: For solid derivatives, such as amides, recrystallization is an efficient purification technique.[14]
-
Handling Precautions: Due to its moisture sensitivity, all purification steps should be conducted under anhydrous conditions.[14][15]
Analytical Quality Control
A suite of analytical techniques should be employed to ensure the quality and purity of the synthesized compounds.
| Analytical Technique | Purpose | Expected Results for 2,5-Dichlorothiophene-3-carbonyl chloride |
| GC-FID | Purity assessment and detection of volatile impurities.[16] | Purity >98%, absence of starting material and solvent. |
| ¹H NMR | Structural confirmation. | Two doublets in the aromatic region. |
| ¹³C NMR | Structural confirmation. | Signals corresponding to the thiophene carbons and the carbonyl carbon. |
| FT-IR | Functional group identification. | Strong C=O stretch for the acyl chloride (~1760 cm⁻¹). |
| Karl Fischer Titration | Determination of water content. | < 0.1% |
Safety and Handling
Extreme caution must be exercised when handling 2,5-Dichlorothiophene-3-carbonyl chloride and its reagents.
-
2,5-Dichlorothiophene: This starting material is flammable and toxic if swallowed, in contact with skin, or if inhaled.[17][18] It is also a suspected carcinogen.[17]
-
2,5-Dichlorothiophene-3-carbonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[19][20] It reacts with water to release corrosive HCl gas.
-
Reagents: Oxalyl chloride and aluminum chloride are highly corrosive and react violently with water.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[19]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[18][19]
-
Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[19]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18][19]
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Low Yield in Synthesis | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure catalyst is active and anhydrous. |
| Loss during work-up. | Ensure proper phase separation and minimize transfers. | |
| Product Impurity | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, stoichiometry). Purify crude product carefully. |
| Hydrolysis of the acyl chloride. | Ensure all glassware and solvents are scrupulously dry. Work under an inert atmosphere. | |
| Amidation Reaction Fails | Inactive amine. | Check the purity of the amine. |
| Insufficient base. | Ensure at least one equivalent of base is used to neutralize the HCl byproduct. |
References
- CCRIS 8589 - New Drug Approvals. (n.d.).
- Process for making 2,5-dichlorothiophene. (1949). Google Patents.
-
2,5-Dichlorothiophene. (n.d.). KCIL Chemofarbe Group. Retrieved from [Link]
- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (2012). Google Patents.
- Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (2019). Google Patents.
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2021). National Institutes of Health. Retrieved from [Link]
- Synthetic method of 2-chlorothiophene. (2014). Google Patents.
- Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. (n.d.). Benchchem.
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. Retrieved from [Link]
- Method for purifying acid chlorides. (2004). Google Patents.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved from [Link]
- Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid. (2013). Google Patents.
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Acid Chloride/ chloroformate purification?. (2025). ResearchGate. Retrieved from [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2013). National Institutes of Health. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2022). MDPI. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
A PROCESS FOR PREPARATION OF RIVAROXABAN. (2013). European Patent Office. Retrieved from [Link]
-
General procedures for the purification of Acid chlorides. (n.d.). LookChem. Retrieved from [Link]
- Analytical Techniques for Quality Control. (n.d.).
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Yufeng. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. (2015). ResearchGate. Retrieved from [Link]
-
Acid chloride reaction with amine. (2024). Reddit. Retrieved from [Link]
- Method for purifying acid chlorides. (n.d.). Google Patents.
- Preparation method for rivaroxaban intermediate and rivaroxaban. (2011). Google Patents.
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... (n.d.). ResearchGate. Retrieved from [Link]
- Method for preparation of thiophene-2-carbonyl chlorides with oxalyl.... (2017). Google Patents.
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2022). National Institutes of Health. Retrieved from [Link]
- MSDS of 2,5-Dichlorothiophene. (2008).
-
Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2025). ResearchGate. Retrieved from [Link]
-
SAFETY DATA SHEET - 2-Chlorothiophene. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESİS. Retrieved from [Link]
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- 20. tcichemicals.com [tcichemicals.com]
Application Note: Derivatization of 2,5-Dichlorothiophene-3-carbonyl chloride for Biological Screening
Executive Summary & Rationale
The thiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings to improve lipophilicity and metabolic stability.[1] Specifically, 2,5-Dichlorothiophene-3-carbonyl chloride offers a unique entry point for high-throughput screening (HTS) libraries.
Why this Scaffold?
-
Metabolic Blocking: The chlorine atoms at positions 2 and 5 block the most reactive sites on the thiophene ring, preventing rapid oxidative metabolism (e.g., by Cytochrome P450s) and extending the biological half-life of derivatives.
-
Enhanced Electrophilicity: The electron-withdrawing nature of the chlorines increases the reactivity of the carbonyl chloride, facilitating rapid coupling with weak nucleophiles under mild conditions.
-
Biological Relevance: 2,5-dichlorothiophene derivatives have validated activity in antimicrobial (antitubercular/antifungal) and cytotoxic (prostate cancer) assays [1].[2][3][4][5]
This guide details the protocols for transforming this acid chloride into diverse libraries of amides (for kinase/GPCR targets) and hydrazides (precursors for heterocyclic signaling probes).[5]
Chemical Reactivity & Safety Profile
Hazard Class: Corrosive (Skin/Eye Damage), Respiratory Irritant.[5] Reactivity: Violent reaction with water/moisture to release HCl gas and the corresponding carboxylic acid.
Handling Requirements
-
Atmosphere: All stock solutions must be prepared under nitrogen or argon.
-
Solvents: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[5]
-
Quenching: Excess acid chloride must be quenched with methanol before disposal.
Derivatization Pathways (Logic & Strategy)
The primary goal for biological screening is to generate a library with diverse electronic and steric properties (Structure-Activity Relationship - SAR).[5] We utilize the high reactivity of the acyl chloride to drive three parallel workflows.
Diagram 1: Synthetic Diversification Workflow
Caption: Divergent synthesis strategy converting the core acid chloride into three distinct chemical classes for screening.
Experimental Protocols
Protocol A: High-Throughput Amide Synthesis (The "Workhorse")
Application: Generating stable lead compounds for enzymatic or cellular assays.[5] Scale: 0.2 mmol (Parallel Synthesis Compatible).
| Reagent | Equivalents | Role |
| 2,5-Dichlorothiophene-3-carbonyl chloride | 1.0 eq | Electrophile Scaffold |
| Diverse Amine (R-NH | 1.1 eq | Nucleophile (Diversity Element) |
| DIPEA (N,N-Diisopropylethylamine) | 1.5 eq | HCl Scavenger (Non-nucleophilic base) |
| Anhydrous DCM | [0.2 M] | Solvent |
| PS-Trisamine Resin | 2.0 eq | Scavenger (Removes excess acid chloride) |
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM in a reaction vial.
-
Addition: Cool the mixture to 0°C. Add the acid chloride (1.0 eq) dropwise (dissolved in minimal DCM) to control the exotherm.
-
Scientific Note: The 2,5-dichloro substitution makes the carbonyl carbon highly positive; rapid addition without cooling can lead to bis-acylation or decomposition.
-
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid chloride spot (high R
) should disappear. -
Purification (Scavenging): Add PS-Trisamine resin (polymer-supported tris(2-aminoethyl)amine).[5] Shake for 2 hours. This resin reacts with unreacted acid chloride to form a covalent bond, allowing it to be filtered off.
-
Isolation: Filter the resin. Wash with DCM.[6] Concentrate the filtrate.
-
Validation: Analyze via LC-MS. Expect the parent mass [M+H]
and the characteristic isotope pattern of Cl (9:6:1 intensity ratio for M, M+2, M+4).[5]
Protocol B: Hydrazide Formation for Heterocycle Generation
Application: Precursors for 1,3,4-oxadiazoles (common in antimicrobial research).
Methodology:
-
Dissolve hydrazine hydrate (excess, 3.0 eq) in THF at -10°C.
-
Slowly add 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq) in THF.
-
Critical: Excess hydrazine is required to prevent the formation of the symmetrical dimer (R-CO-NH-NH-CO-R).[5]
-
-
Stir at 0°C for 1 hour, then pour into ice water.
-
The hydrazide product usually precipitates as a solid. Filter and wash with cold water to remove hydrazine salts.
Screening Workflow & Quality Control
To ensure data integrity in biological assays, the library must pass strict QC gates. The 2,5-dichlorothiophene moiety is lipophilic (LogP ~3-4 depending on the amide), which requires specific DMSO handling.
Diagram 2: Library Generation to Assay Triage
Caption: QC workflow ensuring only verified 2,5-dichlorothiophene derivatives enter the biological screening phase.
QC Checkpoints
-
NMR Verification: The thiophene ring proton at position 4 is the only aromatic singlet. In
H NMR, look for a sharp singlet around 7.0 - 7.5 ppm. If this signal is split or absent, the ring chlorination pattern may be compromised. -
Solubility: These derivatives have low aqueous solubility.[1][7] For assays, predilute stocks into culture media ensuring final DMSO concentration is <0.5% to avoid solvent toxicity artifacts.
Biological Context & Expected Activity
When screening these derivatives, literature suggests focusing on the following therapeutic areas:
-
Antimicrobial: Chalcone derivatives of 2,5-dichloro-3-acetylthiophene have shown MIC values
8.0 g/mL against Aspergillus niger and Candida tropicalis [1].[2][4] The amide derivatives synthesized here mimic this topology. -
Cytotoxicity: The lipophilic nature of the dichlorothiophene allows membrane penetration. Screening against DU145 (prostate) and MCF-7 (breast) cancer lines is recommended, as similar analogs have shown IC
values comparable to methotrexate [1][2].[5]
References
-
Lokesh, B. V., et al. (2017).[2][3][8] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S681-S687.[8] Link
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[5] Link
-
Santa Cruz Biotechnology. (n.d.). Thiophene-3-carbonyl chloride Safety Data Sheet. Link[5]
-
National Center for Biotechnology Information. (2023).[1][5][7][9] PubChem Compound Summary for CID 329764900, Thiophene-3-carbonyl chloride. Link
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
Application in the synthesis of conductive polymers
Executive Summary
This guide details the chemical synthesis and functionalization of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), the gold standard in organic bioelectronics. Unlike traditional rigid metals, PEDOT:PSS offers mixed conduction (ionic and electronic), making it an ideal interface between biological systems and electronic hardware.
This protocol focuses on two critical workflows:
-
In-Situ Chemical Oxidative Polymerization: For coating complex, non-conductive scaffolds (e.g., neural probes, tissue scaffolds).
-
Conductive Hydrogel Fabrication: For creating stable, high-performance bio-interfaces and electro-responsive drug delivery systems using commercial dispersions.
Material Science Fundamentals
The conductivity of PEDOT relies on the conjugated
-
The Mechanism: Oxidation removes electrons from the backbone, creating positive charge carriers (polarons and bipolarons).[1]
-
The Counter-Ion: PSS serves two roles: it acts as the charge-balancing dopant (accepting the electron) and provides water solubility, allowing the polymer to be processed as an "ink."
-
The Challenge: PSS is insulating. In pristine films, PSS forms a shell around conductive PEDOT grains, limiting conductivity. "Secondary doping" (using solvents like DMSO) is required to reorient these chains and create conductive pathways.
Visualizing the Conductivity Mechanism
Figure 1: The synthesis and conductivity enhancement pathway. Note the critical role of secondary dopants (Step 3) in removing the insulating PSS shell to facilitate charge hopping.
Protocol A: In-Situ Chemical Oxidative Polymerization
Use Case: Coating 3D scaffolds, textiles, or non-conductive plastics where spin-coating is impossible.
This method polymerizes the monomer (EDOT) directly onto a surface using Iron(III) Tosylate as the oxidant.
Reagents & Equipment
-
Monomer: 3,4-Ethylenedioxythiophene (EDOT) (Distilled).[2]
-
Oxidant: Iron(III) p-toluenesulfonate (Fe(Tos)3) (40% wt in butanol).
-
Inhibitor: Pyridine (Crucial for controlling reaction kinetics).
-
Solvent: Ethanol or Butanol.
Step-by-Step Methodology
-
Substrate Preparation:
-
Clean substrates (glass/plastic) via sonication in acetone, isopropanol, and DI water (10 min each).
-
Critical Step: Treat with O2 Plasma (100W, 2 min) to increase surface hydrophilicity and adhesion.
-
-
Oxidant Solution Preparation:
-
Mix Fe(Tos)3 solution with Pyridine in a molar ratio of 0.5:1 (Pyridine to Iron).
-
Expert Insight: Pyridine acts as a weak base to neutralize protons generated during polymerization. Without it, the reaction is too fast and acidic, leading to low conductivity and poor film quality [1].
-
-
Monomer Addition:
-
Add EDOT monomer to the oxidant solution.[3]
-
Target Ratio: 1:2.3 (EDOT : Fe(Tos)3).
-
Stir for 30 seconds. Do not over-mix; polymerization starts immediately.
-
-
Deposition & Polymerization:
-
Dip-coat or spin-coat (1500 rpm, 30s) the solution onto the substrate.
-
Bake: Place on a hotplate at 70°C for 1 hour .
-
Observation: The film will turn from pale yellow to dark blue/black, indicating the formation of conductive PEDOT chains.
-
-
Washing (The "Dedoping" Trap):
-
Wash the film in Ethanol for 10 minutes, then DI water.
-
Why? This removes unreacted Fe(III) and insulating Fe(II) byproducts.
-
Caution: Do not scrub. The film is delicate until fully dried.
-
Protocol B: Fabrication of Stable Bio-Interfaces (The Hydrogel Method)
Use Case: Creating robust, water-stable electrodes for neural probes or drug delivery devices using commercial dispersions.
Raw PEDOT:PSS redissolves in water. For biological applications, it must be crosslinked into a hydrogel.
The "Golden Ratio" Formulation
To achieve high conductivity (>500 S/cm) and hydrolytic stability:
| Component | Function | Concentration (v/v) |
| PEDOT:PSS (e.g., Clevios PH1000) | Active Conductor | 94% |
| DMSO or Ethylene Glycol | Secondary Dopant (Conductivity Booster) | 5% |
| GOPS (Silane) | Crosslinker (Stability) | 1% |
| DBSA (Surfactant) | Wettability/Film Forming | 0.1 - 0.5% |
Note: GOPS = (3-glycidyloxypropyl)trimethoxysilane.[4]
Fabrication Steps
-
Mixture Preparation:
-
Deposition:
-
Drop-cast or spin-coat onto the electrode site.
-
For micro-electrodes: Use micro-pipetting to deposit <0.5 µL droplets.
-
-
Curing (Crosslinking):
-
Bake at 140°C for 45-60 minutes .
-
Expert Insight: The high temperature is required to drive the silanization reaction between GOPS and the PSS chains/substrate [3]. Lower temperatures will result in films that delaminate in cell culture media.
-
-
Immersion Step:
-
Soak in PBS (Phosphate Buffered Saline) for 12 hours before use. This removes excess low-molecular-weight toxic compounds and equilibrates the hydrogel.
-
Application: Electro-Stimulated Drug Delivery[9]
Conductive polymers can act as "smart sponges." By applying a voltage, you can drive ions (drugs) in or out of the polymer matrix.[9]
Drug Loading Protocol (Anionic Drugs e.g., Dexamethasone)
Since PEDOT is positively charged, it naturally holds anionic drugs.
-
Synthesis Loading: Instead of PSS, use the anionic drug as the counter-ion during Protocol A (Synthesis).
-
Ion Exchange Loading:
-
Immerse the Protocol B hydrogel in a saturated solution of the drug.
-
Apply a constant oxidation potential (+0.8 V vs Ag/AgCl ) for 30 minutes.
-
The positive charge on the PEDOT backbone will attract and trap the anionic drug molecules.
-
Triggered Release Protocol
To release the drug on demand:
-
Apply a reduction potential (-0.5 V to -0.8 V ).
-
Mechanism: The PEDOT backbone is reduced to its neutral state. It loses its positive charge.[1]
-
Result: The electrostatic attraction breaks. The anionic drug is expelled into the surrounding tissue/media.
Experimental Workflow Diagram
Figure 2: Logic flow for electro-stimulated drug release. Switching the redox state of the polymer controls the retention or expulsion of the drug.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Film Delamination | Poor adhesion to substrate. | Use an adhesion promoter (e.g., silanize glass with GOPS before coating) or increase bake temp to 140°C. |
| Low Conductivity | Insufficient secondary doping. | Ensure DMSO/EG is mixed thoroughly. Perform a post-treatment "solvent anneal" with Methanol. |
| Cytotoxicity | Residual monomers/acid. | Extend the PBS soaking step to >24 hours. Verify pH of the media is neutral. |
| Cracking | Film too thick (>10 µm). | Reduce spin speed or concentration. Use multiple thin layers with baking in between. |
References
-
Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and its derivatives: Past, present, and future." Advanced Materials. Link
-
Shi, H., et al. (2015). "Conductivity enhancement of PEDOT:PSS films by solvent treatment: Mechanism and application." Journal of Materials Chemistry C. Link
-
Håkansson, A., et al. (2017).[3] "Effect of (3-Glycidyloxypropyl)Trimethoxysilane (GOPS) on the Electrical Properties of PEDOT:PSS Films." Journal of Polymer Science. Link
-
Rivnay, J., et al. (2014). "Organic electrochemical transistors."[10] Nature Reviews Materials. Link
-
Svirskis, D., et al. (2010). "Conducting polymers: controlled-release drug delivery systems."[9][11] Journal of Controlled Release. Link
Sources
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- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A theoretical mechanistic study on electrical conductivity enhancement of DMSO treated PEDOT:PSS - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms for doped PEDOT:PSS electrical conductivity improvement - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00290B [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Reactivity Challenges with 2,5-Dichlorothiophene-3-carbonyl Chloride
Welcome to the technical support center for 2,5-Dichlorothiophene-3-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this highly functionalized, yet electronically deactivated, thiophene derivative. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 2,5-Dichlorothiophene-3-carbonyl chloride considered a substrate with low reactivity?
A1: The diminished reactivity of this compound stems directly from its molecular structure. The thiophene ring is substituted with two chlorine atoms, which are strongly electron-withdrawing. This has two primary consequences:
-
Deactivation of the Thiophene Ring: The chlorine atoms pull electron density away from the aromatic ring system. This effect significantly reduces the ring's nucleophilicity, making it less prone to participate in classic electrophilic aromatic substitution (EAS) reactions.[1][2][3][4] Reactions like Friedel-Crafts acylation, which rely on the aromatic ring acting as a nucleophile, become exceptionally challenging.[3]
-
Modulation of the Acyl Chloride: While acyl chlorides are generally highly reactive electrophiles, the electronic "pull" from the dichlorinated ring slightly reduces the partial positive charge on the carbonyl carbon. This makes it a less potent electrophile compared to acyl chlorides attached to electron-donating or neutral ring systems.
The interplay of these electronic factors is the root cause of the compound's low reactivity in many standard transformations.
Caption: Electronic deactivation of the thiophene ring by chlorine atoms.
Q2: In which common reactions is this low reactivity most prominently observed?
A2: The challenges are most frequently encountered in two major classes of reactions:
-
Friedel-Crafts Acylation: This is the most significant hurdle. The reaction requires the activation of the acyl chloride by a Lewis acid to form a highly electrophilic acylium ion, which is then attacked by an aromatic substrate. However, because the dichlorothiophene ring itself is deactivated, it cannot easily undergo intramolecular acylation, and when used as a reagent, it requires a highly activated aromatic partner to achieve reasonable yields.
-
Nucleophilic Acyl Substitution: Reactions with weak or sterically hindered nucleophiles, such as secondary amines, hindered alcohols, or anilines with electron-withdrawing groups, can be sluggish.[5][6][7] The reaction often requires forcing conditions (e.g., high heat), which can lead to decomposition and side-product formation.
Troubleshooting Guide: Low Reaction Yields
This section provides actionable solutions to specific experimental failures.
Problem: My Friedel-Crafts acylation reaction is failing or providing negligible yield.
This is a classic challenge. The combination of a deactivated acyl chloride and the inherent limitations of the Friedel-Crafts reaction requires a systematic optimization approach.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Solution 1: Re-evaluate Your Lewis Acid Catalyst Strategy
The choice and amount of Lewis acid are critical.
-
Stoichiometry is Key: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid (e.g., AlCl₃).[2][8] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle. If you are using catalytic amounts (e.g., 0.1 eq), the reaction will likely stall.
-
Actionable Protocol: Start with 1.1-1.5 equivalents of AlCl₃. If the yield remains low, increase the loading incrementally to 2.5 equivalents.
-
-
Catalyst Screening: While AlCl₃ is the traditional choice, it is not always the most effective. Some substrates benefit from milder or different Lewis acids.
-
Actionable Protocol: Set up parallel small-scale reactions to screen other catalysts such as Iron(III) chloride (FeCl₃), Tin(IV) chloride (SnCl₄), or Zinc chloride (ZnCl₂).[9]
-
Solution 2: Enforce Rigorously Anhydrous Conditions
Lewis acids like AlCl₃ react violently with water.[2] Any moisture in your system will quench the catalyst and halt the reaction.
-
Actionable Protocol:
-
Oven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly opened anhydrous solvents or solvents purified through a solvent system.
-
Ensure your Lewis acid is a free-flowing powder; clumped catalyst is a sign of hydration. Use a fresh bottle if in doubt.
-
Solution 3: Optimize Reaction Temperature and Time
Overcoming the activation energy barrier may require thermal input.
-
Actionable Protocol:
-
Begin the reaction at 0°C during the addition of reagents to control any initial exotherm.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
If no significant product formation is observed (monitor by TLC/LC-MS), gradually heat the reaction to 40-60°C. Some systems may require reflux, but this should be approached cautiously to avoid side reactions.[2][10]
-
| Parameter | Initial Strategy | Optimized Strategy 1 | Optimized Strategy 2 | Rationale |
| Lewis Acid | AlCl₃ (0.1 eq) | AlCl₃ (1.5 eq) | FeCl₃ or SnCl₄ (1.5 eq) | Product complexation requires stoichiometric catalyst.[2][8] |
| Temperature | Room Temp | 0°C to 60°C | Room Temp to Reflux | Overcomes activation energy of deactivated substrates. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Nitrobenzene (as solvent) | Higher boiling points allow for increased reaction temperatures. |
| Conditions | Standard | Rigorously Anhydrous | Rigorously Anhydrous | Lewis acids are highly moisture-sensitive.[2] |
Problem: My amidation/esterification reaction is slow and incomplete.
When reacting 2,5-Dichlorothiophene-3-carbonyl chloride with weak nucleophiles, the primary goal is to either increase the nucleophilicity of the reacting partner or further activate the acyl chloride.
Solution 1: Activate the Nucleophile with Base
A neutral amine or alcohol is a weaker nucleophile than its corresponding anion (amide or alkoxide).
-
For Alcohols (Esterification): Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to deprotonate the alcohol before adding the acyl chloride.
-
For Amines (Amidation): Include at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct and drive the reaction forward.
Solution 2: Utilize a Nucleophilic Catalyst (for Alcohols)
For esterifications, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. guidechem.com [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to 2,5-Dichlorothiophene-3-carbonyl chloride
Welcome to the technical support center for 2,5-Dichlorothiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their experimental workflows. Here, we provide in-depth technical information, troubleshooting guidance, and practical protocols to ensure the stability and integrity of your material, leading to more reliable and reproducible results.
Introduction to 2,5-Dichlorothiophene-3-carbonyl chloride
2,5-Dichlorothiophene-3-carbonyl chloride (CAS No. 57248-14-3) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility stems from the reactive acyl chloride functional group and the substituted thiophene ring, which allow for a variety of chemical transformations. However, the very reactivity that makes this compound so useful also renders it susceptible to decomposition if not handled and stored correctly. This guide will address the common challenges associated with its use and provide solutions to mitigate them.
Core Principles of Stability
The primary pathway for the decomposition of 2,5-Dichlorothiophene-3-carbonyl chloride is through hydrolysis. Like most acyl chlorides, it readily reacts with water to form the corresponding carboxylic acid, 2,5-Dichlorothiophene-3-carboxylic acid, and hydrogen chloride (HCl) gas. This process can be initiated by atmospheric moisture or residual water in solvents and reagents.
Beyond hydrolysis, thermal and photolytic stress can also contribute to degradation, although specific pathways for this compound are not extensively documented in publicly available literature. General knowledge of thiophene chemistry suggests that thermal decomposition can lead to ring-opening or other complex reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of 2,5-Dichlorothiophene-3-carbonyl chloride in a question-and-answer format.
Question 1: I received my 2,5-Dichlorothiophene-3-carbonyl chloride and it has a slight yellow tint. Is it still usable?
Answer: A slight yellow coloration is not uncommon and does not necessarily indicate significant decomposition. This can sometimes be due to trace impurities from the synthesis process. However, a pronounced yellow or brown color is a strong indicator of degradation.
-
Recommended Action: Before use, it is prudent to assess the purity of the material. A simple qualitative test is to carefully observe the material's reaction upon opening. Vigorous fuming (release of HCl gas) upon exposure to air suggests the presence of moisture and ongoing hydrolysis. For a quantitative assessment, we recommend analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and identify any significant degradation products.
Question 2: My 2,5-Dichlorothiophene-3-carbonyl chloride is fuming excessively upon opening the container. What should I do?
Answer: Excessive fuming indicates a breach in the container seal, allowing atmospheric moisture to react with the acyl chloride, leading to the formation of HCl gas.
-
Recommended Action: Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. If you intend to use the material immediately, you may proceed with caution, being aware that the purity may be compromised. For long-term storage, it is advisable to transfer the material to a new, dry, inert gas-filled container with a secure cap. Consider repurging the material for less sensitive applications or disposing of it according to your institution's safety protocols if significant degradation is suspected.
Question 3: My reaction yield is lower than expected when using 2,5-Dichlorothiophene-3-carbonyl chloride. What could be the cause?
Answer: Low reaction yields can stem from several factors related to the quality of the acyl chloride:
-
Degradation: The most likely culprit is the hydrolysis of the starting material to the less reactive 2,5-Dichlorothiophene-3-carboxylic acid.
-
Impurities from Synthesis: Residual starting materials or by-products from the synthesis of the acyl chloride can also interfere with your reaction. Common synthetic routes involve the use of chlorinating agents like thionyl chloride or oxalyl chloride, and residual amounts of these or their by-products may be present.[1]
-
Recommended Action:
-
Verify Purity: Before starting your reaction, confirm the purity of your 2,5-Dichlorothiophene-3-carbonyl chloride using GC-MS or NMR.
-
Use Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Consider Purification: If the purity is found to be low, you may need to purify the acyl chloride by distillation under reduced pressure. However, this should be done with extreme caution due to the compound's reactivity and potential for thermal decomposition.
-
Question 4: I see an unexpected peak in the 1H NMR spectrum of my 2,5-Dichlorothiophene-3-carbonyl chloride. What could it be?
Answer: An unexpected peak in the 1H NMR spectrum often indicates the presence of an impurity or a degradation product.
-
Common Impurities and Their Expected Signals:
-
2,5-Dichlorothiophene-3-carboxylic acid: The primary hydrolysis product. You would expect to see a broad singlet corresponding to the carboxylic acid proton, typically in the region of 10-13 ppm. The thiophene proton signal will also be present.
-
Residual Solvents: Depending on the synthesis and purification process, you might see signals from solvents like dichloromethane, chloroform, or toluene.
-
Starting Materials: If the acyl chloride was synthesized from 2,5-dichlorothiophene, you might see characteristic peaks for this starting material.[2]
-
-
Recommended Action: Compare your spectrum to a reference spectrum of the pure compound if available. If you suspect hydrolysis, look for the characteristic broad peak of the carboxylic acid. To confirm, you can add a drop of D₂O to your NMR tube; the carboxylic acid proton signal will exchange and disappear.
Question 5: How should I properly store 2,5-Dichlorothiophene-3-carbonyl chloride to prevent decomposition?
Answer: Proper storage is critical to maintaining the integrity of this reactive compound.
-
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Container: Use a tightly sealed, corrosion-resistant container. Glass bottles with PTFE-lined caps are ideal. For added protection, the cap can be wrapped with Parafilm.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture, minimizing hydrolysis. |
| Container | Tightly sealed glass with PTFE liner | Ensures a moisture-proof seal and prevents reaction with the container. |
| Location | Well-ventilated, dry area | Minimizes ambient moisture and ensures safety in case of a leak. |
Experimental Protocols
Protocol 1: Safe Handling and Quenching of 2,5-Dichlorothiophene-3-carbonyl chloride
This protocol outlines the essential steps for safely handling and neutralizing excess or decomposed 2,5-Dichlorothiophene-3-carbonyl chloride.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and chemical splash goggles.
-
Inert Atmosphere: When dispensing the reagent, use a dry syringe or cannula under a positive pressure of an inert gas (nitrogen or argon).
-
Quenching Procedure:
-
Slowly add the excess acyl chloride to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate solution. The addition should be dropwise to control the exothermic reaction and the evolution of CO₂ and HCl gas.
-
Alternatively, a solution of a secondary amine, like diethylamine, in an inert solvent can be used for quenching. The reaction is also exothermic and should be performed with cooling.
-
Never quench with strong, concentrated bases like sodium hydroxide pellets, as the reaction can be violent.
-
-
Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a general guideline for assessing the purity of 2,5-Dichlorothiophene-3-carbonyl chloride and identifying the primary hydrolysis product.
-
Sample Preparation: Due to the reactivity of the acyl chloride, derivatization is often the most reliable method for GC analysis. A common method is to convert the acyl chloride to a more stable ester.
-
In a dry vial under an inert atmosphere, dissolve a small, accurately weighed amount of 2,5-Dichlorothiophene-3-carbonyl chloride in an anhydrous solvent such as dichloromethane.
-
Add an excess of a dry alcohol, such as methanol or ethanol, along with a non-nucleophilic base like triethylamine to scavenge the HCl produced.
-
Allow the reaction to proceed for a short period at room temperature. The resulting methyl or ethyl ester is much more stable for GC analysis.
-
-
GC-MS Parameters (Illustrative):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The purity can be estimated from the relative peak areas. The mass spectrum of the derivatized product will show a characteristic molecular ion peak and fragmentation pattern. The presence of the derivatized carboxylic acid would indicate hydrolysis of the original sample.
Visualizing Decomposition and Prevention
To better understand the processes involved, the following diagrams illustrate the primary decomposition pathway and a recommended workflow for handling this reactive compound.
Caption: Primary hydrolysis pathway of 2,5-Dichlorothiophene-3-carbonyl chloride.
Caption: A workflow for the safe and effective use of the compound.
Concluding Remarks
The successful use of 2,5-Dichlorothiophene-3-carbonyl chloride hinges on a thorough understanding of its reactivity and the implementation of rigorous handling and storage procedures. By adhering to the guidelines outlined in this technical support guide, researchers can minimize decomposition, ensure the integrity of their starting material, and achieve more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- US2492644A - Process for making 2,5-dichlorothiophene.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. National Institutes of Health. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
- Results of forced degradation studies. ResearchGate. [Link]
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
- Thiophene-3-carbonyl Chloride. MDPI. [Link]
- 5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]
- Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. ResearchGate. [Link]
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of degradation products. Journal of Taibah University for Science. [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. IQ UFRGS. [Link]
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
- synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]
- SUPPORTING INFORMATION. Unibo. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
- Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. ScienceDirect. [Link]
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]
- Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characterization, and Device Fabrication. The Royal Society of Chemistry. [Link]
- Preparation method of 5-chlorothienyl-2-carboxylic acid.
Sources
Thiophene Derivative Optimization Center: Friedel-Crafts Troubleshooting Guide
To: Research & Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Advisory on Friedel-Crafts Acylation of Thiophene Derivatives
Executive Summary
Thiophene is a classic "bioisostere" for benzene in drug design, yet its reactivity profile is drastically different. It is
This guide provides a self-validating troubleshooting framework. It moves beyond "add reagent A to B" and focuses on the kinetic and thermodynamic controls required to handle thiophene's fragility.
Part 1: The Diagnostic Matrix
Quickly identify your failure mode based on visual or analytical cues.
| Symptom | Probable Cause | Immediate Corrective Action |
| Black/Dark Brown Tar | Acid-Catalyzed Polymerization. Free Lewis Acid (LA) attacked the thiophene ring directly. | Stop. Switch to "Inverse Addition" (pre-complex the acyl chloride and LA). Use milder LA ( |
| Low Conversion (<50%) | Product Inhibition. The resulting ketone carbonyl complexes with the Lewis Acid, deactivating it. | Increase Stoichiometry. Ensure LA is >1.1 eq relative to the acylating agent (2.2 eq if using anhydrides). |
| Mixture of Isomers | Regiocontrol Failure. Competition between C2 ( | Check Sterics/Temp. C2 is kinetically favored. High temps or bulky C2-substituents force C3 attack. Lower the temperature. |
| Violet/Red Color | Sigma-Complex Formation. Often normal, but if persistent without product, indicates stalled intermediate. | Quench Small Aliquot. Check TLC. If SM remains, heat gently. If decomposed, reaction time was too long. |
Part 2: Deep Dive – Solving the "Black Tar" Problem
The "Black Tar" is polythiophene, formed when a proton or Lewis Acid initiates cationic polymerization.
The Mechanism of Failure
Thiophene is unstable in the presence of strong, free Lewis Acids (like
-
Wrong Way (Elbs Method): Adding
to Thiophene Polymerization. -
Right Way (Perrier Method): Pre-mix Acyl Chloride +
Form Acylium Ion . Then add Thiophene.
Protocol Adjustment: The "Perrier" Addition
To prevent tar, you must ensure the Lewis Acid is "busy" coordinating with the acyl chloride before it sees the thiophene.
Critical Step: Dissolve the Acyl Chloride in DCM or Nitroethane. Add the Lewis Acid at 0°C. Stir for 15-30 mins to form the complex. Only then add the Thiophene solution dropwise.
Part 3: Regioselectivity (C2 vs. C3)
Thiophene undergoes Electrophilic Aromatic Substitution (EAS) roughly
-
C2 (Alpha) Position: The intermediate sigma complex has 3 resonance contributors (charge delocalized onto Sulfur). This is the Kinetically Controlled product.
-
C3 (Beta) Position: The intermediate has only 2 resonance contributors (less stable).
Visualizing the Selectivity Logic:
Caption: Kinetic preference for C2 substitution due to superior resonance stabilization of the intermediate.
Part 4: Validated Experimental Protocols
Method A: The Robust Classic (High Yield, Scalable)
Best for: Standard acyl chlorides, lab-scale synthesis.
Reagents:
-
Thiophene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
(Tin Tetrachloride) or
(1.1 - 1.2 eq) -
Solvent: DCM (Dichloromethane) or 1,2-Dichloroethane.
Step-by-Step:
-
Complexation: In a flame-dried flask under
, dissolve Acetyl Chloride (1.1 eq) in DCM. -
Catalyst Addition: Cool to 0°C. Add
(or ) portion-wise. Wait until the solid dissolves or a homogeneous complex forms (usually turns yellow/orange). -
Substrate Addition: Dissolve Thiophene (1.0 eq) in a small volume of DCM. Add this solution dropwise to the catalyst mixture at 0°C.
-
Why? This keeps the concentration of free thiophene low relative to the acylium ion.
-
-
Reaction: Allow to warm to Room Temp (RT). Monitor by TLC/GC.
-
Quench: Pour mixture over ice/HCl. (Caution: Exothermic).
-
Workup: Wash organic layer with
(removes acid) and Brine. Dry over .
Method B: The "Green" Modern Approach (Zeolites)
Best for: Acid-sensitive derivatives, avoiding toxic metal waste.
Reagents:
-
Thiophene (1.0 eq)[1]
-
Acetic Anhydride (3.0 eq)[2]
-
Catalyst: H-Beta Zeolite (calcined, ~10-15 wt% loading)
Step-by-Step:
-
Activation: Calcine H-Beta Zeolite at 550°C for 4h (crucial to remove water).
-
Mix: Combine Thiophene and Acetic Anhydride in a flask.
-
Catalysis: Add the activated Zeolite.
-
Heat: Stir at 60°C - 80°C for 2-4 hours.
-
Workup: Simple filtration to recover catalyst (reusable). Distill the filtrate to isolate product.[2]
-
Note: Zeolites suppress polymerization due to shape selectivity (pores restrict formation of large polymer chains).
-
Part 5: Catalyst Selection Guide
| Catalyst | Reactivity | Risk of Tar | Recommended For |
| High | High | Simple, robust substrates. Requires careful addition order. | |
| Moderate | Low | Sensitive thiophenes.[1] Much easier to handle than | |
| Low | Very Low | Highly sensitive substrates (e.g., furan/thiophene hybrids). | |
| H-Beta Zeolite | Moderate | Minimal | Green chemistry, large scale, avoiding metal residues. |
Part 6: Troubleshooting Workflow
Caption: Decision tree for diagnosing reaction failures based on observable symptoms.
References
-
Mechanism & Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Explains the resonance stabilization preference for C2 attack).
-
Zeolite Catalysis: Wang, J., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals. (Data on H-Beta Zeolite performance).
-
Catalyst Comparison: BenchChem Technical Support. (2025).[2][3][4][5] "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene." (Stoichiometry and catalyst efficiency data).
-
Zinc Halide Methods: Hartough, H. D., & Kosak, A. I. (1947). "Acylation of Thiophene."[1][2][3][5][6][7][8][9] J. Am. Chem. Soc. (Classic foundation for using ZnCl2/SnCl4 to avoid polymerization).
Sources
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Managing moisture sensitivity of 2,5-Dichlorothiophene-3-carbonyl chloride
Technical Support Center: Managing Moisture Sensitivity of 2,5-Dichlorothiophene-3-carbonyl chloride
Topic: Moisture Sensitivity Management & Troubleshooting Compound: 2,5-Dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3) Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.
Core Technical Overview
2,5-Dichlorothiophene-3-carbonyl chloride is a highly electrophilic acyl chloride intermediate used frequently in the synthesis of heterocycle-based pharmaceuticals and agrochemicals. Its reactivity, while necessary for downstream amidation or esterification, makes it acutely susceptible to hydrolysis.
Upon contact with atmospheric moisture, the acyl chloride moiety degrades rapidly into 2,5-dichlorothiophene-3-carboxylic acid and hydrogen chloride (HCl) gas. This degradation not only lowers yield but introduces acidic impurities that can catalyze side reactions or degrade acid-sensitive protecting groups in your substrate.
Physical State Note: While often supplied as a liquid at room temperature, this compound has a relatively low melting point. High-purity samples may crystallize or solidify in cold storage.
Storage & Handling (The Prevention Phase)
Q: How should I store this reagent long-term to prevent degradation?
A: Stability is a function of temperature and moisture exclusion.
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for extended periods. Lower temperatures kinetically inhibit the hydrolysis reaction with any residual headspace moisture.
-
Atmosphere: The container must be purged with an inert gas (Argon or Nitrogen) after every use. Argon is preferred as it is heavier than air and forms a more effective "blanket" over the liquid surface.
-
Sealing: Use Parafilm® or electrical tape around the cap junction to prevent moisture diffusion. For critical applications, store the primary bottle inside a secondary desiccator or a sealed bag with active desiccant.
Q: The reagent has solidified in the bottle. Is it spoiled?
A: Not necessarily. Pure 2,5-Dichlorothiophene-3-carbonyl chloride can behave as a low-melting solid.[1]
-
Diagnosis: If the solid is a cohesive mass that melts upon gentle warming (30–40°C), it is likely just the frozen reagent. If the solid appears as a white, powdery precipitate suspended in liquid or coating the cap threads that does not melt, it is likely the hydrolyzed carboxylic acid byproduct.
-
Action: Warm the sealed bottle in a water bath at 35°C. Do not use a heat gun, as localized hot spots can cause thermal decomposition or pressure buildup. If a white solid remains after the bulk liquid has melted, filter the liquid under an inert atmosphere before use.
Q: What are the strict solvent requirements for reactions involving this compound?
A: Solvents must be anhydrous. The electrophilicity of the acyl chloride means it will scavenge water faster than many drying agents.
| Solvent Class | Recommended? | Max Water Content | Notes |
| Chlorinated (DCM, CHCl₃) | Highly Recommended | < 50 ppm | Excellent solubility; non-nucleophilic. |
| Ethers (THF, Et₂O) | Recommended | < 50 ppm | Ensure THF is inhibitor-free if radical mechanisms are a concern. |
| Aromatic (Toluene) | Recommended | < 100 ppm | Good for reflux; forms azeotropes with water (drying aid). |
| Alcohols (MeOH, EtOH) | FORBIDDEN | N/A | Will react immediately to form esters. |
| Amines (DMF, DMAc) | Caution | < 200 ppm | Can catalyze hydrolysis; DMF can react to form Vilsmeier-Haack intermediates. |
Reaction Execution & Troubleshooting
Q: How do I transfer the reagent without exposing it to air?
A: Use positive-pressure cannulation or gas-tight syringe techniques.
-
The Balloon Method: Insert a needle attached to an inert gas balloon into the reagent bottle's septum.
-
The Draw: Insert your sampling syringe. The positive pressure from the balloon will help fill the syringe without pulling a vacuum (which would suck in outside air).
-
The Transfer: Inject directly into your reaction flask, which should already be under an inert atmosphere.
Q: I suspect my reagent has partially hydrolyzed. How can I confirm this analytically?
A: Direct TLC of the acid chloride is unreliable because it hydrolyzes on the silica plate. You must perform a Derivatization Quench .
Protocol:
-
Take a small aliquot (10–20 µL) of the suspect reagent.
-
Add it to a vial containing 0.5 mL of dry Methanol (MeOH) .
-
Wait 5 minutes. The acid chloride will convert to the stable Methyl Ester . The hydrolyzed acid impurity will remain as the Carboxylic Acid .
-
Run TLC (or GC/LC-MS) on this mixture.[1]
-
Spot A (Less Polar): Methyl Ester (Active Reagent).
-
Spot B (More Polar/Streaking): Carboxylic Acid (Degraded Impurity).
-
Caption: Workflow for analytically differentiating between active acid chloride and hydrolyzed acid impurity using methanol derivatization.
Q: Can I purify the degraded reagent?
A: Yes, via Vacuum Distillation . Because the carboxylic acid byproduct has a significantly higher boiling point (due to hydrogen bonding dimers) than the acid chloride, distillation is highly effective.
-
Setup: Short-path distillation head.
-
Conditions: The compound boils at varying temps depending on vacuum (e.g., ~73–75°C at 17 mmHg for similar thiophene chlorides [2]).[2]
-
Pre-treatment: Some protocols suggest adding a small amount of thionyl chloride (SOCl₂) to the pot before distillation to chemically convert any carboxylic acid back into the acid chloride during the heating phase [3].
Emergency & Safety (HCl Management)
Q: The reaction is fuming when I open the flask. What is happening?
A: You are witnessing the formation of hydrochloric acid (HCl) mist.[3] This occurs when the acid chloride reacts with moisture in the air.
-
Immediate Action: Close the hood sash. Do not inhale.
-
Mitigation: If your reaction generates significant HCl (e.g., during the reaction with an amine), vent the reaction vessel through a scrubber .
-
Scrubber Setup: Connect the reaction outlet to a tube leading into a flask containing aqueous NaOH or NaHCO₃. Ensure there is a "suck-back" trap (empty flask) between your reaction and the base trap to prevent base from being pulled into your reaction if the system cools.
-
Q: How do I safely dispose of excess reagent?
A: Never pour acid chlorides directly into the aqueous waste stream; this can cause an explosion or violent geyser effect.
-
Dilute: Dissolve the waste reagent in a non-reactive solvent like DCM or Toluene.
-
Quench: Slowly add this solution to a stirred beaker of ice-cold 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).
-
Wait: Stir until all bubbling (CO₂ evolution) ceases.
-
Dispose: The resulting mixture (organic layer + aqueous salt layer) can now be safely disposed of in the appropriate waste container [5].
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589223, 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (1952). 2-Chloromethylthiophene. Org. Synth. 32, 41. Retrieved from [Link]
-
University of Pittsburgh. (2014).[1][4] Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Characterization of impurities from 2,5-Dichlorothiophene-3-carbonyl chloride
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Purity Center.
Below is the technical support dossier for 2,5-Dichlorothiophene-3-carbonyl chloride (DCTCC) . This compound is a notorious "bad actor" in the lab due to its high moisture sensitivity and potential for regio-isomeric contamination. My team and I have structured this guide to move you past basic analysis and into robust characterization.
Module 1: Impurity Identification & Origin
User Question: I am seeing multiple peaks in my raw material. What are the expected impurities for this specific scaffold, and where do they come from?
Dr. Thorne: In our experience, "purity" for acid chlorides is a moving target. The moment you open the bottle, the profile changes. For DCTCC, you are battling three distinct impurity classes: Hydrolysis Products (inevitable), Synthetic Byproducts (process-dependent), and Regioisomers (hard to separate).
Table 1: Common Impurity Profile
| Impurity Name | Structure / Identity | Origin | Criticality |
| DCTCA | 2,5-Dichlorothiophene-3-carboxylic acid | Hydrolysis: Reaction with atmospheric moisture.[1] | High: Interheres with stoichiometry in subsequent couplings. |
| DCT | 2,5-Dichlorothiophene | Residual Starting Material: Incomplete acylation or chlorination. | Medium: Generally inert but lowers potency. |
| Des-chloro | 5-Chlorothiophene-3-carbonyl chloride | Under-chlorination: Impurity in the starting thiophene feedstock. | High: Forms des-chloro analogs of your final API (often genotoxic concerns). |
| Regioisomer | 2,4-Dichlorothiophene-3-carbonyl chloride | Isomerization: Acid-catalyzed scrambling during Friedel-Crafts synthesis. | High: Extremely difficult to separate by crystallization. |
| Anhydride | Bis(2,5-dichlorothiophene-3-carbonyl) oxide | Dimerization: Occurs during storage if traces of water are present (Acid + Acid Chloride). | Medium: Reacts slower than the monomer. |
Impurity Formation Pathway
The following diagram illustrates how these impurities arise during the standard synthesis and storage lifecycle.
Figure 1: Mechanistic origin of key impurities. Note that the Anhydride formation is a secondary reaction dependent on the presence of the Acid impurity.
Module 2: Analytical Method Development
User Question: My HPLC baseline is drifting, and the main peak area varies between injections. Is the compound degrading on the column?
Dr. Thorne: Yes. Never inject an acid chloride directly into a reversed-phase HPLC system. The silanols on the column and the water in your mobile phase will hydrolyze the acid chloride during the run. The "drift" you see is the continuous formation of HCl and the carboxylic acid (DCTCA) as the band travels down the column.
The Solution: Derivatization
You must convert the unstable acid chloride into a stable ester or amide before analysis. This also allows you to quantify the acid impurity separately from the active chloride.
The "Quench & Shoot" Strategy
We use an anhydrous methanol quench. This converts the Acid Chloride to the Methyl Ester , while the Carboxylic Acid impurity remains (mostly) underivatized because esterification of the free acid requires strong acid catalysis and heat, which we do not provide in the short quench time.
Figure 2: "Quench & Shoot" workflow for differentiating active acid chloride from hydrolyzed acid impurity.
Module 3: Troubleshooting & FAQs
Q1: How do I calculate the purity if I am derivatizing?
Dr. Thorne: This is a common point of confusion. When you analyze the derivatized sample, you will see two main peaks:
-
Methyl Ester Peak: Represents the active Acid Chloride .
-
Acid Peak: Represents the Carboxylic Acid impurity that was already present in the sample.
Calculation:
Q2: I see a "Ghost Peak" eluting later than my main peak. What is it?
Dr. Thorne: If you are using a GC or a non-derivatized LC method, this is likely the Anhydride .
-
In GC: The high injector temperature drives the reaction between the Acid and the Acid Chloride to form the Anhydride (dimer) inside the inlet.
-
In LC: If your quench was insufficient (wet methanol or too short time), the anhydride might survive.
-
Fix: Ensure your methanol is anhydrous (Karl Fischer < 0.05%) and allow the quench to sit for at least 5 minutes before injection.
Q3: Can I use GC-MS for identification?
Dr. Thorne:
Only if you derivatize first. Direct injection of 2,5-Dichlorothiophene-3-carbonyl chloride leads to thermal degradation and HCl contamination of your MS source.
Protocol: Dissolve 10 mg sample in 1 mL MeOH. Vortex for 1 min. Inject the methanolic solution. Look for the methyl ester mass (
Confirmed Experimental Protocol: Derivatization for HPLC
Standard Operating Procedure (SOP-DCTCC-01)
Reagents:
-
Solvent A: HPLC Grade Methanol (Anhydrous).
-
Solvent B: Acetonitrile (Diluent).
-
Sample: ~10 mg of DCTCC.
Step-by-Step:
-
Weighing: Weigh 10.0 mg of the sample into a dry 20 mL scintillation vial.
-
Derivatization: Immediately add 5.0 mL of Solvent A (Methanol) .
-
Reaction: Cap tightly and vortex for 30 seconds. Let stand at room temperature for 5–10 minutes. Reaction is exothermic; slight warming is normal.
-
Dilution: Transfer 1.0 mL of this solution to an HPLC vial and dilute with 1.0 mL of Acetonitrile (or mobile phase).
-
Analysis: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.
-
Detection: UV @ 254 nm.
-
Expected Results:
-
Retention Time (RT) ~ 4.5 min: Free Acid (DCTCA).
-
Retention Time (RT) ~ 8.2 min: Methyl Ester (Derivatized DCTCC).
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021).[2] Thiophene-3-Carbonyl Chloride.[1][2] Molbank, 2021(3), M1254. Link[3]
-
Zheng, X., et al. (2017).[4] Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 1-8. Link
- Cited for: Validation of derivatization strategies (nitro-phenylhydrazine and methanolysis) for acid chlorides.
-
BenchChem Technical Guides. (2025). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Link
-
PubChem. (n.d.).[8] 2,5-Dichlorothiophene-3-carboxylic acid (Compound Summary). Link
- Cited for: Properties of the primary hydrolysis impurity.
Sources
- 1. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-3-carbonyl Chloride | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,5-二氯噻吩-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Scaling Up 2,5-Dichlorothiophene-3-carbonyl chloride
Current Status: Operational Ticket ID: SC-25-DCTCC-SCALE Assigned Specialist: Senior Application Scientist, Process Safety Unit
Introduction: The Molecule & The Mission
You are scaling up 2,5-Dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3).[1] This is not a standard benzoyl chloride; the thiophene ring introduces unique electronic sensitivities, and the chlorine substituents at the 2,5-positions significantly alter its solubility and reactivity profile compared to unsubstituted thiophene derivatives.
This guide acts as your Tier 3 Technical Support , moving beyond basic SDS data to address the "why" and "how" of process chemistry. Our goal is to prevent the three most common scale-up failures with this class of compounds: runaway hydrolysis , delayed exotherms , and equipment corrosion .
Module 1: Critical Handling & Storage (Pre-Reaction)
Q: The material arrived as a solidified mass. Can I melt it out in a hot oven?
A: STOP. Do not use a standard oven without specific controls.
The Technical Reality: While the parent acid (2,5-dichlorothiophene-3-carboxylic acid) melts around 148°C, the acid chloride has a much lower melting point and is prone to thermal decomposition and hydrolysis if exposed to humid air during heating. Heating in a non-inert oven risks pressure buildup from HCl generation.
The Protocol:
-
The "Hot Box" Method: Place the drum/bottle in a dedicated hot box or warming room set to 40–50°C (max).
-
Inerting: Ensure the container is vented to a scrubber or has a cracked lid inside an inert atmosphere (glovebox or well-ventilated hood with N2 line) to prevent pressure accumulation.
-
Solvent Dissolution (Preferred): If possible, do not melt. Chip the solid (under N2) and dissolve it directly in your reaction solvent (e.g., DCM, Toluene) to handle it as a liquid stream.
Q: My stainless steel spatula is pitting after handling this. What material should I use for the reactor?
A: Stainless Steel 316 (SS316) is insufficient for hot processes involving this compound.
The Causality: Acid chlorides hydrolyze on contact with ambient moisture to form HCl.[2] In a reaction vessel, this creates a hot, acidic, high-chloride environment. SS316 relies on a chromium oxide passivation layer, which chloride ions actively penetrate and destroy, leading to pitting corrosion and potentially batch contamination with metal ions (Fe, Cr, Ni).
Material Compatibility Matrix:
| Material | Rating | Technical Note |
| Glass-Lined Steel | Excellent | The gold standard. Impervious to HCl and chlorides.[3] |
| Hastelloy C-22 | Good | High Nickel/Molybdenum content resists chloride pitting.[3][4] |
| SS316 / SS304 | Poor | High risk of pitting/stress corrosion cracking above 50°C. |
| PTFE / ETFE | Excellent | Suitable for gaskets and transfer lines. |
Module 2: Reaction Dynamics (The "During" Phase)
Q: I'm seeing a "delayed exotherm" when dosing the amine. What is happening?
A: You are likely accumulating unreacted reagent due to low temperature or poor mixing.
The Mechanism: In Schotten-Baumann or similar acylations, if you cool the reaction too aggressively (e.g., < -10°C) to control the initial spike, the reaction rate may drop to near zero. You continue pumping in the acid chloride, but it doesn't react immediately. When the vessel eventually warms, all the accumulated reagent reacts simultaneously, leading to a thermal runaway .
The Troubleshooting Guide:
-
Verify Onset Temperature: Determine the temperature where the reaction actually starts (often 0°C to 5°C for deactivated thiophenes).
-
Dosing Protocol:
-
Step 1: Add 5% of the acid chloride.
-
Step 2: Stop and wait for a temperature rise (the "kick").
-
Step 3: Once the "kick" is observed and cooling catches it, resume dosing at a rate where
is controlled by jacket cooling, not just by accumulation.
-
Q: What solvent do you recommend? DCM is boiling off too fast.
A: Switch to Toluene or Chlorobenzene for scale-up, if downstream chemistry permits.
Solvent Selection Logic:
| Solvent | Pros | Cons | Scale-Up Verdict |
| DCM (Dichloromethane) | High solubility. | Low boiling point (40°C); difficult to condense HCl; environmental restrictions. | Avoid >10L scale. |
| THF (Tetrahydrofuran) | Good solubility. | Can undergo ring-opening polymerization with strong acid chlorides/Lewis acids. | Risky with this substrate. |
| Toluene | Higher BP (110°C); forms azeotrope with water (drying); phase separates easily. | Lower solubility for some zwitterionic intermediates. | Recommended. |
| 2-MeTHF | Green alternative; higher BP than THF. | Immiscible with water (good for workup). | Excellent Alternative. |
Module 3: Work-up & Quenching (The Danger Zone)
Q: How do I safely quench the excess acid chloride?
A: Never add water to the reactor. Add the reaction mixture to the quench.
The "Inverse Quench" Protocol: Adding water to a pool of acid chloride creates a localized "hot spot" where water flashes to steam, entraining HCl gas and potentially rupturing the vessel (a "volcano" effect).
Visual Workflow: Safe Quenching Logic
Figure 1: The Inverse Quench Protocol prevents thermal runaway and "volcano" effects during acid chloride neutralization.
Q: The scrubber isn't handling the off-gas. It's fuming in the lab.
A: Your scrubber flow rate or surface area is insufficient for the HCl burst.
Engineering Fix:
-
The Trap: Do not just bubble into a beaker. Use a falling film absorber or a packed column scrubber with circulating NaOH (10-20%).
-
Suck-Back Prevention: Ensure there is a trap or check valve between the reactor and the scrubber. As HCl generation stops, the reactor cools and contracts, which can suck caustic soda back into your product (destroying it).
Module 4: Engineering Controls & Visualization
Reactor Setup for Acid Chloride Scale-Up
The following diagram illustrates the necessary engineering controls to handle the corrosive and volatile nature of 2,5-Dichlorothiophene-3-carbonyl chloride.
Figure 2: Process flow diagram emphasizing the critical N2 sweep and anti-suckback trap protection.
References & Authority
-
PubChem. 5-Chlorothiophene-2-carbonyl chloride (Analogous Structure Safety Data). National Library of Medicine.
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Standard text on acid chloride quenching safety).
-
Parr Instrument Company. Corrosion Resistance of Hastelloy Alloys.
-
Division of Research Safety. Scale-up Reactions: Quenching and Safety. University of Illinois.
-
Sigma-Aldrich. 2,5-Dichlorothiophene-3-carbonyl chloride Product Specification & CAS 57248-14-3.
Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Risk Assessment (RA) before scaling any chemical process.
Sources
Technical Support Center: Byproduct Analysis in 2,5-Dichlorothiophene-3-carbonyl chloride Reactions
Welcome to the technical support center for 2,5-Dichlorothiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a highly reactive acylating agent, its successful application hinges on understanding and controlling potential side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction is showing a significant amount of a byproduct with a mass of 196.02 g/mol . What is it and how can I prevent its formation?
Answer:
This byproduct is almost certainly 2,5-Dichlorothiophene-3-carboxylic acid , the hydrolysis product of your starting material. The acyl chloride functional group is highly electrophilic and readily reacts with even trace amounts of water.
Causality and Mechanism: The carbon atom of the carbonyl chloride is highly electron-deficient, making it an excellent target for nucleophiles. Water, though a weak nucleophile, will readily attack this carbon. The subsequent loss of HCl results in the formation of the more stable carboxylic acid. This is the most common side reaction for all acyl chlorides.[1]
Preventative Measures & Protocol:
-
Rigorous Anhydrous Technique:
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are highly recommended.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This involves using a Schlenk line or a glovebox.
-
Reagents: Ensure all other reagents, especially amines or alcohols, are thoroughly dried. Liquid reagents can be distilled from appropriate drying agents.
-
-
Reaction Setup Workflow:
-
Assemble the dried glassware while hot and flush with inert gas as it cools.
-
Add anhydrous solvent via cannula or a dry syringe.
-
Add other reagents under a positive pressure of inert gas.
-
Add the 2,5-Dichlorothiophene-3-carbonyl chloride last, preferably as a solution in the anhydrous reaction solvent, to the cooled reaction mixture to control any initial exotherm.
-
Q2: I've identified 2,5-Dichlorothiophene as a major impurity in my crude product. How is this forming?
Answer:
The presence of 2,5-Dichlorothiophene (MW: 153.03 g/mol )[2] strongly suggests that decarboxylation has occurred. This typically happens in a two-step process: hydrolysis of the acyl chloride to the carboxylic acid, followed by the loss of carbon dioxide from the acid.
Causality and Mechanism: Thiophene-carboxylic acids can undergo decarboxylation, particularly when heated.[3] The stability of the thiophene ring can facilitate this process. While direct decarboxylation of the acyl chloride is less common, its conversion to the carboxylic acid (as described in Q1) creates the substrate for this subsequent reaction. The reaction is often promoted by elevated temperatures during the reaction, workup, or purification.
Preventative Measures:
-
Temperature Control:
-
Avoid excessive heating. If the desired reaction requires high temperatures, carefully monitor the reaction progress (e.g., by TLC or GC) to minimize exposure time once the starting material is consumed.
-
During workup, perform extractions and solvent removal at reduced temperatures (e.g., using a rotary evaporator with a water bath set to <40°C).
-
-
Purification Strategy:
Q3: My Friedel-Crafts acylation reaction is producing a dark, tarry substance and very low yield of the desired ketone. What's going wrong?
Answer:
This is a classic sign of thiophene ring decomposition or polymerization, a known issue in Friedel-Crafts reactions involving thiophenes.[6]
Causality and Mechanism: Thiophene is an electron-rich aromatic ring that can be susceptible to polymerization under the influence of strong Lewis acids like aluminum chloride (AlCl₃).[6] Although the two chlorine atoms on your substrate are electron-withdrawing and deactivating, the potent Lewis acid can still initiate side reactions, leading to complex polymeric byproducts.
Troubleshooting and Protocol Adjustments:
-
Choice of Lewis Acid:
-
Reaction Conditions:
-
Temperature: Maintain strict low-temperature control. Start the reaction at 0°C or even lower, and only warm up slowly if necessary.[6]
-
Order of Addition: Add the Lewis acid to the solution of the aromatic substrate and acyl chloride (inverse addition), rather than adding the reactants to the Lewis acid. This keeps the concentration of the activated acylium ion low.
-
-
Solvent Choice:
-
Use an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂). Avoid solvents that can compete or react with the Lewis acid.
-
Frequently Asked Questions (FAQs)
-
Q: How should 2,5-Dichlorothiophene-3-carbonyl chloride be stored?
-
A: It is corrosive and highly moisture-sensitive.[8] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator with a nitrogen purge or in a glovebox). Keep it in a cool, dry, and well-ventilated area away from water, alcohols, and bases.
-
-
Q: Besides hydrolysis and decarboxylation, are there other common byproducts?
-
A: Yes. Impurities in your starting material can carry through. The synthesis of 2,5-Dichlorothiophene can sometimes yield other isomers like 2,3-, 2,4-, and 3,4-dichlorothiophene.[9] If the subsequent carbonylation step is not perfectly regioselective, you may have isomeric acyl chloride impurities. It is crucial to analyze the purity of your starting material by GC-MS or NMR before use.
-
-
Q: What is the best analytical workflow for identifying unknown byproducts in my reaction?
-
A: A multi-technique approach is best.
-
GC-MS: Ideal for identifying volatile and thermally stable compounds like the starting material, decarboxylated byproduct, and isomeric impurities.[5]
-
LC-MS: Excellent for identifying less volatile or thermally sensitive byproducts like the hydrolyzed carboxylic acid or larger amide/ester products.[10]
-
NMR (¹H and ¹³C): The gold standard for confirming the structure of isolated byproducts.
-
FTIR: Useful for quickly identifying the presence of a carboxylic acid (broad O-H stretch) or the disappearance of the acyl chloride (C=O stretch).
-
-
Data Presentation & Visualization
Table 1: Common Byproducts and Their Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Technique | Key Signature |
| 2,5-Dichlorothiophene-3-carboxylic acid | 196.02 | LC-MS, FTIR | Correct mass peak; Broad O-H stretch (~3000 cm⁻¹) in IR | |
| 2,5-Dichlorothiophene | 153.03 | GC-MS | Correct mass peak and fragmentation pattern | |
| Isomeric Acyl Chlorides | Varies | 213.48 | GC-MS, NMR | Same mass as starting material but different retention time; Different coupling pattern in ¹H NMR |
Diagrams
Caption: Reaction pathways leading to the desired product and common byproducts.
Caption: A logical workflow for troubleshooting and identifying byproducts.
References
-
Process for making 2,5-dichlorothiophene. Google Patents.
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information.
-
2,5-Dichlorothiophene. Sigma-Aldrich.
-
Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.
-
Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Google Patents.
-
2-acetothienone. Organic Syntheses.
-
THIOPHENE-2-ACETYL CHLORIDE. CAMEO Chemicals, NOAA.
-
5-Chlorothiophene-2-carbonyl Chloride. PubChem, National Institutes of Health.
-
Acylation of thiophene. Google Patents.
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
Sources
- 1. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 5. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2,5-Dichlorothiophene-3-carbonyl chloride derivatives
Stability Enhancement & Troubleshooting Guide
Status: Active Security Level: Laboratory / R&D Last Updated: October 26, 2023 Subject: Preventing degradation and optimizing reactivity of DCTCC derivatives.
Part 1: Critical Safety & Stability Warning
⚠️ URGENT SAFETY NOTICE: HCl Pressure Buildup Unlike standard benzoyl chlorides, 2,5-Dichlorothiophene-3-carbonyl chloride (DCTCC) exhibits heightened electrophilicity due to the electron-withdrawing chlorine atoms on the thiophene ring. Upon contact with trace atmospheric moisture, it hydrolyzes rapidly, releasing hydrogen chloride (HCl) gas.
-
Risk: Storage in non-vented, standard glass vials can lead to catastrophic vessel failure (explosion) if HCl pressure accumulates.
-
Immediate Action: Store only in pressure-rated containers or vessels with pressure-relief septa. Never seal with Parafilm alone, as HCl gas degrades it rapidly.
Part 2: The Chemistry of Instability (Why is this happening?)
To stabilize DCTCC, you must understand the electronic environment driving its degradation.
The "Electron-Starved" Ring Effect: The thiophene ring is naturally electron-rich (π-excessive). However, the chlorine atoms at positions 2 and 5 are strong electron-withdrawing groups (EWGs) via induction (-I effect).
-
Increased Electrophilicity: The chlorines pull electron density away from the ring, and consequently, from the carbonyl carbon.
-
Hydrolysis Susceptibility: This makes the carbonyl carbon significantly more susceptible to nucleophilic attack by water than unsubstituted thiophene-3-carbonyl chloride.
-
Auto-Catalysis: The HCl generated during initial hydrolysis protonates the carbonyl oxygen of remaining molecules, further accelerating the degradation rate (autocatalytic cycle).
Visualizing the Degradation Pathway
The following diagram illustrates the mechanism you are fighting against.
Caption: Figure 1. The autocatalytic hydrolysis pathway. Note the dashed red line indicating how generated HCl accelerates further degradation.
Part 3: Storage & Handling FAQs
Q1: My clear oil has turned pink/reddish-brown. Is it still usable? A: This indicates the onset of oxidative degradation or oligomerization.
-
Cause: Thiophene rings are sensitive to light and trace acids. The color change suggests the formation of conjugated oligomers, catalyzed by the HCl released from partial hydrolysis.
-
Verdict: If the color is light pink, purify immediately (vacuum distillation). If dark red/brown or viscous, discard.
-
Prevention: Store in amber glass under Argon (Ar is heavier than air and blankets the liquid better than N2).
Q2: What is the optimal solvent for storage if I need a stock solution? A: Never store it in ethers (THF, Diethyl ether) for long periods, as HCl can cleave ethers or induce polymerization.
-
Recommended: Anhydrous Dichloromethane (DCM) or Toluene .
-
Pro-Tip: Add a strip of activated Copper wire (polished) to the toluene solution if storing for >1 week; this stabilizes the thiophene ring against radical oxidation.
Q3: Can I use molecular sieves directly in the bottle? A: Yes, but with a caveat. Use 3Å or 4Å molecular sieves that have been recently activated.
-
Warning: Do NOT use basic alumina or silica gel for storage, as the surface hydroxyls can react with the acyl chloride.
Part 4: Reaction Optimization & Troubleshooting
Issue: Low Yield in Amidation/Esterification Reactions Symptom: TLC shows remaining starting material or large amounts of carboxylic acid byproduct.
Troubleshooting Protocol:
-
Check Solvent Water Content: The solvent must be <50 ppm water. The 2,5-dichloro substitution makes this molecule "hunt" for water faster than your amine nucleophile.
-
The "Schotten-Baumann" Trap: Traditional biphasic conditions (Water/DCM + NaOH) often fail for this derivative because hydrolysis outcompetes amidation.
-
Solution: Switch to anhydrous conditions: DCM, 1.1 eq Amine, 1.2 eq DIPEA (Hünig's Base) or Pyridine .
-
-
Order of Addition:
-
Wrong: Adding DCTCC to the amine.
-
Right: Dissolve Amine + Base in solvent. Cool to 0°C. Add DCTCC dropwise. This keeps the concentration of the highly reactive acyl chloride low relative to the nucleophile.
-
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step logic for diagnosing reaction failures involving DCTCC.
Part 5: Analytical Validation (QC)
Before committing this reagent to a high-value synthesis, validate its purity using this derivatization protocol. Direct injection of acyl chlorides into GC/HPLC is unreliable due to on-column hydrolysis.
Method: Methyl Ester Derivatization
-
Sampling: Take 10 µL of DCTCC.
-
Quench: Add to 500 µL of anhydrous Methanol (MeOH).
-
Incubate: Shake for 5 minutes at room temperature. (The acyl chloride converts quantitatively to the methyl ester).
-
Analyze: Inject the MeOH solution into GC-MS.
-
Target: Look for Methyl 2,5-dichlorothiophene-3-carboxylate .
-
Impurity: If you see the carboxylic acid peak (often broad/tailing), it indicates the starting material had already hydrolyzed before the methanol quench.
-
Data Summary: Solvent Compatibility
| Solvent | Compatibility | Notes |
| Dichloromethane | Excellent | Best for reactions and short-term storage. |
| Toluene | Good | Good for storage; less hygroscopic than DCM. |
| THF | Poor | Hygroscopic; risk of ring-opening by HCl. |
| DMF/DMSO | Do Not Use | Reacts violently or decomposes the acyl chloride. |
References
-
Organic Syntheses. (1950). 2-Chloromethylthiophene.[1] (Procedure describing the stabilization of reactive thiophene chlorides using inert atmosphere and cold storage).
-
BASF. (2020).[2] Acid Chlorides and Chloroformates - Safety and Handling Guide. (General protocols for pressure management and material compatibility).
-
Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene Product Specification. (Physical properties and storage temperature recommendations).
-
United States Patent US2492644A. (1949). Process for making 2,5-dichlorothiophene. (Historical grounding on the synthesis and stability of the core ring structure).
-
BenchChem. (n.d.).[2] Chlorination Methods for Thiophene Synthesis. (Protocols for handling chlorinated thiophene intermediates).
Sources
Technical Support Center: Catalyst Poisoning in Reactions with Thiophene Compounds
Welcome to the Technical Support Center for catalyst poisoning by thiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation in the presence of these sulfur-containing heterocycles. Here, we delve into the mechanisms of poisoning, provide actionable troubleshooting guides, and offer preventative strategies to ensure the robustness and efficiency of your catalytic processes.
Section 1: Understanding Thiophene Poisoning - Core Principles & Mechanisms
This section addresses the fundamental questions regarding how thiophene compounds interact with and deactivate common catalysts.
Q1: What is the primary mechanism of catalyst poisoning by thiophene compounds?
A1: The primary mechanism of catalyst deactivation by thiophene and its derivatives is the strong, often irreversible, chemisorption of the sulfur atom onto the active metal sites of the catalyst.[1] This process can be broken down into two key effects:
-
Site Blocking: The thiophene molecule physically occupies one or more active sites, preventing reactant molecules from accessing them.[1] The orientation of the adsorbed thiophene molecule on the catalyst surface, whether planar or perpendicular, can influence the extent of this blocking.[2][3]
-
Electronic Modification: The strong interaction between the sulfur atom of thiophene and the metal catalyst can electronically modify the neighboring metal atoms.[1] This alters the catalytic properties of the surface, reducing its efficacy for the desired reaction.
The strength of this sulfur-metal bond is the root cause of the poisoning effect, as sulfur competes effectively with other species for active sites.[1]
Q2: Which types of catalysts are most susceptible to poisoning by thiophene?
A2: A wide range of metal catalysts are vulnerable to poisoning by thiophene and other sulfur compounds, particularly those used in hydrogenation, reforming, and coupling reactions. Commonly affected catalysts include:
-
Noble Metals: Palladium (Pd) and Platinum (Pt) are highly susceptible.[4][5] These are frequently used in fine chemical synthesis and emissions control.
-
Nickel (Ni): Nickel-based catalysts, widely used in steam reforming and hydrogenation, are notoriously prone to sulfur poisoning.[1][6] The interaction can lead to the formation of stable nickel-sulfur surface species.[7]
-
Molybdenum (Mo) and Tungsten (W) Sulfides: While these are the primary catalysts in hydrodesulfurization (HDS) processes designed to remove sulfur, their activity can still be influenced by the presence and concentration of thiophenic compounds.[8] Promoters like Cobalt (Co) and Nickel (Ni) are often added to enhance their performance.[8]
Q3: Is thiophene poisoning always irreversible?
A3: Not always, but often. The reversibility depends on the reaction conditions and the specific catalyst. At higher temperatures, deactivation can occur through two mechanisms: a slow, irreversible poisoning due to the formation of stable metal-sulfur surface species, and a faster, reversible deactivation caused by the planar adsorption of thiophene.[7] At lower temperatures, the reversible mechanism tends to dominate as the hydrogenolysis activity that leads to irreversible sulfide formation decreases.[7]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.
Q4: My reaction rate has suddenly dropped after introducing a new batch of starting material. How can I confirm if thiophene poisoning is the cause?
A4: This is a classic symptom of catalyst poisoning from an impure feedstock. Thiophene and its derivatives are common contaminants in petroleum-derived solvents and reagents.[9]
Troubleshooting Steps:
-
Analyze the Feedstock: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or a sulfur-specific detector to quantify the amount of thiophene or other sulfur compounds in your new batch of starting material.
-
Control Experiment: Run the reaction with a previously "good" batch of starting material or a certified sulfur-free solvent. If the reaction proceeds normally, it strongly indicates a contaminant in the new batch.
-
Poisoning Confirmation Experiment: Intentionally add a small, known amount of thiophene to a reaction that is running well. A significant drop in the reaction rate will confirm the catalyst's susceptibility to thiophene poisoning.
Q5: I am observing a gradual decline in catalyst activity over several runs, even with purified reagents. What could be happening?
A5: This suggests a slow, cumulative poisoning process. Even trace amounts of thiophene (at ppm levels) can lead to a significant loss of activity over time as sulfur accumulates on the catalyst surface.[10]
Potential Causes & Solutions:
-
Insufficient Purification: Your purification method may not be stringent enough to remove all thiophenic compounds. Consider implementing a pre-treatment step for your feedstock, such as passing it through a guard bed of activated carbon or a dedicated hydrodesulfurization (HDS) catalyst.[11]
-
Cross-Contamination: Ensure that your reactor and associated glassware are thoroughly cleaned between runs to prevent the carryover of sulfur-containing residues.
-
Catalyst Coking: In some high-temperature processes like oxidative steam reforming, the presence of sulfur can increase surface acidity, leading to coke formation (carbon deposition) which also deactivates the catalyst.[12] Characterization of the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) can identify coke deposits.
Q6: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing. Could thiophene be the culprit?
A6: Absolutely. Palladium catalysts are extremely sensitive to sulfur compounds.[4] Thiophene can act as a ligand, forming a stable complex with the palladium center and inhibiting its catalytic cycle.[13] This is a common issue when using thiophene-containing substrates or solvents in these reactions.
Troubleshooting Protocol:
-
Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading might provide enough active sites to overcome the poisoning effect for a single reaction, but this is not an economical long-term solution.
-
Use Sulfur-Tolerant Ligands/Catalysts: Investigate specialized ligands or catalyst systems designed for sulfur tolerance. While less common, some research focuses on developing more robust catalysts.
-
Strictly Anhydrous and Degassed Conditions: While not directly related to thiophene, ensuring your reaction is free of oxygen and water is crucial for the stability of palladium catalysts and can sometimes exacerbate deactivation issues.
Section 3: Preventative Measures & Catalyst Regeneration
Proactive strategies are key to mitigating the effects of thiophene poisoning. This section outlines preventative measures and regeneration protocols.
Q7: How can I remove thiophene from my solvents and reactants before they enter the reactor?
A7: Feedstock purification is the most effective way to prevent catalyst poisoning.[11][14]
| Purification Method | Description | Best For |
| Adsorption | Passing the liquid or gas feed through a bed of adsorbent material like activated carbon, zeolites, or specific metal oxides. | Removing trace to moderate levels of sulfur compounds. |
| Distillation | Separating components based on boiling points. Effective if the boiling point of the thiophenic compound is significantly different from the desired material. | Bulk purification of solvents. |
| Hydrodesulfurization (HDS) | A catalytic process that uses hydrogen to convert thiophenes into H₂S and hydrocarbons.[8] H₂S is then removed. | Large-scale industrial applications, particularly in petroleum refining.[15] |
Q8: My catalyst is already poisoned with sulfur. Is it possible to regenerate it?
A8: Regeneration is possible in some cases, but its success depends on the catalyst type and the severity of the poisoning.[16]
Regeneration Strategies:
-
High-Temperature Treatment: For some catalysts, heating to high temperatures (e.g., above 650°C) under specific atmospheric conditions (lean or rich) can help decompose the metal sulfates and release sulfur as SO₂.[16] This is a common strategy for catalytic converters.
-
Oxidative Regeneration: A controlled oxidation can burn off sulfur and coke deposits. However, this can also lead to sintering (agglomeration) of the metal particles, which permanently reduces catalyst activity.
-
Rich Conditioning: Applying fuel-rich conditions at elevated temperatures (500-550°C) can be effective for regenerating some Pd-Pt catalysts.[17]
-
Ammonia Treatment: In specific cases, such as with Pt/Al₂O₃ catalysts, ammonia can react with surface sulfates to form ammonium sulfate, which decomposes at a lower temperature, aiding in the removal of sulfur.[18]
Experimental Protocol: Thermal Regeneration of a Sulfur-Poisoned Catalyst
-
Objective: To remove adsorbed sulfur species from a deactivated catalyst.
-
Materials: Deactivated catalyst, inert gas (N₂ or Ar), oxidizing gas (dilute O₂ in N₂), or reducing gas (dilute H₂ in N₂).
-
Procedure:
-
Place the deactivated catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., N₂) for 30 minutes at room temperature to remove any residual reactants.
-
Slowly ramp the temperature to the desired regeneration temperature (e.g., 500-650°C) under a continuous flow of inert gas.
-
Once at the target temperature, switch the gas flow to either a lean (e.g., 2% O₂ in N₂) or rich (e.g., 5% H₂ in N₂) mixture, depending on the specific protocol for your catalyst.
-
Hold at this temperature for 1-4 hours.
-
Switch back to the inert gas flow and cool the catalyst down to room temperature.
-
Re-test the catalyst's activity with a clean feedstock to evaluate the success of the regeneration.
-
Section 4: Advanced Considerations & FAQs
Q9: Can thiophene ever be beneficial in a catalytic reaction?
A9: Interestingly, yes. In some specific cases, thiophene can be used as a "modifier" to improve selectivity. By selectively poisoning the most active sites on a catalyst, it can prevent side reactions. For example, modifying a Pt/C catalyst with thiophene has been shown to enhance selectivity in certain hydrogenation reactions to nearly 100% without significantly compromising the overall activity.[19] This is an advanced technique that requires careful control of the thiophene concentration.
Q10: Are there any sulfur-resistant catalysts available?
A10: The development of sulfur-resistant catalysts is an active area of research.[10] Strategies include:
-
Altering Catalyst Composition: Creating bimetallic catalysts (e.g., Pd-Cu) can sometimes impart a degree of sulfur resistance.[20]
-
Modifying the Support: Using different support materials can change the electronic properties of the metal and its interaction with sulfur.[10]
-
Transition Metal Phosphides: Materials like nickel phosphide (Ni₂P) have shown high hydrodesulfurization activity and can be more robust in sulfur-containing environments compared to traditional catalysts.[21]
References
-
Amberg, C. H., & Desikan, P. (1963). CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Journal of Chemistry. [Link]
-
Pio, G., et al. (2021). Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. MDPI. [Link]
-
Wang, X., et al. (2014). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. RSC Publishing. [Link]
-
Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References. [Link]
-
Wikipedia. (2023). Catalyst poisoning. [Link]
-
Gremminger, P., et al. (2018). Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. Applied Catalysis B: Environmental. [Link]
-
Theis, J. R., & Ura, J. D. (2015). Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Catalysis Science & Technology. [Link]
-
Shang, Y., et al. (2021). Thiophene hydrogenation desulfurization route. ResearchGate. [Link]
-
Filo. (2025). When reacting Thiophene with palladium(Pd) what is produced. [Link]
-
Wang, C., et al. (2019). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. [Link]
-
Eigenberger, G., & W. Keil, F. J. (2000). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Zhang, R., et al. (2022). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. Catalysts. [Link]
-
Allied Market Research. (2021). Hydrodesulfurization Catalyst Market Global Growth and Forecast (2026–2035). Taiwan News. [Link]
-
Nirmal Kumar, S., et al. (2021). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]
-
American Chemical Society. (2024). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. [Link]
-
Wikipedia. (2024). Thiophene. [Link]
-
LIBRA ETD. (2024). Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. [Link]
-
Sharma, P., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link]
-
Cheekatamarla, P. K., & Thomson, W. J. (2005). Poisoning effect of thiophene on the catalytic activity of molybdenum carbide during tri-methyl pentane reforming for hydrogen generation. OSTI.GOV. [Link]
-
Journal of the American Chemical Society. (2024). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. [Link]
-
The Journal of Physical Chemistry C. (2017). Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. [Link]
-
PubMed. (1990). Thiophene, a Sulfur-Containing Heterocyclic Hydrocarbon, Causes Widespread Neuronal Degeneration in Rats. [Link]
-
PubMed. (2022). Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst. [Link]
-
Matthey. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
MDPI. (2023). Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. [Link]
-
Industrial & Engineering Chemistry Research. (1992). Kinetics of the poisoning by thiophene of supported nickel catalysts. [Link]
-
ResearchGate. (2012). Adsorption of thiophene on metal surfaces: a planar mode, b perpendicular mode by sulfur atom anchorage. [Link]
-
Thiophene hydrodesulfurization over CoMo/Al 2O 3-CuY catalysts: Temperature effect study. (2011). Applied Catalysis A: General. [Link]
-
PubMed Central. (2019). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. [Link]
-
Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. (2015). Utrecht University. [Link]
-
Learn. (2025). Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter?. [Link]
-
ResearchGate. (2015). Adsorption of Thiophene on Transition Metal Surfaces with the Inclusion of van der Waals Effects. [Link]
-
Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. (2007). Journal of Industrial and Engineering Chemistry. [Link]
-
CoLab. (2007). Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temperature. [Link]
-
The Journal of Physical Chemistry Letters. (2022). Lying or Standing of Thiophene on a Surface Determines the Reaction Difference. [Link]
-
ResearchGate. (2006). Deterioration in fuel cell performance resulting from hydrogen fuel containing impurities: Poisoning effects by CO, CH4, HCHO and HCOOH. [Link]
-
The Journal of Physical Chemistry C. (2019). Adsorption and Reaction of Thiophene on Graphene/Ruthenium: Experiment and Theory. [Link]
-
Thiophene hydrodesulfurization over nickel phosphide catalysts: effect of the precursor composition and support. (2005). Journal of Catalysis. [Link]
-
American Chemical Society. (1992). Kinetics of the poisoning by thiophene of supported nickel catalysts. [Link]
-
PubMed Central. (2017). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. [Link]
Sources
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- 13. When reacting Thiophene with palladium(Pd) what is produced | Filo [askfilo.com]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 18. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 21. canli.dicp.ac.cn [canli.dicp.ac.cn]
Alternative work-up techniques for sensitive thiophene products
[1]
Current Status: Operational Topic: Handling & Work-up of Sensitive Thiophene Derivatives Ticket ID: THIO-ISO-998[1]
Welcome to the Thiophene Support Center
User Problem: "My thiophene product turned into black tar during work-up," or "My product vanished on the silica column."
Root Cause Analysis: Thiophenes, particularly electron-rich variants like 2-aminothiophenes (common in Gewald syntheses) or alkoxy-thiophenes, exhibit distinct instability modes that standard organic work-ups often trigger:
-
Acid-Catalyzed Polymerization: The electron-rich ring is susceptible to electrophilic attack by protons, leading to rapid polymerization.[1]
-
S-Oxidation: The sulfur atom can be oxidized to thiophene S-oxide, which loses aromaticity and dimerizes via Diels-Alder pathways.[1][2][3][4]
-
Silica Degradation: The inherent acidity of standard silica gel (pH ~4-5) is sufficient to decompose sensitive derivatives.[1]
Module 1: The "Black Tar" Crisis (Acid Sensitivity)
Troubleshooting Guide
Q: I quenched my Gewald reaction with 1M HCl, and the organic layer turned black. What happened?
A: You likely triggered acid-catalyzed polymerization.[1] Electron-donating groups (amines, alkoxys) at the 2- or 5-position significantly increase the electron density of the thiophene ring.[1] Upon exposure to strong acid (HCl), the ring is protonated (usually at C-2 or C-5), generating a reactive electrophile that attacks other thiophene molecules. This chain reaction forms polythiophenes (tar) within seconds.
The Fix: The "Soft" Buffered Quench Protocol
Objective: Neutralize reaction basics/nucleophiles without dropping the pH below 6.0.[1]
Reagents:
-
Saturated aqueous Ammonium Chloride (
) -
28% Ammonium Hydroxide (
) -
Ethyl Acetate or MTBE (Methyl tert-butyl ether)[1]
Protocol:
-
Preparation: In a beaker, mix sat.
and adjust the pH to ~8.0 by adding small aliquots of . Do not use unbuffered , as it is weakly acidic (pH ~5). -
Quenching: Cool the reaction mixture to 0°C. Slowly add the Buffered
solution . -
Partitioning: Extract with MTBE (preferred over DCM for preventing emulsions in sulfur compounds).[1]
-
Validation: Check the pH of the aqueous layer.[1] It must remain between 7.0 and 8.0.
-
Drying: Use Sodium Sulfate (
).[1] Avoid Magnesium Sulfate ( ) if your compound is extremely acid-sensitive, as is slightly Lewis acidic.
Decision Logic: Quench Strategy
Caption: Decision tree for selecting quench media based on thiophene substitution patterns.
Module 2: Oxidative Degradation & Metal Removal
FAQ
Q: I used a bleach wash to remove Palladium catalyst, and my product mass dropped by 50%. Why?
A: You oxidized the thiophene ring.[1][2][4][5][6]
Unlike benzene, the sulfur atom in thiophene can be oxidized.[4] Standard oxidative metal removal (Bleach,
The Fix: Non-Oxidative Scavenging
Avoid oxidative washes.[1] Use chelation-based scavengers that bind metals without touching the sulfur ring.[1]
Comparative Data: Scavenger Efficiency for Thiophenes
| Scavenger Type | Mechanism | Compatibility with Thiophenes | Removal Target |
| Thiol-Silica (e.g., SiliaMetS Thiol) | Chelation (S-Metal bond) | High (Non-oxidative) | Pd, Cu, Ag, Hg |
| Activated Carbon | Adsorption | Medium (Yield loss via adsorption) | Pd, Rh |
| N-Acetyl Cysteine | Chelation (Soluble) | High (Mild wash) | Pd, Ru |
| Bleach/Peroxide Wash | Oxidation | Zero (Destroys ring) | Do Not Use |
Protocol: Solid-Supported Scavenging
-
Dissolve crude thiophene product in THF or Ethyl Acetate (10 mL/g).
-
Add Thiol-functionalized Silica (4 equivalents relative to expected metal content).
-
Stir at 40°C for 2 hours. Note: Thiophenes are thermally stable enough for mild heating if pH is neutral.[1]
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate.[1]
Module 3: Chromatographic Decomposition
Troubleshooting Guide
Q: My compound streaks on the TLC plate and doesn't elute from the column.
A: Your compound is likely degrading on the silica surface.[1] Standard silica gel is slightly acidic (pH 4-5).[1] For acid-sensitive thiophenes (like 2-aminothiophenes), this acidity is sufficient to cause on-column polymerization or hydrolysis.[1]
The Fix: Deactivated Stationary Phases
You must neutralize the stationary phase or switch supports entirely.[1]
Option A: Neutralized Silica (The "Triethylamine Trick")
-
Prepare your eluent system (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (Et3N) to the eluent.
-
Flush the column with this "basified" solvent before loading your sample.[1]
-
Run the column with 0.5% Et3N in the mobile phase.
-
Why? The amine neutralizes the acidic silanol groups (
) on the silica surface.[1]
-
Option B: Neutral Alumina (The Robust Choice) Switch to Aluminum Oxide (Neutral, Brockmann Grade III) .
-
Why? Alumina is amphoteric but available in neutral grades (pH 7.0).[1] It is far less likely to trigger acid-catalyzed ring opening or polymerization [3].[1]
-
Note: Alumina has lower resolution than silica; you may need a longer column.[1]
Purification Workflow Diagram
Caption: Workflow for selecting the correct stationary phase based on TLC stability testing.
Module 4: Emulsion Management
FAQ
Q: I can't separate the layers; there is a massive rag layer.
A: Thiophenes are highly lipophilic and "greasy," often stabilizing emulsions with water. The Fix:
-
Avoid DCM: Dichloromethane often has a density similar to the "rag" layer in heavy emulsions.[1] Use MTBE or Ethyl Acetate .[1]
-
The "Brine + Methanol" Trick: Add saturated brine, but also add 5-10% Methanol to the organic layer.[1] This disrupts the surface tension stabilizing the emulsion.
-
Filtration: If the emulsion is caused by microscopic sulfur precipitates (common in Gewald reactions), filter the entire biphasic mixture through a pad of Celite before attempting separation.
References
-
Mechanism of Thiophene Oxidation: Title: Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation.[1][2][4] Source: Journal of Organic Chemistry.[1][7] URL:[Link]
-
Thiophene S-Oxide Instability: Title: Thiophene S-oxides.[1][2][3] Source: Wikipedia (Summarizing J. Org. Chem findings). URL:[Link]
-
Alumina vs. Silica for Sensitive Compounds: Title: Adsorbents for Chromatography (Alumina vs Silica).[8][9][10] Source: MP Biomedicals / Column-Chromatography.com.[1] URL:[Link]
-
Gewald Reaction & Aminothiophene Stability: Title: Green methodologies for the synthesis of 2-aminothiophene.[1][11][12] Source: Environmental Chemistry Letters (via NIH). URL:[Link]
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- 5. The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis Featuring 2,5-Dichlorothiophene-3-carbonyl chloride
In the landscape of organic synthesis, the acylation reaction stands as a cornerstone for constructing complex molecular architectures. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. While common reagents like acetyl chloride and benzoyl chloride are staples in the chemist's toolbox, specialized agents offer unique advantages for targeted applications. This guide provides an in-depth comparison of 2,5-Dichlorothiophene-3-carbonyl chloride against other widely used acylating agents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Acylating Agent Roster: A Profile of Key Players
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. This is influenced by steric hindrance and the electronic nature of the group attached to the carbonyl.
-
2,5-Dichlorothiophene-3-carbonyl chloride: This is a specialized heterocyclic acylating agent. The thiophene ring itself is an aromatic system, but the two strongly electron-withdrawing chlorine atoms significantly increase the electrophilicity of the carbonyl carbon. This electronic pull makes it a highly reactive agent, while its rigid, planar structure introduces specific steric considerations. Its primary role is not as a general acylating agent, but as a key building block for introducing the 2,5-dichlorothienyl moiety, which is vital in the synthesis of certain pharmaceuticals.[1][2]
-
Acetyl Chloride (CH₃COCl): As a small, aliphatic acyl chloride, it is highly reactive and sterically unhindered.[3] It is the reagent of choice for introducing an acetyl group, a common functional handle or protecting group. Its high reactivity can sometimes lead to a lack of selectivity in polyfunctional molecules.
-
Benzoyl Chloride (C₆H₅COCl): An aromatic acyl chloride, its reactivity is tempered compared to acetyl chloride. The benzene ring can donate electron density to the carbonyl group through resonance, slightly reducing its electrophilicity. This moderation in reactivity can be advantageous for achieving greater selectivity. A study comparing benzoyl chloride to its thio-analogue confirmed its high reactivity in acylation reactions.[4][5]
-
Chloroacetyl Chloride (ClCH₂COCl): The presence of an electron-withdrawing chlorine atom on the alpha-carbon makes this reagent significantly more reactive than acetyl chloride.[6] This enhanced reactivity is useful in specific applications, and the chloroacetyl group can be a site for further functionalization.[3]
Comparative Analysis: Reactivity, Selectivity, and Application
The selection of an acylating agent is a multifactorial decision. Below, we compare our featured reagents across key performance metrics.
Reactivity and Mechanistic Considerations
All acyl chlorides react with nucleophiles via a nucleophilic acyl substitution mechanism, typically proceeding through a tetrahedral intermediate. The rate of this reaction is highly dependent on the stability of this intermediate and the electrophilicity of the carbonyl carbon.
Caption: General mechanism of nucleophilic acyl substitution.
The general order of reactivity is influenced by the electronic effect of the 'R' group. Electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it.
| Acylating Agent | 'R' Group | Electronic Effect | Expected Reactivity | Steric Hindrance |
| Chloroacetyl Chloride | ClCH₂- | Strong EWG (Inductive) | Very High | Low |
| Acetyl Chloride | CH₃- | Weak EDG (Inductive) | High | Low |
| 2,5-Dichlorothiophene-3-carbonyl chloride | C₄HCl₂S- | Strong EWG (Inductive) | High to Very High | Moderate |
| Benzoyl Chloride | C₆H₅- | Weak EDG (Resonance) | Moderate | Moderate |
Table 1: Comparative reactivity profile of selected acylating agents.
Chemoselectivity
In molecules containing multiple nucleophilic sites, such as amino alcohols, chemoselectivity is paramount. Generally, the more nucleophilic site (amine > alcohol) will react first.[7] However, highly reactive acylating agents can lead to over-reaction or poor selectivity.
-
High Reactivity Agents (Chloroacetyl and Acetyl Chloride): These tend to be less selective and can acylate both amines and alcohols, often requiring the use of protecting groups for selective transformations.
-
Moderate Reactivity Agents (Benzoyl Chloride): The reduced reactivity allows for greater differentiation between nucleophiles, often enabling selective N-acylation in the presence of a hydroxyl group under carefully controlled conditions.
-
2,5-Dichlorothiophene-3-carbonyl chloride: Its high reactivity suggests it may have limited inherent chemoselectivity. Its use is typically in substrates where the desired reaction site is the most potent nucleophile or where other nucleophilic sites have been protected. Under acidic conditions, the amine is protonated and becomes non-nucleophilic, allowing for selective O-acylation.[8]
Application & Scope: A Case Study in Drug Synthesis
The true value of 2,5-Dichlorothiophene-3-carbonyl chloride is realized in its application as a structural scaffold. It is a critical intermediate for the synthesis of the antiplatelet drug Ticlopidine .[9][10] The 2,5-dichlorothienyl group is an integral part of the final active pharmaceutical ingredient (API), and no other acylating agent can serve as a substitute.
Caption: Simplified workflow for Ticlopidine synthesis.
This synthetic route highlights the role of the reagent not as a tool for acylation in general, but as a specific, non-interchangeable building block. The synthesis of related drugs like Clopidogrel and Prasugrel also relies on a thienopyridine core, underscoring the importance of such specialized thiophene-based reagents in medicinal chemistry.[9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and safety.
Protocol 1: Synthesis of N-Phenyl-2,5-dichlorothiophene-3-carboxamide
This protocol demonstrates a typical amidation reaction using the title compound.
Materials:
-
2,5-Dichlorothiophene-3-carbonyl chloride (1 equiv.)
-
Aniline (1 equiv.)
-
Triethylamine (TEA) or Pyridine (1.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.
-
Reagent Dissolution: Dissolve aniline (1 equiv.) and TEA (1.1 equiv.) in anhydrous DCM and add to the flask. Cool the solution to 0 °C in an ice bath. The base (TEA) acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation of the aniline nucleophile.
-
Acyl Chloride Addition: Dissolve 2,5-Dichlorothiophene-3-carbonyl chloride (1 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred aniline solution over 15-20 minutes. The slow, cooled addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure amide product.
Protocol 2: Synthesis of N-Phenylbenzamide (for Comparison)
This protocol uses the less reactive benzoyl chloride.
Materials:
-
Benzoyl Chloride (1 equiv.)
-
Aniline (1 equiv.)
-
10% NaOH solution
-
Dichloromethane (DCM) or water (for Schotten-Baumann conditions)
Procedure (Schotten-Baumann Conditions):
-
Reagent Setup: In a flask, dissolve aniline (1 equiv.) in 10% NaOH solution. The aqueous base serves as the HCl scavenger.
-
Acyl Chloride Addition: Add benzoyl chloride (1 equiv.) portion-wise while vigorously stirring the mixture. A white precipitate of the product will form immediately.
-
Reaction Completion: Stir vigorously for 10-15 minutes to ensure complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and salts, followed by a small amount of cold ethanol.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Comparative Insight: The protocol for benzoyl chloride can often be performed under aqueous Schotten-Baumann conditions due to its lower reactivity and slower hydrolysis rate. In contrast, the higher reactivity of 2,5-Dichlorothiophene-3-carbonyl chloride necessitates anhydrous organic solvents and a non-aqueous base to prevent rapid decomposition.
Decision Framework for Reagent Selection
Choosing the right acylating agent is a matter of balancing reactivity with the synthetic goal.
Caption: Decision tree for selecting an acylating agent.
Conclusion
2,5-Dichlorothiophene-3-carbonyl chloride is not a direct competitor to general-purpose acylating agents like acetyl or benzoyl chloride. Its high reactivity, driven by the strong inductive effect of the chlorine substituents, makes it a potent reagent. However, its true value lies in its role as a specialized building block for introducing a specific, electronically-defined heterocyclic moiety. For drug development professionals engaged in the synthesis of thienopyridine-based therapeutics, it is an indispensable intermediate. For the broader scientific community, it serves as an excellent example of how functional group manipulation on a reagent's scaffold can fine-tune its reactivity and unlock unique synthetic possibilities. Understanding the distinct properties of each acylating agent allows researchers to make informed, strategic decisions that enhance the precision and success of their synthetic endeavors.
References
-
Chembid. (n.d.). The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. Retrieved from [Link]
-
Wiberg, K. B., et al. (2009). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. Journal of Organic Chemistry, 74(10), 3659–3664. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Acylation – Knowledge and References. Retrieved from [Link]
-
Miller, S. J., et al. (2016). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 55(4), 1436-1440. Available at: [Link]
-
Wiberg, K. B., et al. (2009). Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. The Journal of Organic Chemistry, 74(10), 3659-3664. Available at: [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Available at: [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Available at: [Link]
-
Tanner, D., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 438-451. Available at: [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Available at: [Link]
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- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 5. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 7. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. iajpr.com [iajpr.com]
A Comparative Analysis of the Reactivity of 2,5-Dichlorothiophene-3-carbonyl Chloride and Benzoyl Chloride: A Guide for Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Among the vast arsenal of available reagents, aromatic and heteroaromatic acyl chlorides are workhorses for the introduction of carbonyl moieties. This guide provides an in-depth comparison of the reactivity of two such reagents: the heteroaromatic 2,5-Dichlorothiophene-3-carbonyl chloride and the archetypal aromatic benzoyl chloride . This analysis, grounded in fundamental chemical principles and supported by experimental considerations, is intended to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Unveiling the Contenders: Structural and Electronic Profiles
At first glance, 2,5-Dichlorothiophene-3-carbonyl chloride and benzoyl chloride share the reactive acyl chloride functional group. However, the nature of the ring system to which it is attached imparts distinct electronic and steric characteristics, which in turn govern their reactivity.
Benzoyl chloride features a carbonyl group directly attached to a stable benzene ring. The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects, yet it can also act as an electron-donating group via resonance. This electronic duality influences the electrophilicity of the carbonyl carbon.
2,5-Dichlorothiophene-3-carbonyl chloride , on the other hand, presents a more complex electronic environment. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is inherently electron-rich compared to benzene. However, the presence of two strongly electron-withdrawing chlorine atoms at the 2- and 5-positions significantly alters the electronic landscape of the ring. These chloro substituents exert a powerful inductive effect, withdrawing electron density from the thiophene ring and, by extension, from the carbonyl group at the 3-position.
A Head-to-Head Comparison of Chemical Properties
A summary of the key chemical properties of these two acyl chlorides is presented below, offering a snapshot of their fundamental characteristics.
| Property | 2,5-Dichlorothiophene-3-carbonyl chloride | Benzoyl Chloride |
| Molecular Formula | C₅HCl₂OS | C₇H₅ClO |
| Molecular Weight | 199.03 g/mol | 140.57 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless fuming liquid |
| Boiling Point | ~ 225 °C | 197.2 °C |
| Key Reactive Group | Acyl Chloride | Acyl Chloride |
| Aromatic System | 2,5-Dichlorothiophene | Benzene |
Reactivity Showdown: Unraveling the Electronic and Steric Influences
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon.[1] A more electrophilic carbon will react more readily with nucleophiles.
Electronic Effects: The Decisive Factor
The dominant factor influencing the reactivity of these two molecules is the electronic nature of their respective aromatic rings.
-
Benzoyl Chloride: The phenyl ring's modest electronic influence results in a moderately electrophilic carbonyl carbon.
-
2,5-Dichlorothiophene-3-carbonyl chloride: The two chlorine atoms on the thiophene ring are strongly electron-withdrawing due to their high electronegativity. This potent inductive effect (-I) significantly depletes the electron density of the thiophene ring.[2] This electron deficiency is transmitted to the C3 position, thereby increasing the partial positive charge on the carbonyl carbon and rendering it more electrophilic than the carbonyl carbon in benzoyl chloride.
This heightened electrophilicity suggests that 2,5-Dichlorothiophene-3-carbonyl chloride is expected to be more reactive towards nucleophiles than benzoyl chloride.
Steric Considerations: A Minor Player
Steric hindrance can play a role in modulating reactivity by impeding the approach of a nucleophile to the carbonyl carbon.
-
Benzoyl Chloride: The ortho-hydrogens of the benzene ring present minimal steric bulk.
-
2,5-Dichlorothiophene-3-carbonyl chloride: The chlorine atom at the 2-position introduces some steric hindrance in the vicinity of the carbonyl group. However, the five-membered nature of the thiophene ring may position this substituent in a way that the steric clash is not significantly greater than that in ortho-substituted benzoyl chlorides. For most common nucleophiles, the activating electronic effect of the chloro substituents is expected to far outweigh any minor steric hindrance.
Experimental Insights: A Comparative Acylation Study
Experimental Protocol: Acylation of Aniline
Materials:
-
Aniline
-
2,5-Dichlorothiophene-3-carbonyl chloride
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In two separate round-bottom flasks equipped with magnetic stirrers, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool both flasks to 0 °C in an ice bath.
-
To one flask, add a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.1 eq) in dichloromethane dropwise over 15 minutes.
-
To the second flask, add a solution of benzoyl chloride (1.1 eq) in dichloromethane dropwise over 15 minutes.
-
Allow both reactions to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the progress of both reactions by Thin Layer Chromatography (TLC).
-
Upon completion, quench both reactions by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layers and wash with brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Expected Observations and Data Analysis:
It is anticipated that the reaction with 2,5-Dichlorothiophene-3-carbonyl chloride will reach completion faster, as observed by TLC. The isolated yield of N-(2,5-dichloro-3-thienyl)benzamide is expected to be comparable to or higher than that of N-phenylbenzamide.
| Acylating Agent | Expected Reaction Time | Expected Yield |
| 2,5-Dichlorothiophene-3-carbonyl chloride | Faster | High |
| Benzoyl Chloride | Slower | High |
Mechanistic Rationale and Workflow Visualization
The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation, the amide product is formed.
Caption: General experimental workflow for comparative acylation.
Conclusion: Selecting the Right Tool for the Job
The choice between 2,5-Dichlorothiophene-3-carbonyl chloride and benzoyl chloride hinges on the specific requirements of the synthetic transformation.
-
2,5-Dichlorothiophene-3-carbonyl chloride is the more reactive acylating agent due to the strong electron-withdrawing nature of the two chlorine substituents on the thiophene ring. This makes it an excellent choice for reactions with weaker nucleophiles or when faster reaction times are desired. The resulting 2,5-dichloro-3-thienylcarbonyl moiety can also serve as a versatile handle for further functionalization in drug discovery programs.
-
Benzoyl chloride , while less reactive, is a cost-effective and widely available reagent suitable for a broad range of standard acylations with moderately to highly reactive nucleophiles.
Ultimately, the enhanced reactivity of 2,5-Dichlorothiophene-3-carbonyl chloride makes it a valuable tool for challenging acylations and for the introduction of a functionalizable heteroaromatic scaffold, providing a distinct advantage in the synthesis of complex molecules for drug development.
References
-
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Available from: [Link]
- Google Patents. Process for making 2,5-dichlorothiophene.
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. Available from: [Link]
-
PubMed. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. Available from: [Link]
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available from: [Link]
-
MDPI. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Wikipedia. Hammett equation. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
Stenutz. Hammett substituent constants. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of compounds 2-5. Available from: [Link]
-
ResearchGate. Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Available from: [Link]
-
A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Available from: [Link]
-
PMC. Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acid Chlorides. Available from: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Problem Set #3 – Solutions. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available from: [Link]
-
ResearchGate. Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Available from: [Link]
-
MDPI. Thiophene-3-carbonyl Chloride. Available from: [Link]
-
ResearchGate. An Anomalous Hammett Correlation for a Series of Substituted 3-Benzyl-2-phenyl-1,3-thiazolidin-4-ones. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane. Available from: [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]
Sources
Spectroscopic Comparison of 2,5- and 3,5-Dichlorothiophene Derivatives
Executive Summary: The Isomer Challenge
In thiophene chemistry, the distinction between 2,5-dichlorothiophene and its structural isomer 2,4-dichlorothiophene (frequently referred to as 3,5-dichlorothiophene in older literature or specific derivative contexts) is critical. While they share the molecular formula
-
2,5-Dichlorothiophene: The thermodynamically stable, symmetric (
) isomer. It is the primary building block for conductive polymers (e.g., polythiophenes) and symmetric bioisosteres. -
2,4- (3,5-) Dichlorothiophene: The asymmetric (
) isomer, often present as a problematic impurity in the synthesis of the 2,5-isomer. Its presence terminates polymer chain growth and alters regioselectivity in drug scaffolds.
This guide provides a definitive spectroscopic framework to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Structural & Electronic Analysis
Understanding the symmetry of these molecules is the key to interpreting their spectra.
| Feature | 2,5-Dichlorothiophene | 2,4- (3,5-) Dichlorothiophene |
| IUPAC Name | 2,5-dichlorothiophene | 2,4-dichlorothiophene |
| Common Alias | -- | "3,5-dichlorothiophene" (based on meta-relationship) |
| Symmetry Group | ||
| Dipole Moment | Low (Vectors partially cancel) | High (Vectors additive) |
| Proton Environment | Equivalent (H3, H4) | Distinct (H3, H5) |
| Thermodynamics | Most Stable Isomer | Less Stable (Kinetic byproduct) |
Visualization: Structural Isomerism
The following diagram contrasts the substitution patterns and symmetry elements.
Figure 1: Structural comparison highlighting the symmetry difference between the
Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
NMR is the most reliable method for quantification and identification.2,5-Dichlorothiophene
Due to the
-
Signal: Sharp Singlet (
). -
Chemical Shift (
): ppm.[1] -
Integration: Represents 2 protons.
-
Coupling: No H-H coupling is observed (singlet).[2]
2,4- (3,5-) Dichlorothiophene
The asymmetry creates two distinct proton environments: H3 (flanked by chlorines) and H5 (adjacent to sulfur).
-
Signal: Two Doublets (
). -
Chemical Shift (
):-
(
-proton): Downfield, ppm. -
(
-proton): Upfield, ppm.
-
(
-
Coupling Constant (
): A characteristic "meta-like" coupling ( ) of 1.5 – 1.7 Hz is observed between H3 and H5.
Diagnostic Rule: If you see a singlet , you have pure 2,5-isomer. If you see small doublets (or a singlet with "shoulders" in low-res scans) appearing alongside the main peak, you have 2,4-isomer contamination.
Infrared Spectroscopy (IR)
IR is useful for quick quality control (QC) of raw materials.
-
2,5-Dichlorothiophene:
-
Simplicity: Due to high symmetry, many vibrational modes are IR inactive (Raman active only). The spectrum appears "clean" with fewer fundamental bands.
-
Key Bands: Strong C-Cl stretches (
) and ring breathing modes.
-
-
2,4-Dichlorothiophene:
-
Complexity: Lower symmetry allows more vibrational modes to be IR active.
-
Fingerprint: Expect additional bands in the fingerprint region (
) that are absent in the 2,5-isomer spectrum.
-
Experimental Protocol: Isomer Purity Determination
This workflow describes the standard procedure for verifying the regiochemical purity of a chlorinated thiophene batch.
Objective: Quantify levels of 2,4-dichlorothiophene impurity in a commercial batch of 2,5-dichlorothiophene.
Reagents & Equipment:
-
Sample: Crude or distilled dichlorothiophene.
-
Solvent:
(Chloroform-d) or . -
Instrument: 300 MHz NMR (or higher).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of
. Ensure the solution is homogenous. -
Acquisition:
-
Run a standard proton (
) scan (16-32 scans). -
Crucial: Set the spectral window to 6.0 – 8.0 ppm to maximize resolution of the aromatic region.
-
-
Processing:
-
Phase and baseline correct the spectrum carefully.
-
Reference the residual
peak to 7.26 ppm.[1]
-
-
Analysis:
-
Identify the major peak (Singlet at ~6.9 ppm). Set integration to 100 (or 2.0).
-
Zoom in on the baseline. Look for small doublets at ~7.3 ppm (
of 2,4-isomer). -
Calculation:
-
Visualization: Decision Logic
Figure 2: Decision tree for identifying thiophene isomers based on proton NMR multiplicity.
Comparative Data Summary
| Property | 2,5-Dichlorothiophene | 2,4- (3,5-) Dichlorothiophene | Note |
| Boiling Point | 162 °C | Very close; requires fractional distillation. | |
| 1H NMR Multiplicity | Singlet ( | Two Doublets ( | Primary diagnostic tool. |
| Coupling ( | None | Meta-coupling across the ring. | |
| Stability | High | Moderate | 2,4-isomer rearranges or degrades faster. |
| Application | Polymer synthesis, Linkers | Specialized intermediate | 2,4-isomer is a "chain terminator" in polymers. |
References
-
BenchChem. (2025).[3] Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 2,5-Dichlorothiophene.[4][5][6] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). 2,5-Dichlorothiophene-3-carboxylic acid. Retrieved from
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Dichlorothiophene Derivatives. Retrieved from
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. chemistryconnected.com [chemistryconnected.com]
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- 4. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 6. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Amides from 2,5-Dichlorothiophene-3-carbonyl chloride
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a versatile building block for designing novel therapeutic agents. The specific derivative, 2,5-Dichlorothiophene-3-carbonyl chloride, serves as a highly reactive and strategic starting material. The presence of two chlorine atoms offers potential sites for further modification, while the acyl chloride group allows for the straightforward synthesis of a diverse library of amide derivatives. This guide provides a comparative analysis of the biological activities exhibited by these amides, focusing on their potential as anticancer and antimicrobial agents, supported by experimental data and methodological insights.
Anticancer Activity: A Promising Frontier
Several studies have highlighted the potential of amides and related structures derived from dichlorothiophene precursors as cytotoxic agents against various cancer cell lines.
Comparative Cytotoxicity
A series of novel chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene demonstrated significant cytotoxic activity against the DU145 human prostate cancer cell line.[2][3][4] The activity of these compounds was evaluated using the standard MTT assay, which measures cell viability.
From a medicinal chemistry perspective, the rationale for exploring chalcones derived from the dichlorothiophene scaffold is based on the known anticancer properties of chalcones in general.[3][5] The dichlorothiophene moiety adds lipophilicity and unique electronic characteristics that can influence cell membrane permeability and target engagement.[6]
Table 1: Comparative in vitro Cytotoxicity of 2,5-Dichlorothiophene Derivatives against DU145 Prostate Cancer Cells [3][4]
| Compound ID | Structure/Substituent | IC50 (µg/mL) |
| Compound A | 4-hydroxyphenyl | ~5 ± 1 |
| Compound B | 4-chlorophenyl | ~10 ± 2 |
| Methotrexate | Standard Drug | ~5 ± 1 |
IC50: The concentration of a drug that gives half-maximal response.
The data clearly indicates that Compound A, featuring a 4-hydroxyphenyl substituent, exhibits cytotoxicity comparable to the established anticancer drug, Methotrexate.[3][4] The slightly reduced activity of Compound B, with a 4-chlorophenyl group, suggests that electronic and hydrogen-bonding properties of the substituent play a crucial role in the compound's efficacy. This provides a clear structure-activity relationship (SAR) insight: the presence of a hydrogen-bond-donating hydroxyl group on the phenyl ring enhances cytotoxic activity in this series.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., DU145) are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test amides. A vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate) are included.
-
Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.
A critical consideration in this assay is ensuring the final DMSO concentration does not exceed a level (typically <0.5%) that is itself toxic to the cells.
Antimicrobial and Antitubercular Activities
The 2,5-dichlorothiophene scaffold has also been exploited to develop potent antimicrobial agents. The rationale stems from the broad biological activity of thiophene-containing compounds, which are known to interfere with various microbial pathways.[1]
Comparative Antimicrobial and Antitubercular Screening
The same series of 2,5-dichloro-3-acetylthiophene chalcone derivatives were evaluated for their activity against fungal and mycobacterial strains.[2][3][4] The minimum inhibitory concentration (MIC) was determined, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Table 2: Comparative Antimicrobial and Antitubercular Activity (MIC) [3][4]
| Compound ID | M. tuberculosis H37Rv (µg/mL) | A. niger (µg/mL) | C. tropicalis (µg/mL) |
| Compound C | 3.12 | >12.5 | >12.5 |
| Compound D | 6.25 | ≤ 8.0 | ≤ 8.0 |
| Pyrazinamide | 3.12 | N/A | N/A |
| Fluconazole | N/A | ≤ 1.0 | ≤ 1.0 |
MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.
The results are noteworthy. Compound C shows antitubercular activity equivalent to the first-line drug Pyrazinamide.[3][4] Furthermore, Compound D displays promising broad-spectrum activity, inhibiting both M. tuberculosis and the fungal pathogens Aspergillus niger and Candida tropicalis.[3][4] These findings suggest that specific substitutions on the chalcone framework can tune the biological activity towards different microbial targets. The presence of varied substituents likely influences how the molecules interact with different microbial enzymes or cell walls.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., M. tuberculosis H37Rv) is prepared to a specific cell density (e.g., 5 × 10⁵ CFU/mL).
-
Inoculation: The standardized inoculum is added to all wells containing the test compounds. A positive control well (inoculum, no drug) and a negative control well (broth, no inoculum) are included.
-
Incubation: The plates are sealed and incubated under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or several weeks for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is not turbid). This can be assessed visually or by using a growth indicator like resazurin.
This protocol is a self-validating system because the positive and negative controls must give the expected results (growth and no growth, respectively) for the assay to be considered valid.
Conclusion and Future Outlook
Amides derived from 2,5-Dichlorothiophene-3-carbonyl chloride represent a promising and versatile chemical scaffold for the development of new therapeutic agents. The comparative data presented herein demonstrates that subtle modifications to the amide substituent can profoundly influence biological activity, shifting the potency between anticancer and antimicrobial effects. The potent activity observed for specific derivatives, rivaling that of standard clinical drugs, underscores the potential of this compound class.
Future research should focus on elucidating the precise mechanisms of action. For the anticancer compounds, investigating their effects on cell cycle progression, apoptosis induction, or specific kinase inhibition could reveal their molecular targets. For the antimicrobial derivatives, exploring their impact on cell wall synthesis, DNA replication, or essential metabolic enzymes would be a logical next step. The synthesis of broader and more diverse amide libraries will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity, paving the way for potential clinical candidates.
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A Comparative Guide to HPLC Analysis of 2,5-Dichlorothiophene-3-carbonyl Chloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction mixtures containing the highly reactive intermediate, 2,5-Dichlorothiophene-3-carbonyl chloride. As a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, robust analytical control of its reactions is paramount to ensure product quality, purity, and process efficiency. This document moves beyond a simple listing of procedures to explain the rationale behind methodological choices, offering a framework for developing and validating analytical methods tailored to this challenging analyte.
The Analytical Challenge: The Reactive Nature of Acyl Chlorides
2,5-Dichlorothiophene-3-carbonyl chloride is an acyl chloride, a class of compounds characterized by a carbonyl group bonded to a chlorine atom. This functional group is highly susceptible to nucleophilic attack, rendering the molecule extremely reactive. The primary analytical challenge is the compound's rapid hydrolysis in the presence of water to form the corresponding carboxylic acid, 2,5-Dichlorothiophene-3-carboxylic acid.[1][2][3] This instability precludes the use of standard reversed-phase HPLC methods with aqueous mobile phases for direct analysis of the acyl chloride.
This guide will compare two primary strategies to overcome this challenge:
-
Indirect Analysis via Pre-column Derivatization: This approach involves converting the reactive acyl chloride into a stable derivative that is amenable to analysis by conventional reversed-phase HPLC.
-
Direct Analysis using Non-Aqueous Reversed-Phase or Normal-Phase HPLC: This strategy aims to analyze the acyl chloride in its native form by employing a chromatographic system that minimizes its degradation.
To provide a practical context, this guide will focus on a representative reaction: the synthesis of an amide via the reaction of 2,5-Dichlorothiophene-3-carbonyl chloride with aniline.
Figure 1: Reaction of 2,5-Dichlorothiophene-3-carbonyl chloride with Aniline
Caption: Synthesis of the target amide and the primary degradation pathway of the acyl chloride starting material.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method depends on the specific analytical goals, such as reaction monitoring, impurity profiling, or stability testing. Below is a comparison of different approaches.
Indirect Analysis: Pre-column Derivatization with Aniline
This is often the most robust and reliable method for quantifying the acyl chloride. By reacting the sample with an excess of a derivatizing agent (in this case, aniline, which is also a reactant in our model reaction), the unstable acyl chloride is converted into a stable amide. This derivative can then be easily analyzed using standard reversed-phase HPLC.
Causality behind this choice: The derivatization step effectively "quenches" the reactivity of the acyl chloride, allowing for the use of highly reproducible and widely available reversed-phase columns and aqueous mobile phases. This approach is particularly advantageous for accurate quantification in complex matrices.
Table 1: Comparison of Stationary Phases for the Analysis of the Derivatized Amide
| Stationary Phase | Principle of Separation | Advantages | Disadvantages | Ideal For |
| C18 (Octadecyl Silane) | Hydrophobic interactions. | Robust, versatile, widely available, excellent retention for non-polar to moderately polar compounds. | May show peak tailing for basic compounds without proper mobile phase modifiers. | Routine quality control, assay, and impurity profiling. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[1][4][5][6] | Alternative selectivity for aromatic compounds, can resolve isomers that co-elute on C18.[4][6] | May have lower hydrophobic retention than C18 for some compounds. | Resolving closely related aromatic impurities, method development. |
| Cyano (CN) | Dipole-dipole interactions and weak hydrophobic interactions.[7][8] | Unique selectivity for polar compounds, can be used in both reversed-phase and normal-phase modes.[7][8] | Generally less retentive than C18 in reversed-phase. | Analysis of mixtures with a wide range of polarities. |
Recommended Starting Conditions (Reversed-Phase HPLC for Amide Derivative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Direct Analysis: Normal-Phase HPLC
Direct analysis of the acyl chloride is possible using normal-phase HPLC, which employs non-polar mobile phases and polar stationary phases. This avoids the presence of water, thus preventing hydrolysis.
Causality behind this choice: This method allows for the direct observation of the acyl chloride without chemical modification. It is particularly useful for real-time reaction monitoring where the disappearance of the starting material is the primary indicator of reaction completion.
Table 2: Comparison of Methodologies for 2,5-Dichlorothiophene-3-carbonyl Chloride Analysis
| Parameter | Indirect Analysis (Derivatization-RP-HPLC) | Direct Analysis (NP-HPLC) |
| Principle | Conversion to stable amide, then separation. | Direct separation of the reactive acyl chloride. |
| Primary Application | Accurate quantification, impurity profiling, stability studies. | Real-time reaction monitoring. |
| Robustness & Reproducibility | High, due to the stability of the derivative. | Moderate, sensitive to moisture in solvents and samples. |
| Sample Preparation | More complex (derivatization step required). | Simpler (dilution in a non-polar solvent). |
| Selectivity | High, can be optimized by choice of column and mobile phase. | Good, but may be challenging to separate from non-polar impurities. |
| Speed | Slower due to the derivatization step. | Faster for at-line analysis. |
Recommended Starting Conditions (Normal-Phase HPLC):
-
Column: Silica, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 90:10 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures than traditional HPLC.[9][10][11] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[9][10][11] Both the indirect derivatization method and the direct normal-phase method can be transferred to a UPLC platform to enhance throughput, which is particularly valuable in high-volume testing environments.
Figure 2: General Workflow for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method based on the analytical objective.
Experimental Protocols and Data
To provide a tangible comparison, the following section outlines detailed experimental protocols and presents hypothetical, yet realistic, data for the analysis of a reaction mixture from the synthesis of 2,5-dichloro-N-phenylthiophene-3-carboxamide.
Hypothetical Reaction Mixture Composition
For the purpose of this guide, we will assume a reaction has proceeded to approximately 80% completion. The key components in the mixture are:
-
2,5-Dichlorothiophene-3-carbonyl chloride (Starting Material)
-
Aniline (Reactant)
-
2,5-Dichloro-N-phenylthiophene-3-carboxamide (Product)
-
2,5-Dichlorothiophene-3-carboxylic acid (Hydrolysis Impurity)
Protocol 1: Indirect Analysis via Derivatization and RP-HPLC
Step 1: Sample Preparation and Derivatization
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Add 1 mL of a 10 mg/mL solution of aniline in acetonitrile. This ensures any remaining acyl chloride is converted to the amide derivative.
-
Vortex for 1 minute and allow to stand for 15 minutes at room temperature to ensure complete derivatization.
-
Dilute to volume with acetonitrile.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Step 2: HPLC Analysis
-
Use the recommended reversed-phase HPLC conditions for the amide derivative as described in section 2.1.
-
Inject 10 µL of the prepared sample.
Table 3: Expected Chromatographic Data (Indirect Method)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Aniline | 2.5 | - | 1.1 |
| 2,5-Dichlorothiophene-3-carboxylic acid | 6.8 | > 2.0 | 1.2 |
| 2,5-Dichloro-N-phenylthiophene-3-carboxamide | 12.3 | > 2.0 | 1.0 |
Protocol 2: Direct Analysis by NP-HPLC
Step 1: Sample Preparation
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dilute to volume with hexane.
-
Filter an aliquot through a 0.45 µm syringe filter suitable for organic solvents into an HPLC vial.
Step 2: HPLC Analysis
-
Use the recommended normal-phase HPLC conditions as described in section 2.2.
-
Inject 10 µL of the prepared sample.
Table 4: Expected Chromatographic Data (Direct Method)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2,5-Dichlorothiophene-3-carbonyl chloride | 4.1 | - | 1.3 |
| Aniline | 5.5 | > 2.0 | 1.2 |
| 2,5-Dichloro-N-phenylthiophene-3-carboxamide | 8.9 | > 2.0 | 1.1 |
| 2,5-Dichlorothiophene-3-carboxylic acid | May not elute or elute with very poor peak shape | - | - |
Forced Degradation Studies: Ensuring Method Specificity
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are essential to develop and validate such methods.
Rationale and Approach
The sample containing 2,5-Dichlorothiophene-3-carbonyl chloride (or its derivative) is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The developed HPLC method must be able to separate the main component from all formed degradants.
Figure 3: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies to ensure the stability-indicating nature of the HPLC method.
Expected Degradation Products
-
Hydrolysis: The primary degradation product under both acidic and basic conditions will be 2,5-Dichlorothiophene-3-carboxylic acid.
-
Oxidation: Thiophene rings can be susceptible to oxidation, potentially leading to sulfoxides or sulfones.[12][13][14][15]
-
Photolysis: Dichlorothiophene derivatives may undergo degradation upon exposure to UV light.[16][17] The specific degradation products would require characterization by mass spectrometry.
The indirect derivatization method is generally preferred for stability-indicating assays due to its robustness and the ability to resolve polar degradants from the non-polar derivative.
Method Validation: Adhering to Scientific Integrity
Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[18][19][20]
Table 5: Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999, baseline resolution (Rs > 2) between analyte and potential interferents. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the assay of the main component. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%, Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should not be significantly affected by variations in parameters like mobile phase composition, pH, and temperature. |
Conclusion and Recommendations
The choice of an HPLC method for the analysis of 2,5-Dichlorothiophene-3-carbonyl chloride reaction mixtures is dictated by the analytical objective.
-
For accurate quantification, impurity profiling, and stability studies , an indirect method involving pre-column derivatization to form a stable amide, followed by analysis using a reversed-phase C18 or Phenyl-Hexyl column , is the most robust and reliable approach. This method is highly recommended for quality control and regulatory submissions.
-
For real-time reaction monitoring , where speed and direct measurement of the starting material are critical, direct analysis by normal-phase HPLC is a viable option. However, careful control of moisture is essential to ensure data quality.
Regardless of the chosen method, thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data, which is the cornerstone of scientific integrity in pharmaceutical development.
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Suryavanshi, R. U., & Rajasekaran, S. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. International Journal of Creative Research Thoughts (IJCRT). [Link]
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Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
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Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd. [Link]
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ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. [Link]
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Lwowski, W., & Wentrup, C. (1971). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Poznan University of Technology. (n.d.). Kinetics of benzoyl chloride hydrolysis. Poznan University of Technology. [Link]
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NMR Characterization of 2,5-Dichlorothiophene-3-carbonyl Chloride Adducts: A Comparative Technical Guide
Executive Summary
In the landscape of modern drug discovery, thiophene-based scaffolds—specifically 2,5-dichlorothiophene-3-carbonyl chloride (DCTCC) —serve as critical electrophilic intermediates for synthesizing bioactive amides and esters (adducts). These derivatives are pivotal in the development of nematicides (e.g., Tioxazafen analogs) and antitumor agents.[1]
However, the high reactivity of the acyl chloride moiety presents a characterization paradox: it is essential to confirm its integrity prior to coupling, yet it is prone to rapid hydrolysis during analysis.[1] This guide provides a robust, self-validating NMR framework to distinguish the active acyl chloride from its hydrolyzed byproducts and final adducts, comparing this methodology against IR and MS alternatives.[1]
Part 1: The Analytical Challenge
The primary challenge in characterizing DCTCC adducts lies in distinguishing the three potential species present in the reaction matrix:
-
The Starting Material: 2,5-Dichlorothiophene-3-carbonyl chloride (Highly reactive).
-
The Impurity: 2,5-Dichlorothiophene-3-carboxylic acid (Hydrolysis product).
-
The Product: The target amide or ester adduct.[1]
Structural Insight: The 2,5-dichloro substitution pattern leaves only position 4 unsubstituted.[1] Consequently, the aromatic region of the 1H NMR spectrum simplifies to a single diagnostic singlet .[1] Monitoring the chemical shift of this specific proton (H-4) allows for precise tracking of the reaction trajectory without the complexity of coupling constants found in unsubstituted thiophenes.
Part 2: Comparative Analysis of Characterization Methods
While NMR is the gold standard for structural elucidation, it must be contextualized with other techniques.[1]
| Feature | NMR (1H & 13C) | FT-IR | HPLC-MS |
| Primary Utility | Structural proof, purity %, and rotamer detection. | Rapid functional group confirmation (C=O stretch). | High-sensitivity mass confirmation.[1][2][3] |
| Differentiation | High. Distinguishes Acid vs. Chloride vs. Amide via chemical shift.[1] | Medium. Acyl chloride (~1760 cm⁻¹) vs. Amide (~1650 cm⁻¹) is distinct, but Acid overlap is possible.[1] | Low. Acyl chlorides often hydrolyze or derivatize (methanolysis) in situ during LC-MS, giving false signals.[1] |
| Sample Integrity | Non-destructive (if dry solvents are used).[1] | Non-destructive.[1] | Destructive. |
| Throughput | Low (min/sample).[1][4] | High (sec/sample). | High (min/sample). |
| Recommendation | Definitive Characterization. | In-process Check (IPC). | Final Product Mass Check. |
Part 3: Detailed NMR Profiling (The Core)
Proton (1H) NMR Logic: The H-4 Singlet
The H-4 proton is the "lighthouse" of this scaffold. Its chemical shift is heavily influenced by the electronic nature of the substituent at C-3.
-
Acyl Chloride (Reactant): The -COCl group is strongly electron-withdrawing (inductive and mesomeric), significantly deshielding H-4.
-
Expected Shift:7.40 – 7.60 ppm (Singlet)
-
-
Carboxylic Acid (Impurity): The -COOH group is also electron-withdrawing but can participate in hydrogen bonding (dimerization), often broadening the signal.
-
Expected Shift:7.30 – 7.50 ppm (Singlet) (Often accompanied by a broad -OH >11 ppm).[1]
-
-
Amide Adduct (Product): The -CONR2 group is less electron-withdrawing than the chloride.
Carbon (13C) NMR Logic: The Carbonyl Shift
-
Acyl Chloride (C=O): Typically most deshielded (~158 - 162 ppm).[1]
-
Amide (C=O): Upfield shift relative to chloride (~158 - 160 ppm).[1]
-
Thiophene Carbons: The C-Cl carbons (C-2, C-5) appear typically around 125-130 ppm, distinct from the C-H (C-4) and C-CO (C-3).
Solvent Selection Strategy
-
CDCl3 (Chloroform-d): The standard. Ideal for the acyl chloride.[1] Warning: Must be stored over molecular sieves to prevent hydrolysis.
-
DMSO-d6: FORBIDDEN for Acyl Chlorides. DMSO reacts violently with acid chlorides.[1] Use only for the final stable amide adducts if solubility in CDCl3 is poor.[1]
Part 4: Experimental Protocols
Workflow Visualization
The following diagram outlines the critical decision pathways for characterizing these adducts, emphasizing the "Self-Validating" checkpoints.
Caption: Logical flow for NMR sampling. Note the critical failure path if DMSO is used with the starting material.
Protocol 1: In-Situ Monitoring (Reaction Completion)
Objective: Confirm consumption of DCTCC and formation of Amide without isolating intermediates.
-
Sampling: Withdraw 50 µL of the reaction mixture under inert gas (Argon/Nitrogen).
-
Quenching (Optional but Recommended): If the reaction uses a volatile amine, evaporation is sufficient.[1] If using non-volatile reagents, a "mini-workup" is needed: Partition the aliquot between 0.5 mL CDCl3 and 0.5 mL D2O (to wash out salts).[1]
-
Phase Separation: Discard the top D2O layer.[1] Filter the CDCl3 layer through a small plug of anhydrous Na2SO4 directly into the NMR tube.
-
Acquisition: Run 1H NMR (16 scans).
-
Validation:
Protocol 2: Characterization of the Final Adduct
Objective: Full structural proof for publication/patent filing.[1]
-
Isolation: Purify the adduct via column chromatography or recrystallization.[1]
-
Sample Prep: Dissolve ~5-10 mg in 0.6 mL CDCl3.
-
Tip: If the amide is insoluble, use DMSO-d6, but only after confirming no residual acyl chloride exists (via IR or a test strip), as DMSO + Acyl Chloride = Exothermic decomposition.[1]
-
-
Experiments:
-
1H NMR: Integrate the H-4 singlet (1H) against the incoming nucleophile protons.
-
13C NMR: Verify the carbonyl shift (<160 ppm).
-
COSY: Confirm the lack of coupling to the H-4 singlet (verifies 2,5-substitution).
-
HSQC: Correlate H-4 to the C-4 carbon (typically ~128-132 ppm).
-
Part 5: Troubleshooting & Interpretation
The "Phantom" Peak (Rotamers)
Observation: The H-4 singlet appears as two distinct singlets with a ratio of e.g., 3:1 or 4:1. Cause: Amide bond rotation is restricted (partial double bond character). This creates cis and trans rotamers relative to the thiophene ring.[1] Solution:
-
Do not purify further; this is intrinsic to the molecule.[1]
-
Variable Temperature (VT) NMR: Heat the sample to 50-60°C. The peaks should coalesce into a single sharp singlet as rotation becomes free.[1] This is definitive proof of rotamers rather than impurities.[1]
The "Broad Hump" (Hydrolysis)
Observation: A broad peak moves across the baseline between 8-14 ppm, and the H-4 singlet is slightly downfield from the expected product shift. Cause: Moisture ingress has hydrolyzed the acyl chloride to the carboxylic acid.[1] Remedy:
-
Check the water peak in CDCl3 (1.56 ppm).[1] If high, dry the solvent.[1]
-
Add a drop of D2O to the tube and shake.[1] If the broad peak disappears (exchangeable proton), it confirms the acid/hydroxyl presence.[1]
References
-
Thiophene-3-carbonyl chloride Structure & Disorder
-
NMR Shifts of Chlorinated Thiophenes
-
Synthesis of Thiophene Carboxamide Adducts (Drug Scaffolds)
-
Process Chemistry & Impurity Profiling
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 2,5-Dichlorothiophene-3-carbonyl Chloride Derivatives
Introduction: The Analytical Challenge and a Tailored Solution
In the realms of drug development, metabolomics, and environmental analysis, the sensitive and specific detection of molecules bearing amine, alcohol, or thiol functional groups is paramount. These polar functional groups often render the parent molecules non-volatile and chromatographically challenging, complicating their analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for robust compound identification and quantification. Chemical derivatization serves as an elegant and powerful solution, transforming these problematic analytes into species with superior analytical characteristics.[1]
This guide focuses on 2,5-Dichlorothiophene-3-carbonyl chloride, a versatile derivatizing agent. Its reactive acyl chloride group readily forms stable amide or ester linkages with target analytes. The resulting derivatives are not only more volatile and amenable to GC separation but also possess a unique mass spectral signature imparted by the dichlorothiophene moiety. Here, we provide an in-depth exploration of the mass spectrometric behavior of these derivatives, compare this strategy with established alternatives, and offer field-proven protocols to empower researchers in their analytical pursuits.
Pillar 1: The 'Why' of Derivatization - Enhancing Analyte Performance
The decision to derivatize is driven by the need to overcome inherent limitations of the analyte. For polar compounds like primary and secondary amines, derivatization is often not just beneficial, but essential for successful GC-MS analysis.
-
Improving Volatility and Thermal Stability: The replacement of active hydrogens on polar functional groups (e.g., -NH2, -OH) with the bulky, nonpolar 2,5-dichlorothenyl group significantly reduces intermolecular hydrogen bonding. This decrease in polarity lowers the boiling point of the analyte, allowing it to be volatilized in the GC injector without thermal degradation.
-
Enhancing Chromatographic Behavior: Polar analytes are prone to interacting with active sites on the GC column, leading to poor peak shape (tailing) and reduced resolution. Derivatization creates a less reactive molecule, resulting in sharper, more symmetrical chromatographic peaks and improved separation from matrix components.[1]
-
Inducing Informative Mass Spectral Fragmentation: A well-chosen derivatizing agent introduces specific structural features that lead to predictable and characteristic fragmentation patterns upon ionization in the mass spectrometer. This facilitates structural elucidation and allows for the development of highly selective targeted analytical methods. The dichlorothiophene group, as we will explore, is particularly advantageous in this regard.
Pillar 2: Mass Spectrometry of 2,5-Dichlorothiophene Derivatives
The utility of a derivatizing agent is intrinsically linked to the mass spectral characteristics it imparts. The analysis of 2,5-dichlorothiophene derivatives is typically performed using Electron Ionization (EI), a hard ionization technique that generates numerous fragment ions, providing a rich fingerprint for structural confirmation.[2][3]
Key Mass Spectral Features & Isotopic Patterns
The most telling feature of these derivatives is the presence of two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4] This isotopic distribution creates a highly characteristic pattern for any ion containing chlorine.
-
Molecular Ion (M⁺): The molecular ion region will exhibit a distinctive cluster of peaks. If an ion contains two chlorine atoms, we expect to see three peaks:
-
M⁺: Containing two ³⁵Cl atoms.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Containing two ³⁷Cl atoms.
-
The relative intensities of these peaks will be approximately 9:6:1, providing an unmistakable signature for the presence of two chlorine atoms.
-
Predictable Fragmentation Pathways
Upon electron ionization, the energetically unstable molecular ion undergoes fragmentation to produce smaller, more stable ions.[5] For an amide derivative of a generic primary amine (R-NH₂), the fragmentation is governed by the cleavage of the most labile bonds.
-
Alpha-Cleavage: The bond between the carbonyl group and the thiophene ring is a common cleavage point. Similarly, the C-N bond can cleave. The most favorable cleavage often involves the loss of the largest alkyl group attached to the nitrogen, leading to a stable ion.[6]
-
Thiophene Ring Fragmentation: The dichlorothiophene ring itself can fragment. Studies on halogenated thiophenes show that fragmentation can be initiated by halogen atom migration, followed by ring-opening, leading to characteristic ions such as HCS⁺.[7]
-
Loss of Chlorine: Cleavage of a C-Cl bond can occur, leading to a fragment ion at [M-35]⁺ and/or [M-37]⁺.
The diagram below illustrates a plausible fragmentation pathway for a representative derivative.
Caption: Predicted EI fragmentation of an amine derivative.
Pillar 3: A Comparative Guide to Derivatizing Agents
While 2,5-Dichlorothiophene-3-carbonyl chloride is a potent reagent, the optimal choice depends on the specific analytical objective, the nature of the analyte, and the available instrumentation (GC-MS vs. LC-MS). Below is a comparison with other widely used derivatization strategies for amine analysis.
| Derivatizing Agent | 2,5-Dichlorothiophene-3-carbonyl chloride | MTBSTFA (Silylating Agent) | Dansyl Chloride | FMOC-Cl (Chloroformate) |
| Reaction Target | -NH₂, -OH, -SH | -NH₂, -OH, -SH, -COOH | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Reaction Conditions | Mild, often room temp, requires base | Heating (e.g., 60-100°C) | Alkaline pH (e.g., pH 9-10), room temp | Alkaline pH, room temp |
| Derivative Stability | Very Stable (Amide/Ester bond) | Moisture sensitive[1] | Good | Good |
| Primary Platform | GC-MS, LC-MS | GC-MS[1] | LC-MS, HPLC-Fluorescence[8] | LC-MS, HPLC-Fluorescence[8] |
| Key MS Feature | Characteristic Cl₂ isotopic pattern | [M-57]⁺ (loss of t-butyl) | High proton affinity (good ESI signal) | [M+H-178]⁺ (loss of fluorenyl group) |
| Strengths | Unique MS signature for confident ID, good for GC | Excellent for GC volatility, well-established | High sensitivity in ESI-MS and fluorescence[8] | Versatile, good for LC applications |
| Limitations | Less common, requires synthesis or commercial purchase[9] | Moisture sensitivity requires anhydrous conditions[10] | Not ideal for GC analysis | Not ideal for GC analysis |
This comparison highlights that 2,5-Dichlorothiophene-3-carbonyl chloride is an excellent choice for GC-MS applications where unambiguous identification is critical, leveraging its unique isotopic signature as a powerful diagnostic tool.
Pillar 4: Field-Proven Experimental Protocols
A protocol's trustworthiness is defined by its clarity and reproducibility. The following sections provide detailed, step-by-step methodologies for derivatization and subsequent analysis.
Workflow for Derivatization and GC-MS Analysis
The overall process from sample to result follows a logical sequence, which can be visualized as follows:
Caption: General workflow for amine analysis via derivatization.
Protocol 1: Derivatization of a Primary Amine Standard
This protocol describes a general procedure for derivatizing an amine with 2,5-Dichlorothiophene-3-carbonyl chloride.
Causality: The reaction is an acyl substitution where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Amine standard solution (e.g., 1 mg/mL in aprotic solvent like acetonitrile or ethyl acetate).
-
2,5-Dichlorothiophene-3-carbonyl chloride solution (10 mg/mL in acetonitrile).
-
Base: Pyridine or Triethylamine (TEA).
-
Aprotic, anhydrous solvent (e.g., acetonitrile).
-
Quenching solution (e.g., 5% sodium bicarbonate).
-
Extraction solvent (e.g., hexane or ethyl acetate).
Procedure:
-
Aliquot Sample: In a 2 mL glass vial, place 100 µL of the amine standard solution.
-
Solvent Addition: Add 400 µL of anhydrous acetonitrile.
-
Base Addition: Add 20 µL of pyridine or TEA. Mix gently.
-
Initiate Reaction: Add 50 µL of the 2,5-Dichlorothiophene-3-carbonyl chloride solution. Cap the vial tightly and vortex for 1 minute.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes. For sterically hindered amines, incubation at 60°C for 1 hour may be necessary.
-
Quench Reaction: Add 500 µL of 5% sodium bicarbonate solution to quench any unreacted acyl chloride. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 500 µL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.
-
Collect Organic Layer: Carefully transfer the upper organic layer (containing the derivative) to a clean vial for GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatives
Causality: The GC parameters are chosen to ensure the thermal separation of the derivatized analyte from the solvent and any byproducts. The MS is operated in full scan mode to capture the molecular ion and key fragments for identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (for trace analysis)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 550
-
Scan Mode: Full Scan
Conclusion
2,5-Dichlorothiophene-3-carbonyl chloride is a highly effective derivatizing agent for the mass spectrometric analysis of polar molecules, particularly within a GC-MS framework. Its key advantage lies in the introduction of a dichlorinated moiety, which provides a powerful diagnostic tool for unambiguous compound identification through its characteristic isotopic signature. While other reagents may offer higher sensitivity for LC-MS applications, the stability and unique fragmentation pattern of these thiophene derivatives make them a superior choice for methods prioritizing structural confirmation and specificity. By understanding the principles of fragmentation and applying robust, validated protocols, researchers can confidently leverage this reagent to overcome complex analytical challenges.
References
- Defense Technical Information Center. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products.
- Rocamora, M., et al. (2023).
- Kuhn, S. (2024).
- Sigma-Aldrich. 2,5-Dichlorothiophene-3-carbonylchloride.
- Srivastava, A., et al. (2019).
- Song, L., et al.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Doc Brown's Chemistry. Mass Spectrum of Chloroethane.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2022).
- Płotka-Wasylka, J. M., et al. (2015). Chemical derivatization processes applied to amine compounds. CORE.
- Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- University of Massachusetts Dartmouth.
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-Dichlorothiophene-3-carbonylchloride | 57248-14-3 [sigmaaldrich.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Profiling of 2,5-Dichlorothiophene-3-carbonyl Derivatives: A Comparative Guide
Topic: X-ray Crystallography of Compounds Derived from 2,5-Dichlorothiophene-3-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Structural Advantage
In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group. However, for structural biologists and crystallographers, unsubstituted thiophene scaffolds often present a specific challenge: orientational disorder (ring-flipping).
This guide analyzes the crystallographic performance of 2,5-dichlorothiophene-3-carbonyl derivatives . Unlike their unsubstituted counterparts, these chlorinated scaffolds offer superior "crystallizability" and structural predictability. By introducing chlorine atoms at the
Key Comparison:
-
Vs. Unsubstituted Thiophenes: Eliminates the 180° ring-flip disorder common in 3-substituted thiophenes.
-
Vs. Phenyl Analogues: Introduces unique
-hole interactions (Halogen Bonding) not present in benzene rings, offering alternative packing motifs for drug design.
Comparative Analysis: Performance & Mechanism
The following analysis contrasts the 2,5-dichlorothiophene scaffold against its primary alternatives in crystal engineering.
A. Solving the "Ring-Flip" Disorder
-
The Problem (Alternative 1: Thiophene-3-carbonyl derivatives): As highlighted in recent studies (e.g., Molbank 2021), thiophene-3-carbonyl chloride and its simple derivatives often suffer from severe disorder where the sulfur atom and the C4 carbon randomly swap positions in the crystal lattice. This creates "ghost" atoms during refinement, lowering resolution and R-factors.
-
The Solution (2,5-Dichloro scaffold): The bulky chlorine atoms at positions 2 and 5 create significant steric differentiation. The crystallographic symmetry is broken, forcing the molecule into a single, ordered orientation. This results in cleaner electron density maps and lower thermal parameters (
).
B. The Halogen Bond Advantage
-
The Problem (Alternative 2: Phenyl/Benzoyl derivatives): Phenyl rings rely heavily on
stacking and C-H...O interactions. While stable, these interactions are sometimes insufficient to direct supramolecular assembly in complex active pharmaceutical ingredients (APIs). -
The Solution (2,5-Dichloro scaffold): The chlorine atoms provide a "structural hook." Although chlorine is less polarizable than bromine or iodine, in the electron-deficient thiophene ring, the C-Cl bond exhibits a polarized "
-hole" (positive electrostatic potential at the tip). This allows for C-Cl...O=C or C-Cl...N halogen bonds, which act as directional anchors during crystallization.
Table 1: Comparative Crystallographic Metrics
| Feature | Unsubstituted Thiophene | Phenyl (Benzoyl) Analogues | 2,5-Dichlorothiophene |
| Lattice Stability | Moderate (prone to disorder) | High | High (Halogen reinforced) |
| Packing Forces | Van der Waals, | ||
| Disorder Risk | High (Ring Flip) | Low | Negligible (Steric Lock) |
| Space Group Tendency | Often disordered | Varied | Tendency for |
Experimental Protocol: Synthesis to Structure
This workflow is designed to maximize the probability of obtaining single crystals suitable for X-ray diffraction (XRD) for amide or ester derivatives of 2,5-dichlorothiophene-3-carbonyl chloride.
Phase 1: Synthesis & Purification
-
Reagents: 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq), Amine/Alcohol nucleophile (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).
-
Critical Step: Post-reaction, the crude product must be purified via column chromatography. Do not attempt crystallization from crude. Impurities (especially unreacted acid chloride hydrolyzed to acid) will poison the crystal faces.
Phase 2: Crystallization Screening (The "Vapor Diffusion" Method)
Direct evaporation often yields microcrystalline powder for these lipophilic compounds. Vapor diffusion is the preferred method to slow nucleation.
-
Inner Vial: Dissolve 10-15 mg of the pure derivative in 0.5 mL of a "Good Solvent" (THF or Dichloromethane).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of a "Bad Solvent" (Hexane or Pentane).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Timeline: Harvest crystals after 3–7 days.
Phase 3: Data Collection Strategy
-
Source: Use Mo-K
( Å) radiation.-
Reasoning: Chlorine atoms absorb Cu-K
radiation significantly, leading to absorption errors if not perfectly corrected. Molybdenum minimizes this absorption while providing sufficient resolution (0.75 Å or better).
-
-
Temperature: Collect at 100 K .
-
Reasoning: Reduces thermal motion of the terminal chlorine atoms, allowing for precise determination of C-Cl bond lengths (critical for identifying halogen bonding).
-
Visualizing the Mechanism
The following diagrams illustrate the workflow and the hierarchy of intermolecular forces that dictate the crystal packing of these compounds.
Figure 1: Crystallization & Structure Solution Workflow
Caption: Step-by-step workflow for obtaining high-quality crystal structures of 2,5-dichlorothiophene derivatives.
Figure 2: Interaction Hierarchy in Crystal Packing
Caption: Hierarchy of forces: Halogen bonds (yellow) provide the specific directionality that prevents disorder.
Data Interpretation & Validation
When analyzing your solved structure, verify the following metrics to confirm the "Performance" of the 2,5-dichloro scaffold:
-
C-S Bond Lengths: In 2,5-dichlorothiophenes, the C-S bonds should be symmetric (approx. 1.70–1.72 Å). Asymmetry >0.05 Å may indicate unresolved disorder or pseudo-symmetry.
-
Hirshfeld Surface Analysis:
-
Generate a Hirshfeld surface (using software like CrystalExplorer).
-
Look for Red spots on the surface near the Chlorine atoms.
-
Interpretation: These spots indicate close contacts (shorter than van der Waals radii), confirming the existence of Cl...X halogen bonds or Cl...H interactions stabilizing the lattice.
-
-
Dihedral Angles: Check the angle between the thiophene ring and the carbonyl group.[1] In 2,5-dichloro derivatives, this is often twisted (non-planar) due to steric repulsion between the Chlorine at C2 and the Carbonyl Oxygen, unlike the planar conformation often seen in unsubstituted thiophenes.
References
-
Thiophene-3-carbonyl Chloride: Ring Flip Disorder
-
Structural Analysis of Dichlorothiophene Deriv
- Title: Synthesis, crystal structure, crystal supramolecularity and Hirshfeld surface analysis of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one
- Source: Journal of Molecular Structure (via ResearchG
-
URL:[Link]
-
Halogen Bonding in Thiophenes
Sources
Kinetic studies of reactions with 2,5-Dichlorothiophene-3-carbonyl chloride
Publish Comparison Guide: Kinetic Profiling of 2,5-Dichlorothiophene-3-carbonyl chloride
Executive Summary
Product: 2,5-Dichlorothiophene-3-carbonyl chloride CAS: 57248-14-3 Primary Application: Heterocyclic building block for pharmaceutical scaffolds (NSAID analogs, antifungal chalcones).
This guide provides a technical analysis of the kinetic behavior of 2,5-Dichlorothiophene-3-carbonyl chloride (2,5-DCTCC) . Unlike standard benzoyl chlorides, this compound presents a unique "push-pull" reactivity profile: the thiophene ring is inherently electron-rich, yet the dual chlorine substitutions (positions 2 and 5) introduce significant electron-withdrawing inductive effects and steric hindrance.
For researchers in drug development, understanding these kinetics is critical for optimizing acylation yields and preventing hydrolysis during storage. This guide compares 2,5-DCTCC against standard electrophiles to establish a baseline for reaction planning.
Chemical Profile & Reactivity Landscape
To predict kinetic performance, we must analyze the electronic and steric environment of the carbonyl carbon.
Comparative Electrophile Analysis
| Feature | 2,5-Dichlorothiophene-3-carbonyl chloride | Benzoyl Chloride (Standard) | Thiophene-2-carbonyl chloride |
| Core Ring | Thiophene (Heterocyclic) | Benzene (Carbocyclic) | Thiophene (Heterocyclic) |
| Electronic Effect | High Electrophilicity. The -I (inductive) effect of two Cl atoms increases carbonyl | Moderate. Baseline resonance stabilization. | High. Sulfur atom acts as an electron donor via resonance but ring is |
| Steric Environment | High (Ortho-Effect). The Cl atom at position 2 sterically shields the carbonyl carbon. | Low. Open attack vector. | Moderate. Sulfur atom provides some steric bulk but less than a chloro group. |
| Predicted Hydrolysis Rate | Slowest. Steric hindrance at C2 dominates, retarding nucleophilic attack despite electronic activation. | Moderate/Fast. | Fastest. Less steric hindrance + high reactivity of 2-position. |
Mechanistic Insight:
The reaction proceeds via an Addition-Elimination (
Kinetic Performance Data
The following data represents a comparative reactivity framework derived from Hammett substituent principles and solvatochromic studies of analogous heteroaromatic acid chlorides.
Table 1: Relative Reactivity Rates (Solvolysis in 50% Aqueous Acetone at 25°C)
| Electrophile | Relative Rate ( | Dominant Kinetic Factor | |
| Thiophene-2-carbonyl chloride | 12.5 | < 5 min | Electronic activation (S atom proximity) |
| Benzoyl Chloride | 1.0 (Reference) | ~18 min | Baseline |
| 2,5-Dichlorothiophene-3-carbonyl chloride | 0.15 - 0.30 * | > 60 min | Steric Inhibition (Ortho-Cl) |
*Estimated based on ortho-chlorobenzoyl chloride hydrolysis data showing ~80% rate reduction vs. benzoyl chloride.
Experimental Protocols for Kinetic Validation
As a Senior Application Scientist, I recommend the following self-validating protocols to determine exact rate constants (
Method A: Conductometric Monitoring (Solvolysis)
Best for determining stability in protic solvents.
Principle: The reaction
-
Preparation: Prepare a 0.1 M stock solution of 2,5-DCTCC in dry acetone.
-
Solvent Bath: Thermostat a beaker of 50:50 Acetone:Water to 25.0°C ± 0.1°C.
-
Initiation: Inject 50
L of substrate stock into 25 mL of the solvent bath. -
Data Logging: Record conductivity (
) every 5 seconds for 3 half-lives. -
Calculation: Plot
vs. time. The slope .
Method B: Competitive Aminolysis (Hammett Study)
Best for optimizing drug coupling conditions.
Principle: React the acid chloride with a series of para-substituted anilines to determine the reaction constant (
-
Setup: In a UV-quartz cuvette, mix 2,5-DCTCC (1.0 eq) with excess aniline derivative (10 eq) in Acetonitrile.
-
Monitoring: Track the disappearance of the carbonyl absorption band (approx. 260-280 nm) or appearance of the amide bond.
-
Validation: If the plot of
vs. Hammett is linear with a positive value (typically > 2.0), the mechanism is confirmed as nucleophilic attack on the carbonyl.
Mechanistic Visualization
Diagram 1: Steric-Electronic Conflict in Transition State
This diagram illustrates why 2,5-DCTCC reacts slower than expected. The "Ortho-Cl" creates a physical blockade, forcing the nucleophile to adopt a specific, entropically unfavorable trajectory.
Caption: The 2-chloro substituent (Red) physically impedes nucleophilic approach, overriding the electronic activation (Green).
Diagram 2: Recommended Kinetic Workflow
Caption: Step-by-step workflow for determining kinetic parameters
Case Study: Drug Development Application
Context: Synthesis of Chalcone-based Antifungals. In the synthesis of novel 2,5-dichloro-3-acetylthiophene derivatives (precursors to chalcones), the carbonyl chloride is often generated in situ or used as an isolated intermediate.
-
Challenge: The 2,5-dichloro substitution pattern makes the ring significantly more lipophilic than unsubstituted thiophene.
-
Kinetic Implication: When coupling with sterically hindered amines (e.g., ortho-substituted anilines), the reaction time must be extended by 2-4x compared to benzoyl chloride to achieve >95% conversion.
-
Recommendation: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that bypasses the steric blockade of the 2-chloro group.
References
-
BenchChem. (2025). Application Notes and Protocols for Studying Reaction Kinetics Using 2,5-Dichlorohexane. Retrieved from
-
ChemicalBook. (2025).[1] 5-Chlorothiophene-2-carbonyl chloride Properties and Synthesis. Retrieved from
-
Lokesh, B. V. S., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from
-
MDPI. (2021). Thiophene-3-carbonyl Chloride: Crystal Structure and Ring Flip Disorder. Retrieved from
-
Sigma-Aldrich. (2025). 2,5-Dichlorothiophene-3-carboxylic acid Product Specification. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from
Sources
Benchmarking Synthesis Routes to Dichlorothiophene-Based Compounds
Executive Summary
This technical guide benchmarks the primary synthesis routes for dichlorothiophene (DCT) isomers, specifically focusing on the divergent strategies required for 2,5-dichlorothiophene (thermodynamically favored) versus 3,4-dichlorothiophene (kinetically challenging). We analyze reaction causality, scalability, and safety, providing validated protocols for researchers in pharmaceutical and materials science.
Strategic Overview: The Isomer Challenge
The synthesis of dichlorothiophenes is governed by the electronic properties of the thiophene ring. The sulfur atom strongly activates the
-
2,5-Dichlorothiophene : Easily accessed via direct electrophilic substitution. It is the most thermodynamically stable isomer.
-
3,4-Dichlorothiophene : Cannot be selectively synthesized via direct chlorination because the
-positions will react first. It requires a "reverse" strategy: synthesizing a fully halogenated core and selectively removing the labile -halogens. -
2,3-Dichlorothiophene : Typically formed as a minor byproduct in direct chlorination mixtures or via specialized cyclization. It is the least thermodynamically stable isomer.
Decision Matrix: Route Selection
The following decision tree illustrates the critical path for selecting a synthesis route based on the target isomer.
Figure 1: Strategic decision tree for selecting the synthesis route based on the desired dichlorothiophene isomer.
Route A: Direct Electrophilic Chlorination
Target: 2,5-Dichlorothiophene
Primary Mechanism: Electrophilic Aromatic Substitution (
Mechanism & Causality
Direct chlorination of thiophene utilizes the high electron density at the C2 and C5 positions. The reaction proceeds through a sigma-complex intermediate.[1] A critical challenge in this route is the formation of addition products (chlorothiolanes), which reduce yield and purity. To mitigate this, a "Victor Meyer" modification—heating with alkali—is employed to eliminate HCl from these addition products, restoring aromaticity and converting them into the desired chlorothiophenes.
Validated Protocol
Reagents: Thiophene, Chlorine gas (
-
Chlorination : Thiophene is treated with 2.0-2.2 equivalents of chlorinating agent at controlled temperatures (typically <50°C to minimize polychlorination).
-
Note: Using
-chlorosuccinimide (NCS) is milder and avoids gas handling but is less atom-economical for large scales.
-
-
Stabilization (Alkali Treatment) : The crude reaction mixture, containing both substitution and addition products, is heated with aqueous NaOH or KOH to reflux (100-125°C).
-
Scientific Rationale: This base-promoted elimination converts tetrachlorothiolane byproducts back into dichlorothiophenes, significantly boosting the yield of the 2,5-isomer.
-
-
Purification : The organic layer is separated, washed, and fractionally distilled.[3] 2,5-Dichlorothiophene boils at ~162°C, allowing separation from the lower-boiling monochlorothiophene (128°C) and higher-boiling trichlorothiophene (206°C).
Performance Metrics:
-
Yield : 70-85%
-
Selectivity : >90% for 2,5-isomer.
Route B: Reductive Dehalogenation
Target: 3,4-Dichlorothiophene Primary Mechanism: Regioselective Metal-Acid Reduction
Mechanism & Causality
Since direct chlorination cannot selectively target the
Validated Protocol
Reagents: Tetrachlorothiophene, Zinc dust, Glacial Acetic Acid (
-
Setup : Charge a reactor with tetrachlorothiophene and glacial acetic acid.
-
Reduction : Add activated zinc dust portion-wise while maintaining reflux (approx. 118°C).
-
Critical Control Point: Monitor reaction via GC. Over-reduction can lead to monochlorothiophenes; under-reduction leaves trichlorothiophene. The kinetic window for 3,4-DCT is distinct but requires monitoring.
-
-
Workup : Filter off zinc residues. Dilute filtrate with water to precipitate the product or extract with ether.
-
Purification : Recrystallization or distillation.
Performance Metrics:
-
Yield : 75-85%[4]
-
Purity : High (>98% achievable) due to the specific reactivity difference between
and positions.
Figure 2: Reaction pathway for the selective reduction of tetrachlorothiophene to 3,4-dichlorothiophene.
Benchmarking Analysis
The following table contrasts the two primary routes based on experimental data and process parameters.
| Feature | Route A: Direct Chlorination | Route B: Reductive Dehalogenation |
| Target Isomer | 2,5-Dichlorothiophene | 3,4-Dichlorothiophene |
| Starting Material | Thiophene (Cheap, available) | Tetrachlorothiophene (More expensive) |
| Key Reagents | Zn dust, Acetic Acid | |
| Atom Economy | High (Substitution) | Moderate (Loss of 2 Cl atoms) |
| Selectivity | High for 2,5- (thermodynamic control) | High for 3,4- (kinetic control of reduction) |
| Scalability | Excellent (Industrial standard) | Good (Batch process) |
| Major Impurities | 2,3-DCT, 2,4-DCT (requires fractionation) | 2,3,4-Trichlorothiophene (if incomplete) |
| Safety Profile | High Risk: | Moderate Risk: |
Safety & Handling (E-E-A-T)
-
NCS Explosion Risk : While N-chlorosuccinimide (NCS) is a common lab-scale reagent for Route A, it can lead to explosions if used with reactive thiols or under concentrated conditions without temperature control.
-
Toxicity : All chlorothiophenes are toxic and lachrymatory. 2,3-Dichlorothiophene is particularly noted for its instability and potential to decompose violently upon storage if not stabilized.
-
Waste : Route B generates significant zinc waste which requires specific disposal protocols (heavy metal waste).
References
-
Kyushu University . (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]
- Google Patents. (1949). US2492644A - Process for making 2,5-dichlorothiophene.
-
American Chemical Society . (2023). Thiol Chlorination with N-Chlorosuccinimide: Cautionary Notes. Retrieved from [Link]
Sources
Optimizing Potency and Stability: A Comparative Guide to Dichlorothiophene-Derived Pharmaceuticals
Executive Summary: The Thiophene Bioisostere Advantage
In modern medicinal chemistry, the replacement of a phenyl ring with a thiophene moiety—a strategy known as bioisosterism —is a high-value tactic to alter lipophilicity, metabolic stability, and target binding affinity. While the thiophene ring itself acts as a "structural alert" due to potential metabolic bioactivation (leading to reactive S-oxides or epoxides), the introduction of chlorine substituents, specifically in the dichlorothiophene configuration, fundamentally alters this landscape.
This guide objectively compares the efficacy of 2,5-dichlorothiophene derivatives against their phenyl and non-chlorinated analogs. We focus on two critical axes: Anticancer Potency (specifically sulfonamide derivatives) and Metabolic Stability (mitigating the bioactivation liability).
Comparative Efficacy: Anticancer Applications
Recent lead optimization campaigns have identified 2,5-dichlorothiophene-3-sulfonamide (Compound 8b) as a potent cytotoxic agent. The following data compares its efficacy against standard-of-care chemotherapeutics.
Quantitative Efficacy Data (GI50)[1][2]
The table below summarizes the Growth Inhibition 50% (GI50) values, demonstrating that the dichlorothiophene derivative achieves micromolar potency comparable to established DNA-intercalating agents.
| Compound Class | Specific Agent | Target Mechanism | HeLa (Cervical) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |
| Dichlorothiophene | Compound 8b | DNA Minor Groove Binding | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 |
| Anthracycline | Doxorubicin | DNA Intercalation | ~0.5 - 2.0 | ~0.2 - 1.5 | ~0.5 - 1.0 |
| Platinum-based | Cisplatin | DNA Crosslinking | ~5.0 - 10.0 | ~10.0 - 20.0 | ~5.0 - 15.0 |
*Reference ranges for standard controls vary by assay conditions but generally align with the micromolar potency observed for 8b.
Mechanistic Insight: The "Sigma-Hole" Effect
Why does the dichlorothiophene moiety improve binding?
-
Lipophilicity: The sulfur atom and chlorine substituents increase logP, enhancing membrane permeability compared to the phenyl analog.
-
Electronic Effects: The chlorine atoms at positions 2 and 5 withdraw electron density, potentially creating a "sigma-hole" on the sulfur or halogens, facilitating unique non-covalent interactions (halogen bonding) within the receptor pocket—specifically the DNA minor groove in this context.
Metabolic Stability & Safety Profile
A critical challenge with thiophene-containing drugs (e.g., Tienilic acid) is hepatotoxicity caused by CYP450-mediated oxidation of the thiophene ring.[1]
The Blocking Strategy
Unsubstituted thiophenes are prone to oxidation at the
-
Hypothesis: Occupying positions 2 and 5 with chlorine atoms blocks this metabolic "soft spot."
-
Result: The metabolic pathway shifts away from ring opening/epoxidation toward safer routes (e.g., side-chain oxidation or conjugation), significantly increasing the half-life (
) and reducing toxic metabolite formation.
Visualization: SAR & Metabolic Logic
The following diagram illustrates the decision logic for selecting dichlorothiophene over benzene or unsubstituted thiophene.
Caption: Structural Activity Relationship (SAR) logic flow transitioning from a phenyl scaffold to a metabolically stable dichlorothiophene moiety.
Experimental Protocols
To validate the efficacy and stability claims of a dichlorothiophene candidate, the following "Self-Validating" protocols are recommended. These workflows are designed to include internal controls that flag experimental error.
In Vitro Cytotoxicity Assay (SRB Method)
Use this to generate the GI50 data cited in Section 2.
Reagents:
-
SRB Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
-
Solubilizer: 10 mM Tris base (pH 10.5).
Protocol:
-
Seeding: Plate cells (HeLa/MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (Dichlorothiophene derivative) in serial dilutions (0.1 µM – 100 µM).
-
Validation Step: Include Doxorubicin as a positive control. If Doxorubicin GI50 deviates >20% from historical mean, invalidate the run.
-
Validation Step: Include a DMSO vehicle control (max 0.5%). Cell viability must be >95% relative to media-only wells.
-
-
Fixation: After 48h, fix cells with cold TCA (10% final) for 1h at 4°C. Wash 5x with water.
-
Staining: Add SRB solution (100 µL) for 15 min. Wash 4x with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize bound dye with Tris base. Read Absorbance at 510 nm.
-
Calculation: Plot % Growth Inhibition vs. Log[Concentration] to determine GI50.
Microsomal Metabolic Stability Assay
Use this to verify the "blocking" of the thiophene ring oxidation.
Protocol:
-
Reaction Mix: Prepare 0.5 mg/mL liver microsomes (human or rat) in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.
-
Validation Step: Run Testosterone (high clearance) and Warfarin (low clearance) as reference standards.
-
Validation Step: Run a "No NADPH" control . If compound degrades in this sample, chemical instability (not metabolism) is the cause.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Output: Plot ln(% remaining) vs. time. The slope (
) determines and intrinsic clearance ( ).-
Success Criterion: A 2,5-dichlorothiophene derivative should show a significantly lower
compared to its unsubstituted thiophene analog.
-
Mechanistic Pathway Visualization
The following diagram details the specific molecular mechanism of the Compound 8b example, highlighting its interaction with DNA.
Caption: Proposed mechanism of action for dichlorothiophene-sulfonamide derivatives in cancer cell lines.
References
-
Anticancer Efficacy of Dichlorothiophene Sulfonamides
-
Metabolic Stability Optimiz
- Title: Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors.
- Source: PubMed / Molecular and Cellular Endocrinology.
- Context: Describes the strategy of using thiophene amides and optimizing them to overcome metabolic liability.
-
Thiophene Bioactiv
-
Dichlorobenzene vs. Dichlorothiophene Toxicity
-
Title: A comparison of the acute neuroactive effects of dichloromethane, 1,3-dichloropropane, and 1,2-dichlorobenzene.[4]
- Source: PubMed / Fundamental and Applied Toxicology.
- Context: Provides baseline toxicity data for the benzene analogs, serving as a compar
-
Sources
Navigating the Synthesis of Thiophene: A Comparative Guide to Environmental Impact
For the modern researcher, scientist, and drug development professional, the synthesis of the thiophene core—a privileged scaffold in medicinal chemistry and materials science—presents a landscape of diverse methodologies. This guide provides an in-depth comparison of traditional and contemporary thiophene synthesis methods, with a critical focus on their environmental impact. By examining the causality behind experimental choices and providing supporting data, this document aims to empower informed decisions in the pursuit of greener and more sustainable chemical practices.
The ubiquitous nature of the thiophene ring in pharmaceuticals, agrochemicals, and organic electronics underscores the importance of its efficient and environmentally conscious synthesis. Historically, methods such as the Paal-Knorr and Gewald syntheses have been workhorses in the field. However, growing concerns about hazardous reagents, significant waste generation, and high energy consumption have spurred the development of greener alternatives. This guide will dissect and compare these classical methods with modern approaches, including microwave-assisted synthesis, palladium-catalyzed C-H arylation in water, and flow chemistry, providing a holistic view of their respective environmental footprints.
Classical Approaches: Robust, Yet Environmentally Demanding
The Paal-Knorr Thiophene Synthesis: A Time-Honored Cyclization
The Paal-Knorr synthesis, a venerable method for constructing five-membered heterocycles, offers a straightforward route to thiophenes from 1,4-dicarbonyl compounds.[1] The transformation is typically achieved by heating the diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2] While effective, this method is beset by significant environmental and safety concerns.
Causality of Experimental Choices: The use of potent sulfurizing and dehydrating agents like P₄S₁₀ is necessary to drive the cyclization and subsequent aromatization to the stable thiophene ring.[3] The choice of high-boiling aromatic solvents such as toluene or xylene is dictated by the high temperatures often required to overcome the activation energy of the reaction under conventional heating.
Environmental Pitfalls: Both phosphorus pentasulfide and Lawesson's reagent are hazardous. Phosphorus pentasulfide is a flammable solid that reacts violently with water to release flammable and toxic hydrogen sulfide gas.[4][5] Lawesson's reagent, while generally considered milder, is also harmful if swallowed or inhaled and can cause skin and eye irritation.[6] Furthermore, the reaction generates stoichiometric amounts of phosphorus-containing byproducts, contributing significantly to the waste stream. The use of large volumes of non-benign solvents and the high energy input required for prolonged heating further inflate the environmental cost of this method.
The Gewald Aminothiophene Synthesis: A Multicomponent Workhorse
The Gewald synthesis is a powerful one-pot, multicomponent reaction for the preparation of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][7] Its operational simplicity and the ready availability of starting materials have made it a popular choice.
Causality of Experimental Choices: The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Elemental sulfur then acts as the sulfur source for the subsequent cyclization and aromatization steps. The choice of solvent, often an alcohol or dimethylformamide (DMF), is to ensure the solubility of the reactants and facilitate the reaction.
Environmental Considerations: While elemental sulfur is relatively benign, the use of organic bases like morpholine or triethylamine and polar aprotic solvents such as DMF raises environmental concerns. DMF, in particular, is a reproductive toxin and is targeted for restriction by regulations like REACH. The workup often requires significant amounts of solvent for extraction and purification, contributing to a high E-factor.
Modern Methodologies: Paving the Way for Greener Thiophene Synthesis
In response to the shortcomings of classical methods, a new generation of synthetic approaches has emerged, prioritizing sustainability without compromising efficiency.
Microwave-Assisted Synthesis: Accelerating Reactions and Reducing Energy Consumption
Microwave irradiation has revolutionized many areas of organic synthesis, and thiophene synthesis is no exception. Both the Paal-Knorr and Gewald reactions can be significantly accelerated under microwave conditions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[8][9]
Causality of Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating, which can dramatically increase reaction rates.[9] This allows for shorter reaction times and often enables the use of less solvent or even solvent-free conditions.
Environmental Advantages: The primary environmental benefit of microwave-assisted synthesis is the drastic reduction in reaction time, which translates to significant energy savings.[8] The often-observed increase in yield and reduction in byproducts also contribute to a lower E-factor.
Palladium-Catalyzed Direct C-H Arylation in Water: A Leap Towards Benign Chemistry
A paradigm shift in thiophene functionalization is the direct C-H arylation, which circumvents the need for pre-functionalized starting materials. Performing this reaction in water as the solvent represents a significant step towards truly green chemistry.[10]
Causality of Experimental Choices: The use of a palladium catalyst is crucial for activating the C-H bond of the thiophene ring and facilitating the cross-coupling with an aryl halide. Water as a solvent is not only environmentally benign but can also promote the reactivity of the catalytic system.
Environmental Merits: The most significant advantage is the replacement of volatile organic compounds (VOCs) with water, a non-toxic, non-flammable, and readily available solvent.[10] This dramatically reduces the environmental impact associated with solvent production, use, and disposal. The high atom economy of C-H activation reactions further enhances the green credentials of this method.
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.[11]
Causality of Experimental Choices: The small reactor volumes in flow systems allow for excellent heat and mass transfer, enabling precise control over reaction parameters. This is particularly beneficial for highly exothermic or hazardous reactions.
Environmental and Safety Benefits: The enhanced safety profile of flow chemistry allows for the use of reactive reagents and the exploration of reaction conditions that would be too dangerous in a large-scale batch reactor. The continuous nature of the process can lead to higher throughput and reduced waste generation, contributing to a lower process mass intensity (PMI).[2]
Quantitative Comparison of Thiophene Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key green chemistry metrics for the different synthetic approaches. The Atom Economy and E-Factor are calculated based on representative experimental protocols.
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Atom Economy (%) | E-Factor | Key Environmental Considerations |
| Conventional Paal-Knorr [12] | ~60-80[7] | 8-10 hours[7] | Reflux (~110-140) | ~50-60% | >50 | Use of hazardous P₄S₁₀/Lawesson's reagent; high energy consumption; large solvent volumes; generation of toxic H₂S gas.[2] |
| Microwave-Assisted Paal-Knorr [12] | ~70-90 | 10-20 minutes | 150 | ~50-60% | ~20-30 | Drastic reduction in energy consumption; faster reaction times; still uses hazardous sulfurizing agents. |
| Conventional Gewald [7] | ~65-75 | 8-10 hours[7] | Reflux (~80) | ~70-80% | >20 | Use of potentially toxic solvents (e.g., DMF) and organic bases. |
| Microwave-Assisted Gewald | ~80-95 | 5-15 minutes | 70-100 | ~70-80% | ~10-15 | Significant reduction in reaction time and energy use; potential for solvent-free conditions. |
| Pd-Catalyzed C-H Arylation in Water [10] | ~80-95 | 1-4 hours | 100-120 | >90% | <10 | Use of water as a benign solvent; high atom economy; requires a precious metal catalyst. |
| Flow Chemistry (Direct Arylation) | High Throughput | Minutes | 140 | >90% | Potentially <5 | Enhanced safety; efficient heat and mass transfer; reduced waste; requires specialized equipment.[13] |
Atom Economy and E-Factor are estimated based on typical protocols and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Conventional Paal-Knorr Thiophene Synthesis
This protocol represents a traditional approach to the Paal-Knorr thiophene synthesis using phosphorus pentasulfide.
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene (50 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the 1,4-diketone (5 mmol) and phosphorus pentasulfide (2.5 mmol).
-
Add anhydrous toluene (50 mL) and a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 8-10 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases. Caution: This step may produce toxic H₂S gas and should be performed in a well-ventilated fume hood.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
This protocol outlines a rapid and efficient microwave-assisted Gewald synthesis.
Materials:
-
Ketone or aldehyde (1 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., morpholine or triethylamine) (1 mmol)
-
Ethanol (3 mL)
-
5 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 5 mL microwave reaction vial, combine the ketone/aldehyde (1 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and base (1 mmol).
-
Add ethanol (3 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 70-100°C) for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Reaction Pathways
To better understand the transformations involved, the following diagrams illustrate the reaction mechanisms and a comparative workflow.
Conclusion: A Greener Future for Thiophene Synthesis
The synthesis of thiophenes has evolved significantly, moving from classical methods that, while effective, carry a substantial environmental burden, to modern techniques that prioritize sustainability. The choice of synthetic route has profound implications for waste generation, energy consumption, and overall process safety.
Classical methods like the Paal-Knorr and Gewald syntheses, though well-established, are characterized by the use of hazardous reagents, large volumes of organic solvents, and high energy input, resulting in poor atom economy and high E-factors. In contrast, modern approaches offer compelling advantages. Microwave-assisted synthesis dramatically reduces reaction times and energy consumption. Palladium-catalyzed C-H arylation in water provides a highly atom-economical route that utilizes an environmentally benign solvent. Flow chemistry further enhances safety and efficiency, particularly for large-scale production.
For researchers and drug development professionals, the adoption of these greener methodologies is not merely an ethical consideration but a strategic one. By embracing the principles of green chemistry, the scientific community can continue to harness the synthetic utility of the thiophene core while minimizing its environmental footprint, paving the way for a more sustainable future in chemical synthesis.
References
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
International Journal of ChemTech Research. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Link]
-
ResearchGate. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
-
7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Synthesis of Furan and Thiophene. [Link]
-
PMC. (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. [Link]
-
ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. [Link]
-
RSC Publishing. (2024). Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. [Link]
-
PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Semantic Scholar. The E Factor and Process Mass Intensity. [Link]
-
MDPI. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]
-
ResearchGate. Turning Pd-Catalysed Direct C–H Arylation of Thiophene Derivatives into Green: Industrial Wastewater as an Effective Reaction Medium. [Link]
-
ResearchGate. (2025). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
ACS Green Chemistry Institute. METRICS - Green Chemistry Toolkit. [Link]
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ResearchGate. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.. [Link]
-
ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1).. [Link]
-
Malaysian Journal of Chemistry. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl)-3-(o-,m-,p-)tolylthiourea. [Link]
-
RSC Publishing. (2024). Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. [Link]
-
CORE. (2023). Direct Arylation of Thiophenes in Continuous Flow. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]
-
Chemtrade Logistics. Phosphorus Pentasulfide Safety Data Sheet. [Link]
-
Taylor & Francis Online. (2022). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. [Link]
-
ResearchGate. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]
-
RSC Publishing. (2015). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
